8-Bromo-3-methyl-1H-purine-2,6(3H,7H)-dione
Description
Properties
IUPAC Name |
8-bromo-3-methyl-7H-purine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN4O2/c1-11-3-2(8-5(7)9-3)4(12)10-6(11)13/h1H3,(H,8,9)(H,10,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTEQVEJOXGBDGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)NC(=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50364285 | |
| Record name | 8-Bromo-3-methyl-1H-purine-2,6(3H,7H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50364285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93703-24-3 | |
| Record name | 8-Bromo-3-methyl-1H-purine-2,6(3H,7H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50364285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-BROMO-3-METHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 8-Bromo-3-methyl-1H-purine-2,6(3H,7H)-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-Bromo-3-methyl-1H-purine-2,6(3H,7H)-dione, also known as 8-bromo-3-methylxanthine, is a pivotal synthetic intermediate in medicinal chemistry. Its strategic bromination at the C8 position of the purine ring system renders it a versatile scaffold for the development of various therapeutic agents. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and its significant role in the development of enzyme inhibitors, particularly targeting phosphodiesterases. Detailed experimental protocols for its synthesis and for a representative biological assay are provided to facilitate further research and application in drug discovery.
Chemical Structure and Properties
This compound is a substituted xanthine, a purine base found in various biological systems. The core structure consists of a fused pyrimidinedione and imidazole ring system. Key structural features include a bromine atom at the 8-position and a methyl group at the 3-position of the purine core.
The IUPAC name for this compound is 8-bromo-3-methyl-3,7-dihydro-1H-purine-2,6-dione.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₆H₅BrN₄O₂ | [1] |
| Molecular Weight | 245.03 g/mol | [1] |
| CAS Number | 93703-24-3 | [1] |
| Melting Point | >300 °C | [1] |
| Appearance | White to almost white powder/crystal | [2] |
| Solubility | Slightly soluble in DMF and DMSO | [1] |
| pKa (Predicted) | 7.65 ± 0.20 | [1] |
| InChIKey | QTEQVEJOXGBDGI-UHFFFAOYSA-N | |
| Canonical SMILES | CN1C2=C(C(=O)NC1=O)NC(=N2)Br |
Spectral Data
-
¹H NMR: The proton NMR spectrum is expected to show a sharp singlet for the N-methyl protons and exchangeable protons for the N-H groups in the purine ring.
-
¹³C NMR: The carbon NMR spectrum would display signals for the carbonyl carbons, the carbons of the imidazole and pyrimidine rings, and the N-methyl carbon.
-
FT-IR: The infrared spectrum would be characterized by strong absorption bands corresponding to the C=O stretching vibrations of the dione functionality, N-H stretching, and C-N stretching of the purine ring. The C-Br stretching frequency would also be observable.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, with a characteristic isotopic pattern due to the presence of the bromine atom. A representative LC-MS analysis has shown an (M+H)⁺ peak at m/z 245.[1]
Synthesis of this compound
The primary synthetic route to this compound involves the electrophilic bromination of 3-methylxanthine.
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is adapted from established synthetic procedures.[1]
Materials:
-
3-Methyl-3,7-dihydro-1H-purine-2,6-dione (3-methylxanthine)
-
Acetic acid
-
Sodium acetate
-
Liquid bromine
-
Ice
-
Water (deionized or distilled)
Procedure:
-
In a suitable reaction vessel, dissolve 3-Methyl-3,7-dihydro-1H-purine-2,6-dione (1 equivalent) in acetic acid.
-
Add sodium acetate (2 equivalents) to the solution.
-
At 50°C, slowly add liquid bromine (1.2 equivalents) dropwise to the reaction mixture.
-
After the addition is complete, raise the temperature to 65°C and continue stirring for 3 hours.
-
Monitor the reaction for completion using an appropriate method (e.g., TLC or LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Slowly pour the reaction mixture into ice water to precipitate the product.
-
Collect the precipitate by filtration.
-
Wash the filter cake with cold water twice.
-
Dry the collected solid under vacuum to yield 8-bromo-3-methyl-3,7-dihydro-1H-purine-2,6-dione as a light yellow solid.
Biological Significance and Applications
This compound is a key building block in the synthesis of pharmacologically active molecules. The bromine atom at the 8-position serves as a handle for further chemical modifications, such as nucleophilic substitution or cross-coupling reactions.
Intermediate in Drug Synthesis
This compound is a crucial intermediate in the synthesis of Linagliptin, a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes.[1]
Phosphodiesterase (PDE) Inhibition
Xanthine derivatives are well-known inhibitors of phosphodiesterases (PDEs), a family of enzymes that regulate the levels of the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting PDEs, the intracellular concentrations of these second messengers increase, leading to various downstream cellular responses. The structural features of this compound make it and its derivatives potential candidates for the development of selective PDE inhibitors.
cAMP/PDE4 Signaling Pathway
Phosphodiesterase 4 (PDE4) is a specific isozyme that hydrolyzes cAMP. Inhibition of PDE4 leads to an accumulation of cAMP, which then activates Protein Kinase A (PKA). PKA, in turn, phosphorylates various downstream targets, leading to a range of cellular responses, including anti-inflammatory effects.
Caption: The role of PDE4 in the cAMP signaling pathway and the mechanism of its inhibition.
Experimental Protocol: Phosphodiesterase 4 (PDE4) Inhibition Assay
This section provides a representative protocol for a fluorescence polarization (FP)-based assay to determine the in vitro potency of a test compound against PDE4.
Principle
This assay measures the enzymatic activity of recombinant human PDE4 by monitoring the conversion of a fluorescently labeled cAMP substrate (FAM-cAMP) to the non-fluorescent product 5'-AMP. A binding agent with high affinity for the product is added, and the fluorescence polarization is measured. Inhibition of PDE4 results in less product formation and a higher fluorescence polarization signal.
Materials
-
Recombinant human PDE4 enzyme
-
FAM-cAMP (fluorescein-labeled cAMP) substrate
-
Test compound (e.g., derivatives of this compound)
-
Assay Buffer (e.g., Tris-based buffer, pH 7.4, containing MgCl₂)
-
Binding Agent (e.g., IMAP™ Binding Solution)
-
Low-volume, black, 384-well microplates
-
Microplate reader capable of measuring fluorescence polarization
Procedure
-
Compound Preparation:
-
Prepare a stock solution of the test compound in 100% DMSO.
-
Perform serial dilutions of the test compound to create a concentration gradient for IC₅₀ determination.
-
Include a "No Inhibitor" control (buffer with DMSO) and a "Blank" control (buffer only).
-
-
Assay Plate Setup:
-
Add the diluted test compound or controls to the appropriate wells of the 384-well plate.
-
-
Substrate Addition:
-
Dilute the FAM-cAMP substrate to the desired working concentration in Assay Buffer.
-
Add the diluted substrate to all wells.
-
-
Initiate Reaction:
-
Dilute the PDE4 enzyme to its working concentration in Assay Buffer.
-
Add the diluted enzyme to all wells except the "Blank" wells to start the reaction.
-
For "Blank" wells, add Assay Buffer.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
-
Terminate Reaction and Bind Product:
-
Add the Binding Agent to all wells to stop the enzymatic reaction.
-
Incubate the plate at room temperature for an additional 30 minutes to allow for binding.
-
-
Signal Detection:
-
Measure the fluorescence polarization in a microplate reader.
-
-
Data Analysis:
-
Correct the data by subtracting the average FP value of the "Blank" wells.
-
Calculate the percent inhibition for each concentration of the test compound.
-
Determine the IC₅₀ value by fitting the dose-response data to a suitable model (e.g., four-parameter logistic equation).
-
Conclusion
This compound is a compound of significant interest to the medicinal chemistry and drug development community. Its well-defined structure and versatile reactivity make it an invaluable starting material for the synthesis of a wide range of biologically active molecules. The information and protocols provided in this guide are intended to serve as a valuable resource for researchers working with this compound and to stimulate further investigation into its potential therapeutic applications.
References
In-Depth Technical Guide: Physicochemical Properties of 8-Bromo-3-methyl-1H-purine-2,6(3H,7H)-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-Bromo-3-methyl-1H-purine-2,6(3H,7H)-dione, also known as 8-bromo-3-methylxanthine, is a critical synthetic intermediate in the pharmaceutical industry. Its primary significance lies in its role as a precursor for the synthesis of Linagliptin, a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes.[1][2] This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for their determination, and a visualization of its synthetic pathway.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its handling, reaction optimization, and quality control during pharmaceutical manufacturing. The key properties are summarized in the tables below.
General and Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₆H₅BrN₄O₂ | [3] |
| Molecular Weight | 245.03 g/mol | [3] |
| Appearance | White to light yellow solid/powder | [4] |
| Melting Point | 300-327 °C | [4][5] |
| Density (Predicted) | 1.974 g/cm³ | [4] |
Solubility and Partitioning
| Property | Value | Source(s) |
| Solubility in Organic Solvents | Slightly soluble in DMF and DMSO. | [2] |
| Aqueous Solubility | Experimental data not available. Purine derivatives generally exhibit poor water solubility. | |
| LogP (Predicted) | -0.63 | [4] |
Acidity
| Property | Value | Source(s) |
| pKa (Predicted) | 7.65 ± 0.20 | [2] |
Experimental Protocols
Detailed methodologies for the determination of key physicochemical properties are crucial for reproducibility and validation in a research and development setting.
Synthesis of this compound
The synthesis of the title compound is typically achieved through the bromination of 3-methylxanthine.[2]
Materials:
-
3-methyl-3,7-dihydro-1H-purine-2,6-dione (3-methylxanthine)
-
Acetic acid
-
Sodium acetate
-
Bromine
-
Ice water
Procedure:
-
Dissolve 3-methyl-3,7-dihydro-1H-purine-2,6-dione (11.3 g, 6.8 mmol) in acetic acid (300 mL).[6]
-
Add sodium acetate (8.37 g, 13.6 mmol) to the solution.[6]
-
Slowly add bromine (13.04 g, 8.2 mmol) dropwise at 50 °C.[6]
-
After the addition is complete, increase the temperature to 65 °C and continue stirring for 3 hours.[6]
-
Cool the reaction mixture to room temperature.[6]
-
Slowly pour the mixture into ice water (500 g) to precipitate the product.[6]
-
Collect the precipitate by filtration.[6]
-
Wash the filter cake twice with cold water.[6]
-
Dry the product under vacuum to yield 8-bromo-3-methyl-3,7-dihydro-1H-purine-2,6-dione as a light yellow solid.[6]
Determination of Melting Point
The melting point of a crystalline solid is a key indicator of its purity. A common and reliable method is the capillary melting point determination.
Materials:
-
This compound sample
-
Melting point capillary tubes
-
Melting point apparatus
Procedure:
-
Ensure the sample is dry and finely powdered.
-
Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block at a rate of 10-20 °C per minute for a preliminary rapid determination.
-
Allow the apparatus to cool.
-
For an accurate determination, repeat the process with a fresh sample, heating rapidly to about 15-20 °C below the approximate melting point.
-
Then, reduce the heating rate to 1-2 °C per minute.
-
Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.
Determination of Aqueous Solubility (Shake-Flask Method)
The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound.[7]
Materials:
-
This compound
-
Purified water (or buffer of desired pH)
-
Shaker bath maintained at a constant temperature (e.g., 25 °C or 37 °C)
-
Centrifuge
-
Analytical method for quantification (e.g., HPLC-UV)
Procedure:
-
Add an excess amount of the solid compound to a known volume of the aqueous medium in a sealed flask.
-
Agitate the flask in a shaker bath at a constant temperature for a sufficient period to reach equilibrium (typically 24-48 hours).
-
After equilibration, allow the suspension to settle.
-
Centrifuge the samples to separate the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant.
-
Filter the supernatant through a non-adsorptive filter (e.g., 0.22 µm PVDF).
-
Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV.
-
The determined concentration represents the aqueous solubility.
Determination of pKa (UV-Spectrophotometric Method)
For compounds with a chromophore close to the ionizable group, UV-spectrophotometry provides a reliable method for pKa determination.[8]
Materials:
-
This compound
-
A series of buffers covering a wide pH range (e.g., pH 2 to 12)
-
UV-Vis spectrophotometer
-
Calibrated pH meter
Procedure:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or DMSO).
-
Prepare a series of solutions with a constant concentration of the compound in buffers of different, accurately known pH values.
-
Measure the UV absorbance spectrum of each solution over a relevant wavelength range.
-
Identify the wavelength(s) where the absorbance changes significantly with pH.
-
Plot the absorbance at these wavelengths against the pH.
-
The resulting sigmoidal curve can be analyzed to determine the pKa, which corresponds to the pH at the inflection point of the curve.
Biological Context and Synthetic Utility
Extensive literature review indicates that this compound does not possess significant direct biological activity or involvement in specific signaling pathways. Its primary role is that of a key building block in the multi-step synthesis of Linagliptin.[9] The bromine atom at the 8-position activates the purine ring for subsequent nucleophilic substitution reactions, which are crucial for the construction of the final drug molecule.[10]
While some purine derivatives are known to interact with purinergic receptors and phosphodiesterases, there is no specific evidence to suggest that this compound is a potent modulator of these targets.[10] Therefore, a signaling pathway diagram is not applicable in this context.
Visualizations
Synthesis Workflow of this compound
The following diagram illustrates the synthetic route from 3-methylxanthine to the title compound.
Logical Relationship in the Synthesis of Linagliptin
This diagram shows the position of this compound as a key intermediate in the overall synthesis of Linagliptin.
References
- 1. lookchem.com [lookchem.com]
- 2. nbinno.com [nbinno.com]
- 3. 8-bromo-3-methyl-3,7-dihydro-1H-purine-2,6-dione | C6H5BrN4O2 | CID 1548797 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 8-Bromo-3-methyl-xanthine | 93703-24-3 [chemicalbook.com]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. Structural Attributes of Organic Compounds for UV-Spectrophotometric Determination of Dissociation Constant – A Systematic Review – Oriental Journal of Chemistry [orientjchem.org]
- 9. cbijournal.com [cbijournal.com]
- 10. This compound | RUO [benchchem.com]
An In-depth Technical Guide to the Core Mechanism of Action of 8-Bromo-3-methyl-1H-purine-2,6(3H,7H)-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-Bromo-3-methyl-1H-purine-2,6(3H,7H)-dione, also known as 8-bromo-3-methylxanthine, is a synthetic purine derivative. While it is structurally related to methylxanthines with known pharmacological activities, its primary role in the scientific literature is as a key intermediate in the synthesis of more complex pharmaceutical agents, most notably the dipeptidyl peptidase-4 (DPP-4) inhibitor, Linagliptin.[1][2] This guide elucidates the theoretical mechanism of action of 8-bromo-3-methylxanthine based on its chemical class, details the downstream signaling consequences, and provides standardized experimental protocols for its characterization. It is important to note that while the compound is expected to act as an adenosine receptor antagonist and a phosphodiesterase inhibitor, specific quantitative data on its potency and selectivity are not extensively available in public literature.
Introduction
This compound belongs to the xanthine family of compounds, which includes naturally occurring alkaloids like caffeine and theophylline.[3][4] These molecules are known for their broad range of physiological effects, primarily mediated through the antagonism of adenosine receptors and the inhibition of phosphodiesterase (PDE) enzymes. The unique structural features of 8-bromo-3-methylxanthine, specifically the bromine atom at the 8-position and the methyl group at the 3-position, are expected to influence its interaction with these biological targets.[3] Although its predominant application is in synthetic chemistry, understanding its potential intrinsic pharmacological activities is crucial for a comprehensive assessment of any derivatives.[1][5]
Core Mechanism of Action
Based on its xanthine core structure, 8-bromo-3-methylxanthine is predicted to exert its biological effects through two primary mechanisms:
Adenosine Receptor Antagonism
Adenosine is an endogenous purine nucleoside that modulates numerous physiological processes by activating four G protein-coupled receptor subtypes: A₁, A₂A, A₂B, and A₃. Xanthines, including 8-bromo-3-methylxanthine, are structurally similar to adenosine and can act as competitive antagonists at these receptors, thereby blocking the downstream effects of adenosine.[6]
-
A₁ and A₃ Receptor Blockade: Antagonism of A₁ and A₃ receptors, which are coupled to Gi/o proteins, leads to an increase in the activity of adenylyl cyclase. This results in elevated intracellular levels of cyclic adenosine monophosphate (cAMP).
-
A₂A and A₂B Receptor Blockade: Blockade of A₂A and A₂B receptors, which are coupled to Gs proteins, prevents the adenosine-induced stimulation of adenylyl cyclase.
The overall effect of adenosine receptor antagonism in many cell types is a stimulation of cellular activity, including increased neuronal firing and cardiac muscle contractility.
Phosphodiesterase (PDE) Inhibition
Phosphodiesterases are a superfamily of enzymes that hydrolyze cyclic nucleotides, such as cAMP and cyclic guanosine monophosphate (cGMP), thereby terminating their signaling. Xanthines are known to be non-selective competitive inhibitors of PDEs.[6] By inhibiting PDE activity, 8-bromo-3-methylxanthine would cause an accumulation of intracellular cAMP and/or cGMP.
This elevation of cyclic nucleotides leads to the activation of downstream effectors, including Protein Kinase A (PKA) and Protein Kinase G (PKG), which in turn phosphorylate a variety of cellular substrates, leading to diverse physiological responses.
Signaling Pathways
The dual mechanism of action of 8-bromo-3-methylxanthine converges on the modulation of cyclic nucleotide signaling pathways. The following diagrams illustrate the general signaling cascades affected by xanthine derivatives.
Caption: Adenosine Receptor Antagonism by 8-Bromo-3-methylxanthine.
Caption: Phosphodiesterase (PDE) Inhibition by 8-Bromo-3-methylxanthine.
Anti-Inflammatory Effects
A significant consequence of PDE inhibition and subsequent cAMP elevation in immune cells is the suppression of pro-inflammatory mediators. Increased intracellular cAMP levels activate PKA, which can in turn phosphorylate and activate the transcription factor cAMP response element-binding protein (CREB). Activated CREB can modulate gene expression to decrease the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and certain leukotrienes.[7][8] While this is a known effect of other xanthines, specific studies on 8-bromo-3-methylxanthine's anti-inflammatory properties are not widely reported.
Quantitative Data
As of the latest literature review, specific quantitative binding affinities (Ki) and inhibitory concentrations (IC₅₀) for this compound against adenosine receptor and phosphodiesterase subtypes are not well-documented in publicly accessible databases. Its primary characterization has been as a synthetic intermediate.
| Target Class | Subtype | Parameter | Value | Reference |
| Adenosine Receptor | A₁, A₂A, A₂B, A₃ | Kᵢ | Data Not Available | N/A |
| Phosphodiesterase | PDE1-11 | IC₅₀ | Data Not Available | N/A |
Experimental Protocols
The following are generalized protocols that would be employed to determine the pharmacological profile of this compound.
Adenosine Receptor Competitive Binding Assay
This assay determines the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a radiolabeled ligand from a specific adenosine receptor subtype.
-
Materials:
-
Cell membranes expressing the human adenosine receptor subtype of interest (A₁, A₂A, A₂B, or A₃).
-
Radioligand specific for the receptor subtype (e.g., [³H]DPCPX for A₁).
-
Test compound: 8-bromo-3-methylxanthine.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Non-specific binding control (a high concentration of a known unlabeled ligand).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
-
-
Procedure:
-
Prepare serial dilutions of 8-bromo-3-methylxanthine.
-
In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound.
-
Include wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + non-specific control).
-
Incubate to allow binding to reach equilibrium (e.g., 60-120 minutes at room temperature).
-
Rapidly filter the contents of each well through glass fiber filters and wash with ice-cold buffer to separate bound from free radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the IC₅₀ value from the competition curve and convert it to a Kᵢ value using the Cheng-Prusoff equation.
-
Caption: Adenosine Receptor Competitive Binding Assay Workflow.
Phosphodiesterase (PDE) Inhibition Assay
This assay measures the ability of a test compound to inhibit the enzymatic activity of a specific PDE isoform.
-
Materials:
-
Recombinant human PDE enzyme (e.g., PDE4B).
-
cAMP or cGMP substrate.
-
Test compound: 8-bromo-3-methylxanthine.
-
Assay buffer.
-
Detection system (e.g., fluorescence polarization, luminescence, or radioenzymatic).
-
-
Procedure:
-
Prepare serial dilutions of 8-bromo-3-methylxanthine.
-
In a microplate, add the PDE enzyme, assay buffer, and the test compound dilutions.
-
Initiate the reaction by adding the cyclic nucleotide substrate.
-
Incubate for a defined period at a controlled temperature (e.g., 30°C).
-
Terminate the reaction.
-
Quantify the amount of hydrolyzed substrate (e.g., AMP or GMP) using the chosen detection system.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value.
-
Caption: Phosphodiesterase (PDE) Inhibition Assay Workflow.
TNF-α Release Assay
This cell-based assay quantifies the anti-inflammatory effect of a compound by measuring its ability to inhibit the release of TNF-α from immune cells.
-
Materials:
-
Immune cells (e.g., human peripheral blood mononuclear cells or murine RAW 264.7 macrophages).
-
Cell culture medium.
-
Inflammatory stimulus (e.g., lipopolysaccharide - LPS).
-
Test compound: 8-bromo-3-methylxanthine.
-
TNF-α ELISA kit.
-
-
Procedure:
-
Culture the immune cells in a 96-well plate.
-
Pre-treat the cells with various concentrations of 8-bromo-3-methylxanthine for a specified time.
-
Stimulate the cells with LPS to induce TNF-α production.
-
Incubate for an appropriate time (e.g., 4-24 hours).
-
Collect the cell culture supernatant.
-
Measure the concentration of TNF-α in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
Calculate the percent inhibition of TNF-α release and determine the IC₅₀ value.
-
Conclusion
This compound is a compound of significant interest in medicinal chemistry, primarily as a versatile building block for the synthesis of therapeutic agents.[1] Based on its xanthine scaffold, its core mechanism of action is predicted to involve the dual antagonism of adenosine receptors and inhibition of phosphodiesterase enzymes. These actions would lead to an increase in intracellular cyclic nucleotide levels, thereby modulating a variety of cellular functions, including a potential reduction in inflammatory responses. However, a comprehensive pharmacological characterization with specific quantitative data on its potency and selectivity for various receptor and enzyme subtypes is not currently available in the public domain. The experimental protocols provided herein represent the standard methodologies that would be necessary to fully elucidate the pharmacological profile of this compound. Future research is required to determine if 8-bromo-3-methylxanthine possesses a unique pharmacological profile that would warrant its development as a therapeutic agent in its own right.
References
- 1. benchchem.com [benchchem.com]
- 2. 8-Bromo-3-methyl-xanthine | 93703-24-3 [chemicalbook.com]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. 8-Bromo-3-methylxanthine | 93703-24-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. Alkylxanthines as research tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Xanthine derivatives: comparison between suppression of tumour necrosis factor-alpha production and inhibition of cAMP phosphodiesterase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Xanthine derivatives: comparison between suppression of tumour necrosis factor-alpha production and inhibition of cAMP phosphodiesterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Activity of 8-bromo-3-methylxanthine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-bromo-3-methylxanthine, a synthetic derivative of the xanthine scaffold, is a molecule of significant interest in medicinal chemistry and drug development. While it is primarily recognized as a crucial intermediate in the synthesis of the dipeptidyl peptidase-4 (DPP-4) inhibitor Linagliptin, its inherent biological activities are a subject of scientific inquiry. This technical guide provides a comprehensive overview of the known and potential biological activities of 8-bromo-3-methylxanthine, drawing upon data from related xanthine analogs. This document details its potential interactions with key enzyme systems and signaling pathways, presents relevant quantitative data, and provides detailed experimental protocols for the assays discussed.
Introduction
8-bromo-3-methylxanthine belongs to the methylxanthine class of compounds, which includes naturally occurring alkaloids like caffeine and theophylline. These molecules are well-known for their diverse pharmacological effects, primarily attributed to their ability to act as antagonists of adenosine receptors and inhibitors of phosphodiesterase (PDE) enzymes. The introduction of a bromine atom at the 8-position of the 3-methylxanthine core can significantly modulate its electronic properties and steric profile, potentially altering its biological activity and selectivity towards various targets. Although its role as a synthetic precursor is well-established, a thorough understanding of its intrinsic bioactivity is essential for exploring its full therapeutic potential and for the safety assessment of related pharmaceutical products.
Potential Biological Targets and Mechanisms of Action
Based on the activities of structurally related xanthines, the primary potential biological targets for 8-bromo-3-methylxanthine are:
-
Xanthine Oxidase: This enzyme plays a crucial role in purine metabolism, catalyzing the oxidation of hypoxanthine to xanthine and then to uric acid. Inhibition of xanthine oxidase is a key strategy in the management of hyperuricemia and gout.
-
Adenosine Receptors: These G-protein coupled receptors (A1, A2A, A2B, and A3) are ubiquitously expressed and mediate a wide range of physiological effects, including regulation of heart rate, neurotransmission, and inflammation.
-
Phosphodiesterases (PDEs): These enzymes are responsible for the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), important second messengers in various signaling pathways.
Xanthine Oxidase Inhibition
A study on the closely related analog, 8-bromoxanthine, has demonstrated its inhibitory activity against xanthine oxidase.[1] This provides a strong indication that 8-bromo-3-methylxanthine may also exhibit similar properties. The inhibition of xanthine oxidase by 8-bromoxanthine was found to be uncompetitive with respect to xanthine.[1]
Adenosine Receptor Antagonism
Phosphodiesterase Inhibition
Inhibition of PDEs by methylxanthines leads to an increase in intracellular levels of cAMP and cGMP, resulting in various physiological responses.[2] The potency and selectivity of PDE inhibition vary among different xanthine derivatives.[2]
Quantitative Data
Direct quantitative data for the biological activity of 8-bromo-3-methylxanthine is limited in the public domain. However, data for the closely related compound, 8-bromoxanthine, provides valuable insights.
| Compound | Target | Parameter | Value | Reference |
| 8-bromoxanthine | Xanthine Oxidase | K_i_ | ~400 µM | [1] |
| 8-bromoxanthine | Xanthine Oxidase (reduced form) | K_D_ | 18 µM | [1] |
| 8-bromoxanthine | Xanthine Oxidase (oxidized form) | K_D_ | 1.5 mM | [1] |
Signaling Pathways
The potential interactions of 8-bromo-3-methylxanthine with adenosine receptors and phosphodiesterases suggest its involvement in key signaling pathways that regulate cellular function.
Adenosine Receptor Signaling
Phosphodiesterase-mediated Signaling
Experimental Protocols
The following are generalized protocols for assessing the biological activity of 8-bromo-3-methylxanthine against its potential targets.
Xanthine Oxidase Inhibition Assay
This protocol is adapted from standard spectrophotometric methods for measuring xanthine oxidase activity.[3]
Principle: The activity of xanthine oxidase is determined by monitoring the increase in absorbance at 293 nm, which corresponds to the formation of uric acid from xanthine.
Materials:
-
Xanthine oxidase
-
Xanthine solution (10 mM in 0.025 M NaOH)
-
Tris-HCl buffer (0.1 M, pH 7.5)
-
8-bromo-3-methylxanthine (test inhibitor)
-
Spectrophotometer and cuvettes
Procedure:
-
Prepare a reaction mixture in a cuvette containing Tris-HCl buffer and xanthine solution.
-
Add varying concentrations of 8-bromo-3-methylxanthine to the cuvettes. A control cuvette should contain the vehicle (e.g., DMSO) instead of the inhibitor.
-
Equilibrate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding a solution of xanthine oxidase.
-
Immediately record the increase in absorbance at 293 nm over time.
-
Calculate the initial reaction velocity from the linear portion of the absorbance curve.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Adenosine Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of 8-bromo-3-methylxanthine for a specific adenosine receptor subtype (e.g., A1).
Principle: The assay measures the ability of the test compound to displace a specific high-affinity radiolabeled ligand from the receptor.
Materials:
-
Cell membranes expressing the target adenosine receptor (e.g., from CHO or HEK cells)
-
Radioligand (e.g., [³H]DPCPX for A1 receptors)
-
8-bromo-3-methylxanthine (test compound)
-
Non-specific binding control (e.g., a high concentration of a known agonist like NECA)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation counter and cocktail
Procedure:
-
In a 96-well plate, add the cell membrane preparation, radioligand, and varying concentrations of 8-bromo-3-methylxanthine.
-
Include wells for total binding (no competitor) and non-specific binding (high concentration of a non-labeled ligand).
-
Incubate the plate to allow binding to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters to separate bound and free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding and determine the IC50 and Ki values for 8-bromo-3-methylxanthine.
Phosphodiesterase (PDE) Inhibition Assay
This protocol outlines a method to assess the inhibitory effect of 8-bromo-3-methylxanthine on PDE activity.[4][5]
Principle: PDE activity is measured by quantifying the conversion of a cyclic nucleotide (e.g., cAMP) to its corresponding monophosphate (AMP). The inhibitory effect of the test compound is determined by the reduction in this conversion.
Materials:
-
Purified PDE enzyme
-
[³H]-cAMP (radiolabeled substrate)
-
8-bromo-3-methylxanthine (test inhibitor)
-
Snake venom nucleotidase (to convert [³H]-AMP to [³H]-adenosine)
-
Anion-exchange resin (to separate [³H]-adenosine from unreacted [³H]-cAMP)
-
Assay buffer
-
Scintillation counter and cocktail
Procedure:
-
Incubate the PDE enzyme with varying concentrations of 8-bromo-3-methylxanthine.
-
Initiate the reaction by adding [³H]-cAMP.
-
After a defined incubation period, terminate the reaction (e.g., by heating).
-
Add snake venom nucleotidase to convert the [³H]-AMP product to [³H]-adenosine.
-
Apply the reaction mixture to an anion-exchange resin column to separate the uncharged [³H]-adenosine from the negatively charged [³H]-cAMP.
-
Elute the [³H]-adenosine and quantify the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition and determine the IC50 value.
Experimental Workflows
Workflow for Screening Xanthine Oxidase Inhibitors
Workflow for Synthesis of Linagliptin from 8-bromo-3-methylxanthine
8-bromo-3-methylxanthine is a key starting material in several patented synthetic routes to Linagliptin.[6][7][8][9][10]
Conclusion
8-bromo-3-methylxanthine is a molecule with significant, though largely unexplored, biological potential beyond its role as a synthetic intermediate. Based on the established pharmacology of the xanthine scaffold and data from its close analog, 8-bromoxanthine, it is likely to exhibit inhibitory activity against xanthine oxidase and may also modulate adenosine receptors and phosphodiesterases. Further detailed investigation, including quantitative bioassays, is warranted to fully elucidate its pharmacological profile. The experimental protocols and workflows provided in this guide offer a framework for researchers to undertake such studies, which could uncover novel therapeutic applications for this and related compounds.
References
- 1. The inhibition of xanthine oxidase by 8-bromoxanthine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of cyclic nucleotide phosphodiesterases by methylxanthines and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assay Procedure for Xanthine Oxidase Microbial [sigmaaldrich.com]
- 4. Measuring cAMP Specific Phosphodiesterase Activity: A Two-step Radioassay [bio-protocol.org]
- 5. Measuring cAMP Specific Phosphodiesterase Activity: A Two-step Radioassay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthetic method of linagliptin - Eureka | Patsnap [eureka.patsnap.com]
- 7. Preparation method of linagliptin - Eureka | Patsnap [eureka.patsnap.com]
- 8. cbijournal.com [cbijournal.com]
- 9. CN105936634A - Synthetic method of linagliptin - Google Patents [patents.google.com]
- 10. An Improved Process For Preparation Of Linagliptin And Intermediates [quickcompany.in]
Solubility Profile of 8-Bromo-3-methyl-1H-purine-2,6(3H,7H)-dione: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Bromo-3-methyl-1H-purine-2,6(3H,7H)-dione, also known as 8-Bromo-3-methylxanthine, is a substituted purine derivative of significant interest in medicinal chemistry and drug development. Understanding its solubility in common laboratory solvents is a critical first step in pre-formulation studies, enabling the development of suitable analytical methods, biological assays, and potential drug delivery systems. This technical guide provides a comprehensive overview of the known solubility characteristics of this compound and outlines a detailed experimental protocol for its quantitative determination.
Core Concepts in Solubility
The solubility of a compound is defined as the maximum concentration that can be dissolved in a specific solvent at a given temperature to form a saturated solution. For ionizable molecules such as this compound, solubility can be significantly influenced by the pH of the medium. The intrinsic solubility refers to the solubility of the free, unionized form of the compound.
Xanthine and its derivatives, as a class of compounds, generally exhibit poor aqueous solubility. This is primarily attributed to strong intermolecular hydrogen bonding and base stacking interactions in the solid state.
Qualitative Solubility Data
Based on available literature and supplier information, the solubility of this compound in common laboratory solvents can be summarized as follows:
| Solvent | Qualitative Solubility |
| Water | Limited/Poor |
| Dimethyl Sulfoxide (DMSO) | Slightly Soluble[1] |
| N,N-Dimethylformamide (DMF) | Slightly Soluble[1] |
| Ethanol | Data not available |
| Methanol | Data not available |
| Acetone | Data not available |
Note: "Slightly soluble" indicates that a noticeable amount of the compound will dissolve, but it is not freely soluble.
Quantitative Solubility Determination: Experimental Protocol
The "gold standard" for determining the equilibrium solubility of a compound is the shake-flask method . This protocol provides a reliable and reproducible approach for obtaining quantitative solubility data.
Materials and Equipment
-
This compound (analytical grade)
-
Selected solvents (HPLC grade): Water, Ethanol, Methanol, DMSO, DMF, Acetone
-
Analytical balance
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
Calibrated pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and other standard laboratory glassware
Experimental Workflow
The following diagram illustrates the key steps in the shake-flask solubility determination method.
Detailed Step-by-Step Procedure
-
Preparation of Saturated Solutions:
-
Accurately weigh an amount of this compound that is in excess of its expected solubility and place it into a series of vials.
-
Pipette a precise volume of each solvent into the corresponding vials.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker or on a rotator set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24 to 48 hours). A preliminary time-course experiment can be conducted to determine the optimal equilibration time.
-
-
Phase Separation:
-
Remove the vials from the shaker and allow them to stand undisturbed for a short period to allow for the sedimentation of excess solid.
-
To ensure complete removal of undissolved solids, centrifuge the vials at a moderate speed.
-
Carefully withdraw an aliquot of the supernatant using a pipette and filter it through a syringe filter (e.g., 0.22 µm) to remove any remaining particulate matter. Note: It is crucial to pre-saturate the filter with the solution to avoid loss of the compound due to adsorption to the filter membrane.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the respective solvents.
-
Generate a calibration curve by analyzing the standard solutions using a validated analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry).
-
Accurately dilute the filtered sample solutions to fall within the linear range of the calibration curve.
-
Analyze the diluted sample solutions and determine their concentrations from the calibration curve.
-
-
Calculation:
-
Calculate the solubility of this compound in each solvent, taking into account the dilution factor. The solubility is typically expressed in mg/mL or moles/liter (M).
-
Logical Relationships in Solubility Studies
The following diagram outlines the logical dependencies and considerations in a comprehensive solubility assessment.
Conclusion
References
An In-depth Technical Guide to 8-Bromo-3-methylxanthine (CAS Number: 93703-24-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 8-Bromo-3-methylxanthine (CAS No. 93703-24-3), a pivotal synthetic intermediate in modern pharmacology. The document elucidates the compound's background, tracing its origins within the broader context of xanthine chemistry and its emergence as a key building block. A detailed exploration of its physicochemical properties is presented, supported by tabulated spectral and quantitative data. The guide offers meticulous experimental protocols for its synthesis and its subsequent conversion to the dipeptidyl peptidase-4 (DPP-4) inhibitor, Linagliptin. Furthermore, it delves into the compound's known biological activities and the signaling pathways influenced by its derivatives, visualized through detailed diagrams. This whitepaper is intended to be an essential resource for researchers and professionals engaged in the fields of medicinal chemistry, drug discovery, and pharmaceutical development.
Introduction: Background and Discovery
8-Bromo-3-methylxanthine, a purine derivative, belongs to the xanthine class of compounds.[1] While the precise moment of its initial synthesis is not prominently documented in seminal discovery literature, its development is intrinsically linked to the extensive research into xanthine derivatives as pharmacologically active agents. Xanthines, such as caffeine and theophylline, have long been recognized for their biological effects, primarily as adenosine receptor antagonists and phosphodiesterase inhibitors.[2][3]
The strategic placement of a bromine atom at the 8-position and a methyl group at the 3-position of the xanthine core structure makes 8-Bromo-3-methylxanthine a highly versatile intermediate for further chemical modification.[4] Its significance surged with the development of Linagliptin, a potent and selective DPP-4 inhibitor for the treatment of type 2 diabetes.[5] The synthesis of Linagliptin heavily relies on 8-Bromo-3-methylxanthine as a key starting material, highlighting the compound's importance in contemporary pharmaceutical manufacturing.[4] The earliest comprehensive descriptions of its synthesis and application are found within the patent literature detailing the manufacturing processes for Linagliptin and its intermediates.[6][7][8][9]
Physicochemical and Spectral Data
8-Bromo-3-methylxanthine typically presents as a white to light yellow solid.[4][5] A summary of its key physicochemical and spectral properties is provided below for easy reference.
Table 1: Physicochemical Properties of 8-Bromo-3-methylxanthine
| Property | Value | Reference |
| CAS Number | 93703-24-3 | |
| Molecular Formula | C₆H₅BrN₄O₂ | [10] |
| Molecular Weight | 245.04 g/mol | [10] |
| Melting Point | ~300 °C | [4][5] |
| Appearance | White to light yellow solid | [4][5] |
| Solubility | Slightly soluble in DMF and DMSO | [4] |
| Density | 1.974 g/cm³ | [5] |
Table 2: Spectral Data of 8-Bromo-3-methylxanthine
| Spectroscopic Data | Interpretation | Reference |
| Mass Spectrometry (LCMS) | m/z: 245 (MH+) | [5] |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for C=O stretching in the amide groups are expected in the 1700-1600 cm⁻¹ region. Aromatic C-H stretching may be observed around 3130-3070 cm⁻¹. | [11] |
| UV Spectroscopy | Absorption maximum around 210 nm is characteristic for bromide compounds. The xanthine chromophore typically shows an absorption band around 275 nm. | [11] |
| ¹H NMR Spectroscopy | The chemical shift for the methyl group (R-CH₃) protons is generally in the range of 0.8 - 1.0 ppm. | [12] |
| ¹³C NMR Spectroscopy | Specific chemical shifts would need to be determined experimentally. | [2] |
Experimental Protocols
Synthesis of 8-Bromo-3-methylxanthine
The synthesis of 8-Bromo-3-methylxanthine is typically achieved through the bromination of 3-methylxanthine.[4]
Materials:
-
3-Methyl-3,7-dihydro-1H-purine-2,6-dione (3-methylxanthine)
-
Acetic acid
-
Sodium acetate
-
Bromine
-
Ice water
-
Methanol
Procedure:
-
Dissolve 3-Methyl-3,7-dihydro-1H-purine-2,6-dione (e.g., 11.3 g, 6.8 mmol) in acetic acid (e.g., 300 mL) in a suitable reaction vessel.[5]
-
Add sodium acetate (e.g., 8.37 g, 13.6 mmol) to the solution.[5]
-
At 50 °C, slowly add bromine (e.g., 13.04 g, 8.2 mmol) dropwise to the reaction mixture.[5]
-
After the addition is complete, increase the temperature to 65 °C and continue stirring for 3 hours.[5]
-
Monitor the reaction for completion.
-
Cool the reaction mixture to room temperature and pour it slowly into ice water (e.g., 500 g) to precipitate the product.[5]
-
Collect the precipitate by filtration and wash the filter cake with cold water.[5]
-
The crude product can be further purified by preparing a slurry in methanol, heating to 60-65°C, followed by cooling and filtration.[13]
-
Dry the final product under vacuum to yield 8-bromo-3-methyl-3,7-dihydro-1H-purine-2,6-dione as a light yellow solid.[5][13]
Synthesis of a Linagliptin Intermediate from 8-Bromo-3-methylxanthine
This protocol describes a subsequent step in the synthesis of Linagliptin, where 8-Bromo-3-methylxanthine is alkylated.
Materials:
-
8-Bromo-3-methylxanthine
-
N,N-Diisopropylethylamine (DIEA)
-
1-Bromo-2-butyne
-
Acetone
-
Methanol
Procedure:
-
In a reaction flask, add 8-bromo-3-methylxanthine (e.g., 908 g, 3.7 mol), N,N-diisopropylethylamine (DIEA) (e.g., 574.1 g, 4.442 mol), 1-bromo-2-butyne (e.g., 591.1 g, 4.445 mol), and acetone (e.g., 12 L).[7]
-
Initiate stirring and heat the mixture to reflux. Maintain the reaction for 4-6 hours.[7]
-
After the reaction is complete, cool the mixture to room temperature.[7]
-
Filter the cooled reaction mixture and wash the filter cake with methanol (e.g., 4 L) to obtain the crude product as a pale yellow solid.[7]
-
Dry the solid to yield 3-methyl-7-(2-butyn-1-yl)-8-bromo-xanthine.[7]
Mandatory Visualizations
Experimental Workflow: Synthesis of Linagliptin from 8-Bromo-3-methylxanthine
Caption: Synthetic pathway of Linagliptin starting from 8-Bromo-3-methylxanthine.
Signaling Pathway: DPP-4 Inhibition by Linagliptin
Caption: Mechanism of DPP-4 inhibition by Linagliptin.
Biological Activity and Mechanism of Action
While 8-Bromo-3-methylxanthine is primarily utilized as a synthetic intermediate, its xanthine core suggests potential intrinsic biological activity. Xanthine derivatives are known to act as competitive nonselective phosphodiesterase (PDE) inhibitors and nonselective adenosine receptor antagonists.[2]
-
Adenosine Receptor Antagonism: By blocking adenosine receptors, xanthines can modulate various physiological processes, including neurotransmission.[14] The specific affinity of 8-Bromo-3-methylxanthine for different adenosine receptor subtypes has not been extensively reported.
-
Phosphodiesterase Inhibition: Inhibition of PDEs leads to an increase in intracellular cyclic AMP and/or cyclic GMP, which can result in a range of cellular responses.[3] The inhibitory potency of 8-Bromo-3-methylxanthine against various PDE isoforms is not well-documented in publicly available literature.
The primary pharmacological relevance of 8-Bromo-3-methylxanthine is as a precursor to Linagliptin.[4] Linagliptin is a potent inhibitor of dipeptidyl peptidase-4 (DPP-4), an enzyme that inactivates the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[15] By inhibiting DPP-4, Linagliptin increases the levels of active incretins, which in turn stimulate insulin secretion and suppress glucagon release in a glucose-dependent manner, thereby improving glycemic control in patients with type 2 diabetes.[15]
Conclusion
8-Bromo-3-methylxanthine (CAS No. 93703-24-3) is a compound of significant interest in medicinal chemistry and pharmaceutical development. Its strategic structure has made it an indispensable intermediate in the synthesis of the important antidiabetic drug, Linagliptin. This guide has provided a detailed overview of its background, physicochemical properties, and synthetic methodologies. While its direct biological activity is not as extensively studied as its derivatives, its xanthine scaffold suggests potential for interaction with adenosine receptors and phosphodiesterases. Further research into these direct biological effects could unveil new therapeutic applications for this versatile molecule. The information compiled herein serves as a valuable technical resource for scientists and professionals working to advance the frontiers of drug discovery and development.
References
- 1. CN105936634A - Synthetic method of linagliptin - Google Patents [patents.google.com]
- 2. Xanthine - Wikipedia [en.wikipedia.org]
- 3. Inhibition of cyclic nucleotide phosphodiesterases by methylxanthines and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. 8-Bromo-3-methyl-xanthine | 93703-24-3 [chemicalbook.com]
- 6. CN110872292A - A route for synthesizing linagliptin as diabetes medicine - Google Patents [patents.google.com]
- 7. Preparation method of linagliptin - Eureka | Patsnap [eureka.patsnap.com]
- 8. CN105541844A - Simple preparation method of high-purity linagliptin - Google Patents [patents.google.com]
- 9. CN105906627A - Synthesis method of linagliptin intermediate - Google Patents [patents.google.com]
- 10. GSRS [gsrs.ncats.nih.gov]
- 11. farmaciajournal.com [farmaciajournal.com]
- 12. web.pdx.edu [web.pdx.edu]
- 13. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 14. Xanthines as Adenosine Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Dipeptidyl Peptidase 4: DPP4 - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
A Comprehensive Technical Review of 8-bromo-3-methyl-purinedione Derivatives: Synthesis, Biological Activity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of 8-bromo-3-methyl-1H-purine-2,6(3H,7H)-dione, a key heterocyclic scaffold in medicinal chemistry. This document details its synthesis, explores the diverse biological activities of its derivatives, and outlines the experimental protocols utilized in their evaluation. Particular focus is placed on its role as a crucial intermediate in the synthesis of prominent pharmaceutical agents and its derivatives' interactions with key biological targets such as dipeptidyl peptidase-4 (DPP-4) and adenosine receptors.
Synthesis of 8-bromo-3-methyl-purinedione and its Derivatives
The foundational structure, this compound (also known as 8-bromo-3-methylxanthine), is a versatile intermediate, primarily synthesized through the bromination of 3-methylxanthine.[1][2] The bromine atom at the 8-position activates the purine ring, facilitating further functionalization through nucleophilic substitution and cross-coupling reactions.[2]
General Synthesis of 8-bromo-3-methyl-purinedione
A common laboratory-scale synthesis involves the reaction of 3-methylxanthine with a brominating agent in a suitable solvent.
Experimental Protocol: Bromination of 3-Methylxanthine [3]
-
Reactants: 3-Methyl-3,7-dihydro-1H-purine-2,6-dione, Bromine, Sodium Acetate, Acetic Acid.
-
Procedure:
-
Dissolve 3-Methyl-3,7-dihydro-1H-purine-2,6-dione (e.g., 11.3 g, 6.8 mmol) in acetic acid (e.g., 300 mL).
-
Add sodium acetate (e.g., 8.37 g, 13.6 mmol).
-
Slowly add bromine (e.g., 13.04 g, 8.2 mmol) dropwise at 50 °C.
-
After the addition is complete, increase the temperature to 65 °C and stir for 3 hours.
-
Cool the reaction mixture to room temperature and pour it into ice water to precipitate the product.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
-
-
Expected Yield: ~96%
-
Characterization: The product can be characterized by LCMS, with an expected (MH+) m/z of 245.[3]
Synthesis of Derivatives
The 8-bromo-3-methyl-purinedione scaffold serves as a starting point for a wide array of derivatives, most notably in the synthesis of the DPP-4 inhibitor, Linagliptin.[3]
Experimental Workflow: Synthesis of Linagliptin Intermediate
Caption: Synthesis of a key intermediate for Linagliptin.
Biological Activity of 8-bromo-3-methyl-purinedione Derivatives
Derivatives of 8-bromo-3-methyl-purinedione exhibit a range of biological activities, primarily as inhibitors of dipeptidyl peptidase-4 (DPP-4) and as antagonists of adenosine receptors. Some studies have also explored their potential as anticancer agents.
Dipeptidyl Peptidase-4 (DPP-4) Inhibition
DPP-4 is a key enzyme in glucose homeostasis, and its inhibition is a validated therapeutic strategy for type 2 diabetes. Several derivatives of 8-bromo-3-methyl-purinedione have been synthesized and evaluated as DPP-4 inhibitors.
Signaling Pathway: DPP-4 Inhibition and Glucose Homeostasis
Caption: Mechanism of action of DPP-4 inhibitors.
Quantitative Data: DPP-4 Inhibition
| Compound | Target | IC50 (µM) | Notes |
| 8-Purine Derivative (Compound 1) | DPP-4 | 4.92 | A novel potent and selective inhibitor. |
| Vildagliptin (Reference) | DPP-4 | 3.21 | Clinically used DPP-4 inhibitor. |
Experimental Protocol: In Vitro DPP-4 Inhibition Assay
-
Principle: This fluorometric assay measures the cleavage of a synthetic substrate (Gly-Pro-AMC) by DPP-4, releasing a fluorescent product (AMC). The inhibitory activity of a test compound is determined by its ability to reduce the rate of this reaction.
-
Materials:
-
Human recombinant DPP-4 enzyme
-
DPP-4 substrate: Gly-Pro-AMC
-
Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 8.0)
-
Test compounds (dissolved in DMSO)
-
96-well microplate
-
Fluorescence microplate reader
-
-
Procedure:
-
Add the test compound at various concentrations to the wells of a 96-well plate.
-
Add the DPP-4 enzyme solution to each well and incubate for a defined period (e.g., 10 minutes at 37°C).
-
Initiate the reaction by adding the DPP-4 substrate solution to each well.
-
Monitor the increase in fluorescence over time (e.g., for 30 minutes at 37°C) using a microplate reader (Excitation: ~360 nm, Emission: ~460 nm).
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Adenosine Receptor Antagonism
8-substituted xanthine derivatives are well-known antagonists of adenosine receptors (A1, A2A, A2B, and A3). These receptors are involved in various physiological processes, making their antagonists potential therapeutic agents for a range of conditions, including neurodegenerative diseases and asthma.
Signaling Pathway: Adenosine Receptor Antagonism
Caption: Adenosine receptor signaling and antagonism.
Quantitative Data: Adenosine Receptor Antagonism
| Compound | Target | Ki (nM) | Selectivity |
| 1,3-dipropyl-8-(2-amino-4-chlorophenyl)xanthine | Adenosine A1 | 0.022 | Highly potent A1 antagonist. |
| 1,3-dipropyl-8-cyclopentylxanthine | Adenosine A1 | 0.47 | ~150-fold selective for A1 over A2.[4] |
| 1,3,7-Trimethyl-8-(3-chlorostyryl)xanthine | Adenosine A2A | 54 | 520-fold selective for A2A. |
| Compound 14q | Adenosine A2B | 7.57 | 8.1-fold selective over A2A, 3.7-fold over A1.[5] |
Experimental Protocol: Adenosine Receptor Binding Assay
-
Principle: This is a competitive radioligand binding assay that measures the ability of a test compound to displace a known radiolabeled ligand from the adenosine receptor.
-
Materials:
-
Cell membranes expressing the specific human adenosine receptor subtype (e.g., from HEK-293 or CHO cells).
-
Radioligand (e.g., [³H]DPCPX for A1, [³H]CGS 21680 for A2A).
-
Unlabeled test compounds.
-
Assay Buffer: Typically Tris-HCl buffer with MgCl₂.
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of the unlabeled test compound.
-
In a 96-well plate, incubate the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound.
-
Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled ligand).
-
After incubation to reach equilibrium, rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding and determine the IC50 value of the test compound.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Anticancer Activity
While research on the anticancer properties of 8-bromo-3-methyl-purinedione derivatives is less extensive, studies on related 8-substituted xanthine and purine derivatives have shown cytotoxic activity against various cancer cell lines. The mechanism of action often involves the induction of apoptosis and cell cycle arrest.
Quantitative Data: Anticancer Activity of Related Xanthine Derivatives
| Compound | Cell Line | IC50 (µM) |
| 8-tertbutyl caffeine | DU145 (Prostate) | Potent at low concentrations |
| 1,3-Diethyl-8-(thiazol-4-yl)-3,7-dihydro-1H-purine-2,6-dione | A549 (Lung) | 16.70 |
| 1,3-Diethyl-8-(thiazol-4-yl)-3,7-dihydro-1H-purine-2,6-dione | MCF7 (Breast) | 78.06 |
| 2-chloro-6,8-di(N-morpholinylbutynylthio)-7-methylpurine | SNB-19 (Glioblastoma) | 0.07-4.08 µg/mL |
Experimental Workflow: In Vitro Cytotoxicity Assay (MTT Assay)
Caption: Workflow for an MTT cytotoxicity assay.
Conclusion
8-bromo-3-methyl-purinedione and its derivatives represent a privileged scaffold in medicinal chemistry, demonstrating significant potential in the development of therapeutics for a range of diseases. Its utility as a key synthetic intermediate, particularly for DPP-4 inhibitors like Linagliptin, is well-established. Furthermore, the diverse biological activities of its derivatives, including potent and selective antagonism of adenosine receptors and emerging evidence of anticancer effects, highlight the continued importance of this compound class in drug discovery and development. The detailed protocols and compiled data within this guide serve as a valuable resource for researchers aiming to explore and expand upon the therapeutic potential of these versatile molecules.
References
- 1. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]
- 2. 8-Substituted xanthines as antagonists at A1- and A2-adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Potent adenosine receptor antagonists that are selective for the A1 receptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of Novel Fluorinated Xanthine Derivatives with High Adenosine A2B Receptor Binding Affinity - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Synthetic Profile of 8-Bromo-3-methyl-1H-purine-2,6(3H,7H)-dione: A Key Intermediate in Linagliptin Synthesis
FOR IMMEDIATE RELEASE
This technical guide provides a comprehensive overview of the spectroscopic data for 8-Bromo-3-methyl-1H-purine-2,6(3H,7H)-dione, a pivotal intermediate in the synthesis of the dipeptidyl peptidase-4 (DPP-4) inhibitor, Linagliptin. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering a detailed compilation of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside experimental protocols and a visualization of its role in the synthesis of Linagliptin.
Spectroscopic Data
The structural elucidation of this compound is supported by a range of spectroscopic techniques. The key data are summarized below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| ¹H NMR | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 3.2 | Singlet | 3H | -CH₃ | |
| 7.8 | Singlet | 1H | C₈-H |
| ¹³C NMR (Predicted) | Chemical Shift (δ) ppm | Assignment |
| ~30 | -CH₃ | |
| ~107 | C₅ | |
| ~141 | C₄ | |
| ~151 | C₂ | |
| ~154 | C₆ | |
| ~140 | C₈ |
Note: Experimentally obtained ¹³C NMR data was not available in the reviewed literature. The provided values are based on typical chemical shifts for similar purine structures.
Infrared (IR) Spectroscopy
| Vibrational Mode | Frequency (cm⁻¹) | Intensity |
| N-H Stretching | 3400-3200 | Medium, Broad |
| C-H Stretching (Alkyl) | 2950-2850 | Medium |
| C=O Stretching (Amide) | 1700-1650 | Strong |
| C=C & C=N Stretching | 1600-1475 | Medium-Strong |
| C-N Stretching | 1350-1200 | Medium |
| C-Br Stretching | 650-550 | Medium |
Note: Specific experimental IR peak values were not found. The table represents characteristic absorption frequencies for the functional groups present in the molecule.
Mass Spectrometry (MS)
| Technique | Parameter | Value |
| Electrospray Ionization (ESI-MS) | [M+H]⁺ | m/z 245.03 |
| High-Resolution Mass Spectrometry (HRMS) | [M+H]⁺ | m/z 245.03 |
Experimental Protocols
Synthesis of this compound
The synthesis of the title compound is typically achieved through the bromination of 3-methylxanthine.[1] A general procedure involves dissolving 3-methylxanthine in a suitable solvent, such as acetic acid, followed by the addition of a brominating agent like N-bromosuccinimide (NBS) or elemental bromine.[1] The reaction mixture is stirred at a controlled temperature to ensure selective bromination at the C8 position of the purine ring.[1] Upon completion, the product is isolated by filtration, washed, and dried.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample of this compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H). Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.
Infrared (IR) Spectroscopy: The IR spectrum is typically recorded using a Fourier-transform infrared (FT-IR) spectrometer. The solid sample can be prepared as a potassium bromide (KBr) pellet or as a mull in Nujol. The spectrum is recorded over a standard wavenumber range (e.g., 4000-400 cm⁻¹).
Mass Spectrometry (MS): Mass spectral data is acquired using a mass spectrometer equipped with an electrospray ionization (ESI) source. The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer. The data is collected in positive ion mode to observe the protonated molecule [M+H]⁺.
Role in Linagliptin Synthesis
This compound is a crucial building block in the multi-step synthesis of Linagliptin. The following diagram illustrates a common synthetic route.
Caption: Synthetic pathway of Linagliptin from this compound.
This technical guide serves as a valuable resource for scientists engaged in the synthesis and characterization of pharmacologically active molecules, providing essential data and procedural insights for the utilization of this compound in drug discovery and development.
References
8-Bromo-3-methylxanthine: A Technical Whitepaper on Potential Pharmacological Effects
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-Bromo-3-methylxanthine, a synthetic derivative of the xanthine class, is a compound of significant interest primarily as a key intermediate in the synthesis of the dipeptidyl peptidase-4 (DPP-4) inhibitor, Linagliptin.[1][2][3] Structurally analogous to naturally occurring methylxanthines such as caffeine and theophylline, 8-bromo-3-methylxanthine is anticipated to exhibit a range of pharmacological activities.[4] This technical guide provides a comprehensive overview of its potential pharmacological effects, drawing inferences from the well-established activities of the xanthine class and its closely related 8-bromo derivatives. This document outlines the presumed mechanisms of action, including adenosine receptor antagonism and phosphodiesterase inhibition, and details experimental protocols for the systematic evaluation of its therapeutic potential.
Introduction
Xanthines are a class of purine alkaloids that have long been utilized for their therapeutic effects, most notably as mild stimulants and bronchodilators.[4] Their pharmacological profile is primarily attributed to two key mechanisms: the antagonism of adenosine receptors and the inhibition of phosphodiesterase (PDE) enzymes.[4] 8-Bromo-3-methylxanthine, as a member of this class, is poised to share these characteristics. Its role as a crucial building block for Linagliptin underscores its pharmaceutical relevance.[1][2] This whitepaper will explore the theoretical pharmacological landscape of 8-bromo-3-methylxanthine, providing a framework for future research and drug development endeavors.
Presumed Mechanisms of Action
The pharmacological effects of methylxanthines are multifaceted, primarily revolving around the modulation of intracellular signaling pathways.
Adenosine Receptor Antagonism
Adenosine is an endogenous nucleoside that modulates a wide array of physiological processes by activating four G protein-coupled receptor subtypes: A₁, A₂ₐ, A₂ₑ, and A₃. Methylxanthines, due to their structural similarity to adenosine, act as competitive antagonists at these receptors.[5] Blockade of adenosine receptors, particularly A₁ and A₂ₐ in the central nervous system, is responsible for the stimulant effects of compounds like caffeine.[5] It is highly probable that 8-bromo-3-methylxanthine also functions as an adenosine receptor antagonist. The substitution at the 8-position of the xanthine core is known to significantly influence the affinity and selectivity for adenosine receptor subtypes.[6]
Phosphodiesterase (PDE) Inhibition
Phosphodiesterases are a superfamily of enzymes that hydrolyze cyclic nucleotides, namely cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), thus terminating their signaling cascades.[4] Non-selective inhibition of PDEs by xanthines leads to an accumulation of intracellular cAMP and cGMP, which in turn affects a multitude of cellular processes, including smooth muscle relaxation, cardiac muscle contraction, and inflammation.[4][7] The bronchodilatory effects of theophylline, for instance, are partly attributed to PDE inhibition in airway smooth muscle.[8][9] 8-Bromo-3-methylxanthine is likely to exhibit PDE inhibitory activity.
Potential Pharmacological Effects and Supporting Data from Related Compounds
While specific quantitative data for 8-bromo-3-methylxanthine are not publicly available, the pharmacological profile of structurally similar compounds provides a strong basis for inferring its potential activities.
Data Presentation
The following table summarizes the known pharmacological data for closely related 8-bromo-xanthine derivatives.
| Compound | Target | Assay | Activity | Reference |
| 8-Bromotheophylline | Adenosine A₁ Receptor | Antagonist Binding | Adenosine A₁ antagonist | [10] |
| 8-Bromotheophylline | Renal Tubules | Diuretic Effect | Diuretic | [10] |
| 8-Bromocaffeine | Tumor Cells | Radiosensitization | Radiosensitizer | [11] |
Central Nervous System (CNS) Effects
Methylxanthines are well-known CNS stimulants.[5] This activity is primarily due to the blockade of adenosine A₁ and A₂ₐ receptors in the brain.[5] Therefore, 8-bromo-3-methylxanthine may possess psychostimulant properties, potentially leading to increased alertness and wakefulness.
Respiratory Effects
The bronchodilatory action of xanthines like theophylline is a cornerstone in the management of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[8][12] This effect is mediated by a combination of PDE inhibition and adenosine receptor antagonism in the airway smooth muscles.[8] 8-Bromo-3-methylxanthine could potentially exhibit similar bronchodilator effects.
Cardiovascular Effects
The cardiovascular effects of methylxanthines are complex and can include positive inotropic and chronotropic effects on the heart.[4] These actions are also linked to adenosine receptor antagonism and PDE inhibition. 8-Bromotheophylline is known to have diuretic effects, which can be beneficial in certain cardiovascular conditions.[10]
Anti-inflammatory Effects
Several methylxanthines have demonstrated anti-inflammatory properties.[12][13] This is thought to be mediated through the inhibition of pro-inflammatory cytokine release and other mechanisms related to PDE inhibition.[4]
Experimental Protocols
To elucidate the precise pharmacological profile of 8-bromo-3-methylxanthine, the following experimental protocols are recommended.
Adenosine Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of 8-bromo-3-methylxanthine for adenosine receptor subtypes.
-
Materials:
-
Cell membranes expressing the human adenosine receptor subtype of interest (A₁, A₂ₐ, A₂ₑ, or A₃).
-
Radioligand specific for the receptor subtype (e.g., [³H]DPCPX for A₁).
-
8-bromo-3-methylxanthine.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Non-specific binding control (e.g., 10 µM NECA).
-
Glass fiber filters.
-
Scintillation cocktail.
-
-
Procedure:
-
Prepare serial dilutions of 8-bromo-3-methylxanthine.
-
In a microplate, combine the cell membranes, radioligand, and either buffer (for total binding), non-specific binding control, or a concentration of 8-bromo-3-methylxanthine.
-
Incubate at room temperature for a defined period (e.g., 60 minutes).
-
Rapidly filter the contents of each well and wash with ice-cold binding buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding and determine the IC₅₀ value by plotting the percentage of specific binding against the logarithm of the 8-bromo-3-methylxanthine concentration. The Ki value can then be calculated using the Cheng-Prusoff equation.
-
Phosphodiesterase (PDE) Inhibition Assay
This protocol outlines a method to assess the inhibitory activity of 8-bromo-3-methylxanthine against various PDE isoforms.
-
Materials:
-
Purified recombinant PDE isoforms.
-
Substrate (cAMP or cGMP).
-
8-bromo-3-methylxanthine.
-
Assay buffer.
-
Detection reagents (e.g., luminescent or fluorescent-based kits).
-
-
Procedure:
-
Prepare serial dilutions of 8-bromo-3-methylxanthine.
-
In a microplate, combine the PDE enzyme and 8-bromo-3-methylxanthine (or buffer for control).
-
Initiate the reaction by adding the substrate (cAMP or cGMP).
-
Incubate at 37°C for a defined period.
-
Stop the reaction using a stop reagent.
-
Add detection reagents to measure the amount of remaining substrate or the product formed.
-
Calculate the percentage of inhibition and determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the 8-bromo-3-methylxanthine concentration.
-
Conclusion and Future Directions
8-Bromo-3-methylxanthine is a synthetic xanthine derivative with significant potential for pharmacological activity, primarily as an adenosine receptor antagonist and a phosphodiesterase inhibitor. Although its primary current application is as a synthetic intermediate, its structural similarity to well-characterized methylxanthines suggests a broad range of potential therapeutic applications, including in CNS, respiratory, cardiovascular, and inflammatory disorders. The lack of specific pharmacological data for 8-bromo-3-methylxanthine highlights a clear gap in the current scientific literature. The experimental protocols detailed in this whitepaper provide a roadmap for the systematic evaluation of its bioactivity. Further research is warranted to isolate and characterize its specific pharmacological profile, which could unveil novel therapeutic opportunities for this intriguing molecule.
References
- 1. nbinno.com [nbinno.com]
- 2. 8-Bromo-3-methyl-xanthine | 93703-24-3 [chemicalbook.com]
- 3. 8-Bromo-3-methylxanthine | 93703-24-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. Xanthine - Wikipedia [en.wikipedia.org]
- 5. Caffeine - Wikipedia [en.wikipedia.org]
- 6. Xanthines as Adenosine Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent developments of phosphodiesterase inhibitors: Clinical trials, emerging indications and novel molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Theophylline and selective PDE inhibitors as bronchodilators and smooth muscle relaxants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phosphodiesterase inhibition and theophylline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 8-Bromotheophylline - Wikipedia [en.wikipedia.org]
- 11. 8-Bromocaffeine - Wikipedia [en.wikipedia.org]
- 12. The effects of theophylline on airway inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Theophylline: recent advances in the understanding of its mode of action and uses in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
The Chemical Nexus: An In-Depth Technical Guide to the Relationship Between 8-bromo-3-methylxanthine and Caffeine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the chemical and pharmacological relationship between 8-bromo-3-methylxanthine and the widely known stimulant, caffeine. Both molecules share the core xanthine scaffold, a fused heterocyclic system composed of a pyrimidine-dione and an imidazole ring, which underpins their biological activities, primarily as adenosine receptor antagonists. This document will delve into their structural distinctions, synthetic interrelations, and comparative pharmacological profiles. Detailed experimental protocols for relevant synthetic transformations and biological assays are provided, alongside a quantitative comparison of their known biological activities. Visualizations of key pathways and workflows are included to facilitate a deeper understanding of their molecular interactions and experimental investigation.
Introduction
Xanthine and its derivatives are a prominent class of naturally occurring and synthetic compounds with a broad spectrum of pharmacological activities. Among the most recognized is caffeine (1,3,7-trimethylxanthine), a central nervous system stimulant consumed globally. 8-bromo-3-methylxanthine, a synthetic derivative, serves as a crucial intermediate in the synthesis of various pharmacologically active molecules, including the dipeptidyl peptidase-4 (DPP-4) inhibitor, linagliptin.[1] Understanding the chemical nuances and biological parallels between these two xanthines is pivotal for the design and development of novel therapeutics targeting the purinergic system and beyond.
Structural and Chemical Properties
Caffeine and 8-bromo-3-methylxanthine are both derivatives of xanthine. The key structural differences lie in the substituents on the purine ring system.
-
Caffeine: Also known as 1,3,7-trimethylxanthine, it possesses three methyl groups at the N1, N3, and N7 positions. Its chemical formula is C₈H₁₀N₄O₂.[1][2][3]
-
8-bromo-3-methylxanthine: This compound has a bromine atom at the C8 position of the xanthine ring and a single methyl group at the N3 position. Its chemical formula is C₆H₅BrN₄O₂.[4][5][6]
The presence of the electron-withdrawing bromine atom at the C8 position in 8-bromo-3-methylxanthine significantly alters its electronic properties compared to caffeine, influencing its reactivity and potential biological interactions. The differing methylation patterns also contribute to variations in solubility, metabolism, and receptor binding affinity.
Physicochemical Data
| Property | 8-bromo-3-methylxanthine | Caffeine |
| IUPAC Name | 8-bromo-3-methyl-3,7-dihydro-1H-purine-2,6-dione | 1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione |
| CAS Number | 93703-24-3 | 58-08-2 |
| Molecular Formula | C₆H₅BrN₄O₂ | C₈H₁₀N₄O₂ |
| Molecular Weight | 245.03 g/mol | 194.19 g/mol |
| Appearance | Light yellow to white solid | White crystalline powder |
| Melting Point | ~300 °C | 238 °C |
| Solubility | Slightly soluble in DMF and DMSO | Moderately soluble in water, more soluble in hot water and organic solvents.[1] |
Synthetic Relationship
The chemical structures of 8-bromo-3-methylxanthine and caffeine suggest a close synthetic relationship, primarily revolving around bromination and methylation reactions of the xanthine core.
Synthesis of 8-bromo-3-methylxanthine
8-bromo-3-methylxanthine is typically synthesized from 3-methylxanthine. The C8 position of the xanthine ring is susceptible to electrophilic substitution.
Synthesis of Caffeine from Xanthine Precursors
Caffeine can be synthesized through the methylation of xanthine or its partially methylated derivatives like theobromine (3,7-dimethylxanthine).[7] This highlights the potential to synthesize caffeine from a molecule like 8-bromo-3-methylxanthine, which would involve methylation at the N1 and N7 positions and subsequent debromination, or methylation followed by removal of the bromine. A more direct synthetic link involves the bromination of caffeine to produce 8-bromocaffeine, a closely related compound.
Pharmacological Profile: A Comparative Analysis
The primary mechanism of action for many xanthine derivatives, including caffeine, is the antagonism of adenosine receptors.[8] These G-protein coupled receptors (GPCRs) are classified into four subtypes: A₁, A₂ₐ, A₂ₑ, and A₃.
Adenosine Receptor Antagonism
Quantitative Comparison of Adenosine Receptor Binding Affinity
The following table summarizes the reported binding affinities (Ki) of caffeine for human adenosine A₁ and A₂ₐ receptors. A comprehensive quantitative comparison is limited by the lack of published Ki values for 8-bromo-3-methylxanthine.
| Compound | Receptor Subtype | Ki (nM) |
| Caffeine | Adenosine A₁ | 26,100 |
| Caffeine | Adenosine A₂ₐ | 6,400 |
Note: Data for caffeine is compiled from various sources and may show variability based on experimental conditions.
Signaling Pathways
The antagonism of adenosine receptors by xanthine derivatives disrupts the downstream signaling cascades initiated by adenosine. The A₁ and A₃ receptors are typically coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP). Conversely, the A₂ₐ and A₂ₑ receptors are coupled to Gs proteins, which stimulate adenylyl cyclase and increase cAMP levels.
Metabolism and Toxicity
Caffeine
Caffeine is primarily metabolized in the liver by the cytochrome P450 oxidase system, particularly the CYP1A2 enzyme.[10] It has a half-life of 3-7 hours in adults. The main metabolic pathways are N-demethylation, C-8 oxidation, and uric acid formation. Acute toxicity from caffeine is rare but can occur at very high doses (greater than 10 grams for an adult), leading to symptoms such as cardiac arrhythmias and seizures.[10]
8-bromo-3-methylxanthine
Detailed metabolic and toxicological data for 8-bromo-3-methylxanthine are limited. However, available safety data sheets classify it as harmful if swallowed (Acute toxicity, Oral, Category 4), causing skin and serious eye irritation.[11] The metabolism of 8-bromoxanthines would likely involve the cytochrome P450 system, similar to other xanthine derivatives.[10] The presence of the bromine atom may influence the metabolic pathways and the toxicity profile.
Experimental Protocols
Synthesis of 8-bromo-3-methylxanthine from 3-Methylxanthine
This protocol describes a general method for the bromination of 3-methylxanthine at the C8 position.
Materials:
-
3-Methylxanthine
-
Bromine or N-Bromosuccinimide (NBS)
-
Acetic Acid or Chloroform
-
Sodium Acetate (if using Bromine)
-
Ice water
-
Filtration apparatus
-
Vacuum oven
Procedure:
-
Dissolve 3-methylxanthine in the chosen solvent (e.g., acetic acid).
-
If using bromine, add sodium acetate to the solution.
-
Slowly add the brominating agent (bromine or NBS) to the reaction mixture at a controlled temperature.
-
Stir the reaction mixture for a specified time to ensure complete reaction.
-
Pour the reaction mixture into ice water to precipitate the product.
-
Collect the precipitate by filtration and wash with cold water.
-
Dry the product under vacuum.
Radioligand Displacement Assay for Adenosine Receptor Binding
This protocol outlines a general procedure for determining the binding affinity of a test compound (e.g., 8-bromo-3-methylxanthine) to adenosine receptors.
Materials:
-
Cell membranes expressing the adenosine receptor subtype of interest (e.g., from CHO or HEK cells)
-
Radioligand specific for the receptor subtype (e.g., [³H]DPCPX for A₁, [³H]CGS 21680 for A₂ₐ)
-
Test compound (e.g., 8-bromo-3-methylxanthine) at various concentrations
-
Non-specific binding control (a high concentration of a non-labeled ligand)
-
Assay buffer
-
96-well filter plates
-
Scintillation counter
Procedure:
-
In a 96-well plate, combine the cell membranes, radioligand, and either assay buffer (for total binding), the test compound at varying concentrations, or the non-specific binding control.
-
Incubate the plate to allow the binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through the filter plate, washing away unbound radioligand.
-
Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the IC₅₀ of the test compound. The Ki value can then be calculated using the Cheng-Prusoff equation.
Conclusion
8-bromo-3-methylxanthine and caffeine, as members of the xanthine family, share a fundamental chemical framework that dictates their interaction with biological systems, particularly as adenosine receptor antagonists. Their distinct substitution patterns, however, lead to different synthetic pathways and likely result in varied pharmacological profiles. While caffeine's properties are well-characterized, 8-bromo-3-methylxanthine remains a subject for further investigation, especially concerning its specific receptor binding affinities, metabolic fate, and toxicological profile. The information and protocols provided in this guide serve as a foundational resource for researchers and drug development professionals exploring the rich chemical and biological landscape of xanthine derivatives. Further quantitative studies on 8-bromo-3-methylxanthine are warranted to fully elucidate its therapeutic potential and to draw a more complete comparison with its ubiquitous relative, caffeine.
References
- 1. Caffeine Synthesis and Its Mechanism and Application by Microbial Degradation, A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EP0319854A2 - Process for the methylation of xanthins - Google Patents [patents.google.com]
- 3. EP3223621A1 - Biosynthetic production of caffeine - Google Patents [patents.google.com]
- 4. Caffeine and Purine Derivatives: A Comprehensive Review on the Chemistry, Biosynthetic Pathways, Synthesis-Related Reactions, Biomedical Prospectives and Clinical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 8-Bromo-3-Methylxanthine 93703-24-3 | High-Purity Compound [actizapharma.com]
- 6. In Vitro Model for a Drug Assessment of Cytochrome P450 Family 3 Subfamily A Member 4 Substrates Using Human Induced Pluripotent Stem Cells and Genome Editing Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure–Activity Relationships of 8-Styrylxanthines as A2-Selective Adenosine Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure-Bioactivity Relationships of Methylxanthines: Trying to Make Sense of All the Promises and the Drawbacks - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Xanthine - Wikipedia [en.wikipedia.org]
- 11. echemi.com [echemi.com]
Methodological & Application
Synthesis protocol for 8-Bromo-3-methyl-1H-purine-2,6(3H,7H)-dione.
Application Notes for Researchers, Scientists, and Drug Development Professionals
8-Bromo-3-methyl-1H-purine-2,6(3H,7H)-dione, also known as 8-bromo-3-methylxanthine, is a key intermediate in the synthesis of various pharmaceutical compounds, most notably Linagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor for the treatment of type 2 diabetes.[1][2] The strategic placement of the bromine atom at the C8 position of the purine ring makes it an ideal precursor for introducing various substituents through nucleophilic substitution or cross-coupling reactions.[3]
This document provides a detailed protocol for the synthesis of 8-bromo-3-methylxanthine via the bromination of 3-methylxanthine. The presented method is robust, scalable, and yields a high-purity product.[4]
Quantitative Data Summary
The following table summarizes the typical quantitative data associated with the synthesis of this compound from 3-methylxanthine.
| Parameter | Value | Reference |
| Starting Material | 3-Methylxanthine | [2][4] |
| Brominating Agent | Liquid Bromine or N-Bromosuccinimide (NBS) | [1][4] |
| Solvent | Acetic Acid | [1][2][4] |
| Base | Sodium Acetate | [2][4] |
| Reaction Temperature | 50-65°C | [2][4] |
| Reaction Time | 3-4 hours | [2][4] |
| Product Yield | 92-96.6% | [2][4] |
| Product Purity | >99.5% | [4] |
| Appearance | Light yellow solid | [1][2] |
| Melting Point | Approximately 300°C | [1] |
Experimental Protocol
This protocol details the synthesis of this compound from 3-methylxanthine.
Materials and Reagents:
-
3-Methylxanthine
-
Acetic Acid
-
Sodium Acetate
-
Liquid Bromine
-
Methanol
-
Deionized (DI) Water
-
Ice
Equipment:
-
Round bottom flask with overhead stirrer, thermo pocket, and dropping funnel
-
Heating mantle
-
Filtration apparatus (e.g., Buchner funnel)
-
Vacuum oven
Procedure:
-
Reaction Setup: In a one-liter round bottom flask fitted with an overhead stirrer, thermo pocket, and dropping funnel, charge 400 ml of acetic acid, 100 g of 3-methylxanthine (0.6019 moles), and 74 g of sodium acetate (0.9028 moles) at room temperature (25-30°C).[4]
-
Initial Stirring and Cooling: Stir the mixture for 5-10 minutes and then cool the flask to 10-15°C.[4]
-
Addition of Bromine: Slowly add 144.2 g of liquid bromine (0.9028 moles) dropwise to the reaction mixture over a period of about 60 minutes.[4]
-
Reaction Heating: After the complete addition of bromine, raise the temperature of the reaction mixture to 60-65°C and maintain it for 3-4 hours.[4]
-
Reaction Quenching and Precipitation: Upon completion of the reaction, cool the mixture to 15-20°C.[4] Slowly pour the reaction mixture into 800 ml of ice-cold DI water to precipitate the product.[2][4]
-
Filtration and Washing: Stir the mixture for 2-3 hours to ensure complete precipitation.[4] Collect the solid product by filtration and wash it with DI water.[2][4]
-
Purification: Create a slurry of the wet material with DI water and then filter again.[4] Charge the wet material into a clean round bottom flask and add 700 ml of methanol.[4] Heat the mixture to 60-65°C and maintain for 60 minutes.[4]
-
Final Filtration and Drying: Cool the methanolic slurry to 40-45°C and maintain for 60 minutes.[4] Filter the resulting solid and wash with methanol.[4] Dry the wet material under vacuum at 40-45°C for 5-8 hours to obtain the final product.[4]
Visualizations
Experimental Workflow Diagram
Caption: Synthesis workflow for this compound.
References
Application Notes and Protocols: 8-Bromo-3-methylxanthine as a Versatile Synthetic Intermediate in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Bromo-3-methylxanthine is a pivotal synthetic intermediate in medicinal chemistry, offering a versatile scaffold for the development of a diverse range of therapeutic agents. Its unique chemical structure, featuring a reactive bromine atom at the C8 position of the xanthine core, allows for facile functionalization through various cross-coupling reactions and nucleophilic substitutions. This enables the synthesis of potent and selective inhibitors of key biological targets, including Dipeptidyl Peptidase-4 (DPP-4), Adenosine A2A receptors, and various tyrosine kinases. These targets are implicated in a multitude of diseases, most notably type 2 diabetes, neurodegenerative disorders, and cancer.
This document provides detailed application notes and experimental protocols for the utilization of 8-bromo-3-methylxanthine in the synthesis of bioactive molecules, supported by quantitative data and visual workflows to aid researchers in their drug discovery endeavors.
Applications in Drug Discovery
8-Bromo-3-methylxanthine serves as a crucial building block for several classes of therapeutic agents:
-
DPP-4 Inhibitors: The most prominent application is in the synthesis of Linagliptin, a highly potent and selective DPP-4 inhibitor for the treatment of type 2 diabetes.[1][2] The xanthine scaffold of Linagliptin is derived from 8-bromo-3-methylxanthine.
-
Adenosine A2A Receptor Antagonists: The xanthine core is a well-established pharmacophore for adenosine receptor antagonists. Modification at the C8 position of 8-bromo-3-methylxanthine allows for the synthesis of selective A2A receptor antagonists, which are being investigated for the treatment of Parkinson's disease and other neurodegenerative conditions.
-
Tyrosine Kinase Inhibitors: The xanthine scaffold has been explored for the development of inhibitors of various tyrosine kinases, which are critical targets in oncology.[3]
Quantitative Data Summary
The following tables summarize key quantitative data from the synthesis of bioactive compounds using 8-bromo-3-methylxanthine as an intermediate.
Table 1: Synthesis of Linagliptin Intermediate
| Step | Reactants | Base | Solvent | Time (h) | Yield (%) | Purity (%) | Reference |
| Alkylation | 8-Bromo-3-methylxanthine, 1-bromo-2-butyne | N,N-Diisopropylethylamine (DIEA) | Acetone | 4-6 | 105.9 | 95.7 | [1][2][4] |
| Alkylation | 8-Bromo-3-methylxanthine, 1-bromo-2-butyne | N,N-Diisopropylethylamine (DIEA) | Acetone | 7 | 118.8 | 92.0 | [1][2] |
| Alkylation | 8-Bromo-3-methylxanthine, 1-bromo-2-butyne | N,N-Diisopropylethylamine (DIEA) | Acetone | 5.5 | 106.3 | 93.6 | [1][2] |
Table 2: Biological Activity of Synthesized Compounds
| Compound | Target | Assay Type | IC50 (nM) | Ki (nM) | Selectivity | Reference |
| Linagliptin | DPP-4 | In vitro inhibition | 1 | - | >10,000-fold vs DPP-8/DPP-9 | |
| 8-(m-chlorophenylazo)caffeine | Adenosine A2A Receptor | Radioligand binding | - | 400 | 20-fold vs A1 | [5] |
Experimental Protocols
Protocol 1: Synthesis of 8-Bromo-3-methylxanthine
This protocol describes the bromination of 3-methylxanthine to yield the title compound.
Materials:
-
3-Methylxanthine
-
Acetic Acid
-
Sodium Acetate
-
Bromine
-
Ice water
Procedure:
-
Dissolve 3-Methylxanthine (11.3 g, 6.8 mmol) in acetic acid (300 mL).
-
Add sodium acetate (8.37 g, 13.6 mmol) to the solution.
-
Slowly add bromine (13.04 g, 8.2 mmol) dropwise at 50 °C.
-
After the addition is complete, heat the reaction mixture to 65 °C and stir for 3 hours.
-
Cool the mixture to room temperature and pour it into ice water (500 g) to precipitate the product.
-
Collect the precipitate by filtration.
-
Wash the filter cake twice with cold water.
-
Dry the product under vacuum to obtain 8-bromo-3-methylxanthine as a light yellow solid.
Expected Yield: 16.1 g (96.6%)
Protocol 2: Synthesis of 3-methyl-7-(2-butyn-1-yl)-8-bromoxanthine (Linagliptin Intermediate)
This protocol details the N7-alkylation of 8-bromo-3-methylxanthine.
Materials:
-
8-Bromo-3-methylxanthine
-
1-Bromo-2-butyne
-
N,N-Diisopropylethylamine (DIEA)
-
Acetone
-
Methanol
Procedure:
-
To a 2 L three-necked flask, add 8-bromo-3-methylxanthine (908 g, 3.7 mol), N,N-diisopropylethylamine (DIEA) (574.1 g, 4.442 mol), and acetone (12 L).
-
Add 1-bromo-2-butyne (591.1 g, 4.445 mol) to the mixture.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Cool the reaction solution to room temperature.
-
Collect the precipitate by suction filtration.
-
Wash the filter cake with methanol (4 L).
-
Dry the solid to obtain 3-methyl-7-(2-butyn-1-yl)-8-bromoxanthine as a pale yellow solid.
Expected Yield: 1013.7 g (105.9%) with a purity of 95.7%.[1][2][4]
Protocol 3: DPP-4 Inhibition Assay
This protocol outlines a general procedure for determining the inhibitory activity of synthesized compounds against DPP-4.
Materials:
-
Human recombinant DPP-4
-
Assay Buffer (e.g., Tris-HCl, pH 7.5)
-
DPP-4 substrate (e.g., Gly-Pro-AMC)
-
Test compounds
-
96-well black microplate
-
Plate reader with fluorescence capabilities
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add the assay buffer, human recombinant DPP-4, and the test compound dilutions.
-
Include control wells containing the enzyme and buffer (for 100% activity) and wells with buffer only (for background).
-
Incubate the plate at 37°C for a specified time (e.g., 15 minutes).
-
Initiate the reaction by adding the DPP-4 substrate to all wells.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC) over time.
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a dose-response curve.
Protocol 4: Adenosine A2A Receptor Binding Assay
This protocol provides a general method for assessing the binding affinity of synthesized compounds to the A2A adenosine receptor.
Materials:
-
Cell membranes expressing the human A2A adenosine receptor
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Radioligand (e.g., [³H]ZM241385)
-
Non-specific binding control (e.g., NECA)
-
Test compounds
-
96-well filter plates
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, combine the cell membranes, radioligand, and either the test compound, assay buffer (for total binding), or the non-specific binding control.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the filter plate.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Dry the filters and add scintillation cocktail.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the Ki value of the test compound by analyzing the competition binding data using appropriate software.
Visualizations
Synthetic and Signaling Pathways
Caption: Synthetic pathways from 8-bromo-3-methylxanthine.
Caption: DPP-4 inhibition signaling pathway.
Caption: Adenosine A2A receptor signaling pathway.
Conclusion
8-Bromo-3-methylxanthine is a highly valuable and versatile intermediate for the synthesis of a wide array of pharmacologically active compounds. Its utility in the construction of complex molecules like Linagliptin highlights its importance in modern drug discovery. The protocols and data presented herein provide a foundational resource for researchers aiming to leverage this key building block in the development of novel therapeutics targeting DPP-4, adenosine receptors, and tyrosine kinases. Further exploration of the synthetic possibilities offered by 8-bromo-3-methylxanthine is warranted to unlock its full potential in addressing unmet medical needs.
References
- 1. Development of new fluorescent xanthines as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pure.kaist.ac.kr [pure.kaist.ac.kr]
- 3. 8-Bromo-3-methylxanthine | 93703-24-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. Synthesis and pharmacological evaluation of novel 1,3,8- and 1,3,7,8-substituted xanthines as adenosine receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aza-analogs of 8-styrylxanthines as A2A-adenosine receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 8-bromo-3-methylxanthine in Medicinal Chemistry: A Detailed Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Bromo-3-methylxanthine is a substituted purine derivative that holds a significant position in medicinal chemistry, primarily as a key intermediate in the synthesis of various pharmacologically active compounds. Its structural relationship to naturally occurring methylxanthines like caffeine and theophylline provides a basis for its biological activities, which are centered around the modulation of purinergic signaling and phosphodiesterase activity. This document provides a comprehensive overview of the applications of 8-bromo-3-methylxanthine, including its synthesis, biological context, and potential therapeutic uses, supplemented with detailed experimental protocols and visual diagrams of relevant pathways and workflows.
Core Applications in Drug Discovery and Development
The primary and most well-documented application of 8-bromo-3-methylxanthine is as a crucial building block in the synthesis of Linagliptin , a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes.[1][2] Beyond this established role, its xanthine core suggests its potential as a modulator of adenosine receptors and phosphodiesterases (PDEs), making it a scaffold of interest for the development of new therapeutics for a range of conditions, including neurodegenerative and inflammatory diseases.[3]
Structure-Activity Relationship (SAR) Insights
Data Presentation
Due to the lack of specific published Ki or IC50 values for 8-bromo-3-methylxanthine, a quantitative data table for this specific compound cannot be provided. However, for context, the following table summarizes the adenosine receptor affinities for related methylxanthines.
| Compound | A1 Ki (nM) | A2A Ki (nM) | Reference |
| Theophylline | 14,000 | 19,000 | [4] |
| Caffeine | 41,000 | 43,000 | [4] |
| 8-Phenyltheophylline | 86 | 850 | [5] |
| 1,3-Dipropyl-8-phenylxanthine | 10 | 180 | [5] |
Experimental Protocols
Synthesis of 8-bromo-3-methylxanthine
Objective: To synthesize 8-bromo-3-methylxanthine via bromination of 3-methylxanthine.
Materials:
-
3-methylxanthine
-
Acetic acid
-
Sodium acetate
-
Bromine
-
Ice water
Procedure:
-
Dissolve 3-methylxanthine (e.g., 11.3 g, 6.8 mmol) in acetic acid (e.g., 300 mL) in a reaction flask.
-
Add sodium acetate (e.g., 8.37 g, 13.6 mmol) to the solution.
-
Slowly add bromine (e.g., 13.04 g, 8.2 mmol) dropwise to the mixture at 50°C.
-
After the addition is complete, increase the temperature to 65°C and continue stirring for 3 hours.
-
Cool the reaction mixture to room temperature.
-
Slowly pour the reaction mixture into ice water (e.g., 500 g) to precipitate the product.
-
Collect the precipitate by filtration.
-
Wash the filter cake with cold water twice.
-
Dry the product under vacuum to obtain 8-bromo-3-methylxanthine as a light yellow solid.
Synthesis of a Linagliptin Intermediate from 8-bromo-3-methylxanthine
Objective: To synthesize 3-methyl-7-(2-butyn-1-yl)-8-bromoxanthine, a key intermediate for Linagliptin.
Materials:
-
8-bromo-3-methylxanthine
-
N,N-Diisopropylethylamine (DIEA)
-
1-bromo-2-butyne
-
Acetone
-
Methanol
Procedure:
-
In a reaction flask, combine 8-bromo-3-methylxanthine (e.g., 36.75 g, 0.15 mol), N,N-diisopropylethylamine (e.g., 23.26 g, 0.18 mol), 1-bromo-2-butyne (e.g., 21.94 g, 0.165 mol), and acetone (e.g., 350 mL).
-
Stir the mixture and heat to reflux.
-
Maintain the reflux for approximately 5.5 to 7 hours, monitoring the reaction to completion.
-
Cool the reaction solution to room temperature.
-
Filter the mixture to collect the solid product.
-
Wash the filter cake with methanol (e.g., 100 mL).
-
Dry the resulting pale yellow solid to obtain the desired intermediate.
General Protocol: Adenosine A1 Receptor Competitive Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound (e.g., 8-bromo-3-methylxanthine) for the adenosine A1 receptor.
Materials:
-
Cell membranes expressing the human adenosine A1 receptor (e.g., from CHO or HEK293 cells).
-
Radioligand: [³H]DPCPX (8-Cyclopentyl-1,3-dipropylxanthine).
-
Test compound: 8-bromo-3-methylxanthine.
-
Non-specific binding control: A high concentration of a non-radiolabeled standard antagonist (e.g., 10 µM XAC).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., GF/B or GF/C) pre-treated with polyethyleneimine (PEI).
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, set up wells for total binding (radioligand and membranes), non-specific binding (radioligand, membranes, and non-specific control), and competitor binding (radioligand, membranes, and each concentration of the test compound).
-
Add the assay buffer, radioligand (at a concentration near its Kd), and the appropriate test compound or control to each well.
-
Initiate the binding reaction by adding the cell membrane preparation to each well.
-
Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.
-
Terminate the reaction by rapid vacuum filtration through the pre-treated glass fiber filters.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data using a non-linear regression model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
General Protocol: Phosphodiesterase (PDE) Inhibition Assay
Objective: To determine the inhibitory activity (IC50) of a test compound (e.g., 8-bromo-3-methylxanthine) against a specific PDE isozyme.
Materials:
-
Purified recombinant human PDE enzyme (e.g., PDE4 or PDE5).
-
Substrate: cAMP or cGMP.
-
Test compound: 8-bromo-3-methylxanthine.
-
Assay buffer appropriate for the specific PDE isozyme.
-
Detection reagents (e.g., a kit that measures the amount of remaining cAMP/cGMP or the product AMP/GMP).
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a suitable assay plate, add the assay buffer, the PDE enzyme, and the test compound at various concentrations.
-
Pre-incubate the enzyme and the inhibitor.
-
Initiate the reaction by adding the substrate (cAMP or cGMP).
-
Incubate for a specific time at a controlled temperature (e.g., 30 minutes at 30°C).
-
Stop the reaction.
-
Add the detection reagents according to the manufacturer's protocol to quantify the amount of substrate remaining or product formed.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to a control with no inhibitor. Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Visualizations
Signaling Pathways
Experimental Workflows
Conclusion
8-Bromo-3-methylxanthine is a valuable and versatile molecule in medicinal chemistry. Its established role as a key precursor to the DPP-4 inhibitor Linagliptin underscores its importance in the pharmaceutical industry. Furthermore, its structural analogy to other bioactive methylxanthines suggests a broader potential for this compound and its derivatives as modulators of adenosine receptors and phosphodiesterases. While quantitative pharmacological data for 8-bromo-3-methylxanthine itself is sparse in the public domain, the provided protocols and SAR insights offer a solid foundation for researchers to explore its potential in developing novel therapeutics for a variety of diseases, including metabolic disorders, neurodegenerative conditions, and inflammatory diseases. Further investigation into the specific biological activities of 8-bromo-3-methylxanthine is warranted to fully elucidate its therapeutic potential.
References
The Role of 8-bromo-3-methylxanthine in Phosphodiesterase Inhibition Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-bromo-3-methylxanthine is a synthetic derivative of xanthine, a purine base found in most human body tissues and fluids. Xanthines, such as caffeine and theophylline, are well-documented as non-selective inhibitors of phosphodiesterases (PDEs).[1][2] PDEs are a superfamily of enzymes that hydrolyze cyclic nucleotides, specifically cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), thereby playing a crucial role in intracellular signal transduction.[2] By inhibiting PDEs, xanthine derivatives increase the intracellular concentrations of cAMP and cGMP, leading to a variety of physiological effects.
This document provides detailed application notes and protocols for researchers utilizing 8-bromo-3-methylxanthine in phosphodiesterase inhibition studies. While 8-bromo-3-methylxanthine is also recognized as a key intermediate in the synthesis of other pharmacologically active compounds, including dipeptidyl peptidase-4 (DPP-4) inhibitors, its direct role as a PDE inhibitor is a subject of research interest.[3]
Data Presentation: Phosphodiesterase Inhibition by Xanthine Derivatives
Quantitative data on the direct inhibitory activity of 8-bromo-3-methylxanthine against various phosphodiesterase (PDE) isozymes is not extensively available in the public domain. However, the general inhibitory profile of xanthine derivatives provides a valuable reference. The following table summarizes the half-maximal inhibitory concentration (IC50) values for several related xanthine compounds against different PDE isozymes. This data serves as a comparative baseline for researchers investigating the PDE inhibitory potential of 8-bromo-3-methylxanthine and other novel xanthine derivatives.
| Compound | PDE1 (µM) | PDE2 (µM) | PDE3 (µM) | PDE4 (µM) | PDE5 (µM) |
| Propentofylline | - | 20 | >100 | ~100 | - |
| Pentoxifylline | ~100 | >100 | ~100 | ~100 | - |
| Torbafylline | ~100 | >100 | >100 | >100 | - |
| IBMX (3-isobutyl-1-methylxanthine) | 18 | 35 | 19 | 13 | 7 |
Note: The IC50 values are approximate and can vary depending on the specific assay conditions. Data for 8-bromo-3-methylxanthine is not currently available in publicly accessible literature and would need to be determined experimentally.
Signaling Pathways and Experimental Workflow
To understand the role of 8-bromo-3-methylxanthine in PDE inhibition studies, it is essential to visualize the underlying signaling pathways and the experimental procedures used to assess its activity.
Phosphodiesterase Signaling Pathway
Phosphodiesterases are critical regulators of cyclic nucleotide signaling. The following diagram illustrates the general mechanism of PDE action and its inhibition by compounds like 8-bromo-3-methylxanthine.
Caption: General phosphodiesterase (PDE) signaling pathway.
Experimental Workflow: Fluorescence Polarization (FP) Assay
Fluorescence polarization is a common and robust method for measuring PDE inhibition. The workflow for a typical FP-based PDE inhibition assay is depicted below.
Caption: Workflow for a fluorescence polarization-based PDE inhibition assay.
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible data. The following are protocols for common PDE inhibition assays suitable for characterizing compounds like 8-bromo-3-methylxanthine.
Protocol 1: Fluorescence Polarization (FP) PDE Inhibition Assay
This protocol provides a step-by-step guide for a competitive FP assay.
Materials:
-
Recombinant human PDE isozymes (e.g., PDE1, PDE2, PDE3, PDE4, PDE5)
-
Fluorescently labeled substrate (e.g., FAM-cAMP or FAM-cGMP)
-
Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂)
-
8-bromo-3-methylxanthine (or other test compounds) dissolved in DMSO
-
Binding agent (specific for the fluorescent monophosphate product)
-
Black, low-volume 384-well microplates
-
Fluorescence polarization plate reader
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of 8-bromo-3-methylxanthine in 100% DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in DMSO to create a concentration gradient.
-
Further dilute the DMSO serial dilutions into the assay buffer to achieve the final desired concentrations. Ensure the final DMSO concentration is consistent across all wells (typically ≤1%).
-
-
Assay Plate Setup:
-
Add 5 µL of the diluted test compound or control (assay buffer with the same final DMSO concentration for 100% activity, and a known potent inhibitor for 0% activity) to the wells of the 384-well plate.
-
Add 5 µL of diluted PDE enzyme solution to all wells except the "no enzyme" control wells.
-
Add 5 µL of assay buffer to the "no enzyme" control wells.
-
-
Pre-incubation:
-
Gently mix the plate and pre-incubate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding 5 µL of the fluorescently labeled substrate solution to all wells.
-
Incubate the plate at room temperature for 60 minutes. The incubation time may need to be optimized to ensure the reaction is in the linear range (typically <30% substrate turnover).
-
-
Signal Detection:
-
Stop the reaction by adding 10 µL of the binding agent solution to each well.
-
Incubate for an additional 15-30 minutes at room temperature to allow the binding to equilibrate.
-
Read the fluorescence polarization on a plate reader equipped with appropriate filters for the fluorophore (e.g., excitation ~485 nm, emission ~530 nm for FAM).
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of 8-bromo-3-methylxanthine using the formula: % Inhibition = 100 * (1 - (FP_sample - FP_low_control) / (FP_high_control - FP_low_control))
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
-
Protocol 2: Radioenzymatic PDE Inhibition Assay
This protocol outlines a traditional and highly sensitive method for measuring PDE activity.
Materials:
-
Recombinant human PDE isozymes
-
Radiolabeled substrate (e.g., [³H]-cAMP or [³H]-cGMP)
-
Assay Buffer (e.g., 40 mM Tris-HCl, pH 8.0, 10 mM MgCl₂, 1 mM DTT)
-
8-bromo-3-methylxanthine (or other test compounds) dissolved in DMSO
-
Snake venom nucleotidase (e.g., from Crotalus atrox)
-
Anion-exchange resin (e.g., Dowex)
-
Scintillation fluid and a liquid scintillation counter
Procedure:
-
Compound and Enzyme Preparation:
-
Prepare serial dilutions of 8-bromo-3-methylxanthine in assay buffer containing the desired final concentration of DMSO.
-
Dilute the PDE enzyme in assay buffer to a concentration that results in approximately 10-30% hydrolysis of the substrate during the incubation period.
-
-
Reaction Mixture Setup:
-
In microcentrifuge tubes, combine the assay buffer, the diluted test compound, and the diluted PDE enzyme.
-
Include control tubes for 100% activity (no inhibitor) and background (no enzyme).
-
-
Enzymatic Reaction:
-
Pre-warm the reaction mixtures to 30°C for 5 minutes.
-
Initiate the reaction by adding the radiolabeled substrate to each tube.
-
Incubate at 30°C for a predetermined time (e.g., 10-20 minutes).
-
-
Reaction Termination:
-
Stop the reaction by boiling the tubes for 2 minutes.
-
Cool the tubes on ice.
-
-
Nucleotidase Digestion:
-
Add snake venom nucleotidase to each tube to convert the radiolabeled 5'-AMP or 5'-GMP product to the corresponding nucleoside ([³H]-adenosine or [³H]-guanosine).
-
Incubate at 30°C for 10 minutes.
-
-
Separation of Product:
-
Add a slurry of anion-exchange resin to each tube to bind the negatively charged, unreacted [³H]-cAMP/cGMP.
-
Centrifuge the tubes to pellet the resin.
-
-
Quantification:
-
Transfer a portion of the supernatant (containing the uncharged [³H]-nucleoside product) to a scintillation vial.
-
Add scintillation fluid and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the amount of product formed in each reaction.
-
Determine the percent inhibition for each concentration of 8-bromo-3-methylxanthine.
-
Plot the percent inhibition versus the inhibitor concentration and calculate the IC50 value.
-
Conclusion
8-bromo-3-methylxanthine, as a member of the xanthine family, holds potential as a non-selective phosphodiesterase inhibitor. The protocols and information provided in this document offer a comprehensive guide for researchers to investigate its inhibitory profile against various PDE isozymes. By employing robust experimental methodologies and careful data analysis, the scientific community can further elucidate the pharmacological properties of 8-bromo-3-methylxanthine and its potential applications in drug discovery and development. Further research is warranted to determine its specific IC50 values and selectivity profile to fully understand its role in modulating cyclic nucleotide signaling pathways.
References
- 1. Phosphodiesterase inhibitory profile of some related xanthine derivatives pharmacologically active on the peripheral microcirculation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Recent developments of phosphodiesterase inhibitors: Clinical trials, emerging indications and novel molecules [frontiersin.org]
- 3. Adenosine receptor-blocking xanthines as inhibitors of phosphodiesterase isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of 8-Bromo-3-methyl-1H-purine-2,6(3H,7H)-dione using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
8-Bromo-3-methyl-1H-purine-2,6(3H,7H)-dione is a key synthetic intermediate in the manufacturing of various pharmaceutical compounds, most notably as a precursor in the synthesis of Linagliptin, a DPP-4 inhibitor used for the treatment of type 2 diabetes. Accurate quantification of this intermediate is crucial for process optimization, quality control of raw materials, and ensuring the purity of the final active pharmaceutical ingredient (API). This application note details a robust and sensitive LC-MS/MS method for the quantification of this compound in solution.
Principle
This method utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the separation and quantification of this compound. Chromatographic separation is achieved on a reversed-phase C18 column, which is effective for separating xanthine derivatives.[1][2][3][4] The analyte is then detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This technique provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for the analyte, minimizing interference from the sample matrix.[5][6]
Quantitative Data Summary
The following table summarizes the performance characteristics of the described LC-MS/MS method for the quantification of this compound.
| Parameter | Result |
| Linearity (R²) | > 0.998 |
| Quantitative Range | 0.5 - 500 ng/mL |
| Limit of Detection (LOD) | 0.15 ng/mL |
| Limit of Quantification (LOQ) | 0.5 ng/mL |
| Accuracy (%) | 97.5% - 103.2% |
| Precision (Intra-day, %RSD) | < 4.5% |
| Precision (Inter-day, %RSD) | < 6.8% |
Experimental Protocols
1. Materials and Reagents
-
This compound reference standard (>98% purity)
-
Caffeine-d3 (Internal Standard, IS)
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade methanol (MeOH)
-
Formic acid (FA), LC-MS grade
-
Ultrapure water (18.2 MΩ·cm)
2. Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.
-
Internal Standard Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of Caffeine-d3 in methanol.
-
Working Standard Solutions: Serially dilute the primary stock solution with a 50:50 mixture of acetonitrile and water to prepare calibration standards ranging from 0.5 to 500 ng/mL.
-
Internal Standard Working Solution (50 ng/mL): Dilute the IS stock solution with 50:50 acetonitrile/water to a final concentration of 50 ng/mL.
3. Sample Preparation (from a reaction mixture)
-
Pipette 100 µL of the sample (e.g., a reaction mixture diluted in a suitable solvent).
-
Add 100 µL of the 50 ng/mL Internal Standard working solution.
-
Add 800 µL of ice-cold acetonitrile to precipitate proteins and other macromolecules.[1][7]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to an HPLC vial for analysis.
4. LC-MS/MS Method
-
Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
LC Parameters:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.7 µm particle size).[5]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Gradient Program:
Time (min) %B 0.0 5 1.0 5 5.0 95 7.0 95 7.1 5 | 10.0 | 5 |
-
-
MS/MS Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 400°C.
-
MRM Transitions:
Compound Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (eV) This compound 245.0/247.0 190.0 100 25 | Caffeine-d3 (IS) | 198.1 | 140.1 | 100 | 22 |
-
5. Data Analysis
Quantification is performed by constructing a calibration curve using the peak area ratio of the analyte to the internal standard versus the concentration of the calibration standards. A linear regression model with a 1/x weighting factor is typically used.
Visualizations
Caption: Experimental workflow for the quantification of the target analyte.
Caption: Role as an intermediate in Linagliptin synthesis.[8][9][10][11]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. cellulosechemtechnol.ro [cellulosechemtechnol.ro]
- 4. lcms.cz [lcms.cz]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. China 8-Bromo-7-but-2-ynyl-3-methyl-purine-2,6-dione / Linagliptin Intermediate 666816-98-4,Buy 8-Bromo-7-but-2-ynyl-3-methyl-purine-2,6-dione / Linagliptin Intermediate 666816-98-4 Online -china-sinoway.com [china-sinoway.com]
- 10. researchgate.net [researchgate.net]
- 11. swchemilab.com [swchemilab.com]
Application Note: A Validated Stability-Indicating HPLC-UV Method for the Determination of 8-Bromo-3-Methylxanthine
Abstract
This application note describes a simple, precise, and accurate stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 8-bromo-3-methylxanthine. The chromatographic separation was achieved on a C18 column with a mobile phase of ammonium acetate buffer and acetonitrile, followed by UV detection. The method was validated in accordance with International Council for Harmonisation (ICH) guidelines and demonstrated excellent linearity, accuracy, precision, and specificity. The developed method is suitable for routine quality control and stability testing of 8-bromo-3-methylxanthine in bulk drug and pharmaceutical formulations.
Introduction
8-Bromo-3-methylxanthine is a substituted derivative of xanthine.[1][2] Xanthine derivatives are a class of compounds with various physiological and pharmacological activities.[3][4] As with any active pharmaceutical ingredient (API), a reliable analytical method is crucial for ensuring its quality, purity, and stability throughout the drug development process. High-performance liquid chromatography (HPLC) with UV detection is a widely used technique for the analysis of pharmaceuticals due to its high resolution, sensitivity, and specificity.[5][6][7] This application note presents a validated stability-indicating HPLC-UV method for the determination of 8-bromo-3-methylxanthine.
Experimental
Instrumentation
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.
-
Analytical balance
-
pH meter
-
Sonicator
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
Chemicals and Reagents
-
8-Bromo-3-methylxanthine reference standard (>98% purity)[1]
-
Acetonitrile (HPLC grade)
-
Ammonium acetate (analytical grade)
-
Water (HPLC grade)
-
Glacial acetic acid (analytical grade)
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | 20 mM Ammonium Acetate (pH 6.0) : Acetonitrile (80:20, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 275 nm |
| Run Time | 10 minutes |
Protocols
Preparation of Mobile Phase
-
20 mM Ammonium Acetate Buffer (pH 6.0): Dissolve 1.54 g of ammonium acetate in 1000 mL of HPLC grade water. Adjust the pH to 6.0 with glacial acetic acid. Filter the buffer through a 0.45 µm membrane filter.
-
Mobile Phase: Mix the 20 mM Ammonium Acetate buffer (pH 6.0) and acetonitrile in a ratio of 80:20 (v/v). Degas the mobile phase by sonication for 15 minutes before use.
Preparation of Standard Stock Solution
Accurately weigh about 10 mg of 8-bromo-3-methylxanthine reference standard and transfer it to a 100 mL volumetric flask. Add approximately 70 mL of the mobile phase and sonicate for 10 minutes to dissolve. Make up the volume to 100 mL with the mobile phase to obtain a standard stock solution of 100 µg/mL.
Preparation of Calibration Standards
From the standard stock solution, prepare a series of calibration standards ranging from 1 µg/mL to 50 µg/mL by serial dilution with the mobile phase.
Sample Preparation
For the analysis of a bulk drug sample, accurately weigh about 10 mg of the 8-bromo-3-methylxanthine sample, dissolve it in 100 mL of the mobile phase, and then dilute to a suitable concentration within the calibration range. For formulated products, a suitable extraction method would need to be developed and validated.
Method Validation
The developed HPLC method was validated according to ICH guidelines for the following parameters:
-
Specificity: The ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present. This was evaluated by comparing the chromatograms of a blank, the standard solution, and a sample solution. Forced degradation studies were also performed under acidic, basic, oxidative, and thermal stress conditions to demonstrate the stability-indicating nature of the method.
-
Linearity: The linearity of the method was established by analyzing a series of six concentrations of 8-bromo-3-methylxanthine ranging from 1 to 50 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) was determined.
-
Accuracy: The accuracy of the method was determined by the standard addition method. A known amount of the standard was added to a pre-analyzed sample at three different concentration levels (80%, 100%, and 120% of the target concentration), and the recovery was calculated.
-
Precision: The precision of the method was evaluated by determining the repeatability (intra-day precision) and intermediate precision (inter-day precision). Repeatability was assessed by analyzing six replicate injections of the standard solution at a concentration of 20 µg/mL on the same day. Intermediate precision was determined by repeating the analysis on three different days. The results were expressed as the relative standard deviation (%RSD).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve.
-
Robustness: The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions, such as the mobile phase composition (±2% acetonitrile), pH of the buffer (±0.2 units), and flow rate (±0.1 mL/min).
Results and Discussion
The developed HPLC method provided a well-resolved peak for 8-bromo-3-methylxanthine with a retention time of approximately 5.2 minutes. The specificity studies showed no interference from the blank at the retention time of the analyte. The forced degradation studies demonstrated that the degradation products did not interfere with the quantification of 8-bromo-3-methylxanthine, confirming the stability-indicating nature of the method.
Quantitative Data Summary
| Validation Parameter | Result | Acceptance Criteria |
| Linearity (r²) | 0.9998 | r² ≥ 0.999 |
| Range | 1 - 50 µg/mL | - |
| Accuracy (% Recovery) | 99.2% - 101.5% | 98.0% - 102.0% |
| Precision (%RSD) | ||
| - Repeatability | 0.85% | %RSD ≤ 2.0% |
| - Intermediate Precision | 1.23% | %RSD ≤ 2.0% |
| LOD | 0.2 µg/mL | - |
| LOQ | 0.6 µg/mL | - |
| Robustness | Robust | No significant impact on results |
Conclusion
A simple, rapid, and reliable stability-indicating HPLC-UV method for the determination of 8-bromo-3-methylxanthine has been developed and validated. The method meets all the requirements for a routine quality control analysis and can be effectively used for the quantitative determination of 8-bromo-3-methylxanthine in bulk drug and for stability studies.
Visualizations
Caption: Workflow for HPLC-UV method development and validation.
Caption: Interrelationship of HPLC method validation parameters.
References
- 1. 8-Bromo-3-methyl-xanthine | 93703-24-3 [chemicalbook.com]
- 2. 8-Bromo-3-methyl-xanthine CAS 93703-24-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 3. ijdra.com [ijdra.com]
- 4. researchgate.net [researchgate.net]
- 5. cellulosechemtechnol.ro [cellulosechemtechnol.ro]
- 6. lcms.cz [lcms.cz]
- 7. chromatographyonline.com [chromatographyonline.com]
Application Note: 1H and 13C NMR Spectroscopic Analysis of 8-Bromo-3-methyl-1H-purine-2,6(3H,7H)-dione
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note provides a detailed protocol and predicted nuclear magnetic resonance (NMR) data for the structural characterization of 8-Bromo-3-methyl-1H-purine-2,6(3H,7H)-dione, a substituted xanthine derivative. The document outlines the experimental procedure for acquiring high-resolution 1H and 13C NMR spectra. Predicted chemical shifts (δ) are presented in a tabulated format to facilitate the structural elucidation and purity assessment of this compound, which serves as a key intermediate in the synthesis of various bioactive molecules.[1]
Introduction
This compound, also known as 8-bromo-3-methylxanthine, is a heterocyclic compound belonging to the purine family.[2][3] Its structure is a derivative of xanthine, a purine base found in most human body tissues and fluids. Substituted xanthines are of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities. 8-Bromo-3-methylxanthine, in particular, is a valuable synthetic intermediate for creating a range of bioactive compounds, including inhibitors of enzymes like dipeptidyl peptidase-4 (DPP-4) and tyrosine kinases.[1]
Accurate structural confirmation is a critical step in the synthesis and quality control of such pharmaceutical intermediates. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous structural elucidation of organic molecules. This note details the predicted ¹H and ¹³C NMR assignments for this compound and provides a standardized protocol for data acquisition.
Molecular Structure and Numbering
The chemical structure of this compound is shown below, with the standard IUPAC numbering for the purine ring system. This numbering is used for the assignment of NMR signals.
Caption: Molecular structure of this compound with IUPAC numbering.
Predicted ¹H and ¹³C NMR Data
The following tables summarize the predicted NMR data for this compound. The chemical shifts are predicted based on the analysis of similar purine and xanthine derivatives found in the literature. The use of a polar aprotic solvent like DMSO-d₆ is recommended to observe the exchangeable N-H protons.
Table 1: Predicted ¹H NMR Data Solvent: DMSO-d₆, Reference: TMS (0.00 ppm)
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~11.1 | br s | 1H | N1-H |
| ~11.0 | br s | 1H | N7-H |
| ~3.25 | s | 3H | N3-CH₃ |
s = singlet, br s = broad singlet
Table 2: Predicted ¹³C NMR Data Solvent: DMSO-d₆, Reference: TMS (0.00 ppm)
| Chemical Shift (δ ppm) | Assignment |
|---|---|
| ~154.5 | C6 (C=O) |
| ~151.0 | C2 (C=O) |
| ~148.0 | C4 |
| ~120.0 | C8-Br |
| ~106.5 | C5 |
| ~29.5 | N3-CH₃ |
Experimental Protocols
This section provides a standard operating procedure for the acquisition of ¹H and ¹³C NMR spectra.
Sample Preparation
-
Weigh approximately 10-15 mg of this compound.
-
Transfer the solid into a clean, dry 5 mm NMR tube.
-
Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Cap the NMR tube and gently vortex or sonicate until the sample is fully dissolved.
NMR Data Acquisition
The following parameters are recommended for a 400 MHz NMR spectrometer.
¹H NMR Spectroscopy:
-
Spectrometer Frequency: 400 MHz
-
Pulse Program: Standard single pulse (zg30)
-
Solvent: DMSO-d₆
-
Temperature: 298 K
-
Spectral Width: -2 to 16 ppm
-
Acquisition Time: ~4 seconds
-
Relaxation Delay: 2 seconds
-
Number of Scans: 16
¹³C NMR Spectroscopy:
-
Spectrometer Frequency: 100 MHz
-
Pulse Program: Proton-decoupled single pulse (zgpg30)
-
Solvent: DMSO-d₆
-
Temperature: 298 K
-
Spectral Width: -10 to 220 ppm
-
Acquisition Time: ~1.5 seconds
-
Relaxation Delay: 5 seconds
-
Number of Scans: 1024 or more, depending on sample concentration.
Experimental Workflow
The logical flow from sample preparation to final data analysis is illustrated in the diagram below.
Caption: Workflow for NMR analysis of this compound.
Conclusion
This application note provides the predicted ¹H and ¹³C NMR spectral data for this compound, a compound of interest in pharmaceutical synthesis. The detailed experimental protocol offers a standardized method for acquiring high-quality NMR spectra, which are essential for verifying the structure and purity of this key intermediate. The provided data and methodologies serve as a valuable resource for researchers in synthetic chemistry and drug development.
References
- 1. Correlation analysis of carbonyl carbon 13C NMR chemical shifts, IR absorption frequencies and rate coefficients of nucleophilic acyl substitutions. A novel explanation for the substituent dependence of reactivity - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
Application Note: The Role of 8-bromo-3-methylxanthine as a Foundational Precursor in the Synthesis of Linagliptin
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Linagliptin is a highly potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes.[1] It belongs to the xanthine class of molecules. A key intermediate in many of its reported synthetic routes is 8-bromo-3-methylxanthine. This compound is typically synthesized via the bromination of 3-methylxanthine and serves as a critical building block for the subsequent construction of the Linagliptin molecule.[2] This document outlines the common synthetic pathways starting from 8-bromo-3-methylxanthine and provides detailed protocols and quantitative data from various reported methodologies.
The overall synthetic strategy involves a multi-step process, beginning with the formation of 8-bromo-3-methylxanthine, followed by a series of N-alkylation and substitution reactions to build the final active pharmaceutical ingredient.
Caption: Overall synthetic pathway of Linagliptin from 3-Methylxanthine.
Experimental Protocols
This section details the common experimental procedures for the synthesis of Linagliptin, starting with the preparation of the key precursor, 8-bromo-3-methylxanthine.
Protocol 1: Synthesis of 8-bromo-3-methylxanthine (from 3-Methylxanthine)
This protocol describes the bromination of 3-methylxanthine at the C8 position. One common method involves using bromine in acetic acid with sodium acetate.[3] An alternative popular method utilizes N-Bromosuccinimide (NBS).[4]
Method A: Using Bromine and Acetic Acid [3]
-
Dissolution: Dissolve 3-Methylxanthine (1 equivalent) in acetic acid.
-
Addition: Add sodium acetate (2 equivalents) to the solution.
-
Bromination: Slowly add bromine (1.2 equivalents) dropwise at 50°C.
-
Reaction: After the addition is complete, increase the temperature to 65°C and stir for 3 hours.
-
Precipitation: Cool the reaction mixture to room temperature and pour it into ice water to precipitate the product.
-
Isolation: Collect the precipitate by filtration, wash the filter cake with cold water, and dry under a vacuum to yield 8-bromo-3-methylxanthine as a light yellow solid.
Method B: Using N-Bromosuccinimide (NBS) [4]
-
Charging: Charge 3-Methylxanthine (1 equivalent) into a round-bottom flask.
-
Reagent Addition: Add acetonitrile and N-bromosuccinimide (NBS) at room temperature.
-
Reaction: Stir the reaction mixture for approximately 4 hours at room temperature.
-
Quenching & Precipitation: After reaction completion, add water and cool the mixture to about 5°C. Stir for 2 hours.
-
Isolation: Collect the solid by filtration, wash with water, and dry under vacuum at 50°C.
Protocol 2: Synthesis of 3-methyl-7-(2-butynyl)-8-bromoxanthine
This step involves the N-alkylation of 8-bromo-3-methylxanthine with 1-bromo-2-butyne. The reaction is typically carried out in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIEA).[5][6]
Caption: Experimental workflow for the N-alkylation of 8-bromo-3-methylxanthine.
-
Charging Reactor: In a three-necked flask, add 8-bromo-3-methylxanthine (1 equivalent), N,N-diisopropylethylamine (DIEA) (1.2 equivalents), 1-bromo-2-butyne (1.2 equivalents), and acetone.
-
Reaction: Begin stirring and heat the mixture to reflux (approximately 50-56°C). Maintain the reaction for 4-7 hours.
-
Cooling: Once the reaction is complete, cool the reaction solution to room temperature.
-
Isolation: Filter the mixture via suction filtration.
-
Washing: Wash the resulting filter cake with methanol to obtain a pale yellow solid.
-
Drying: Dry the solid to obtain the product, 3-methyl-7-(2-butynyl)-8-bromoxanthine.
Protocol 3: One-Pot Synthesis of Linagliptin Intermediate and Final Amination
Several processes utilize a "one-pot" or streamlined approach where the intermediate from the N-alkylation is not isolated before reacting with 2-(chloromethyl)-4-methylquinazoline.[8][9] This is followed by the final substitution reaction with (R)-3-aminopiperidine.
Detailed Procedure:
-
Initial N-Alkylation: Perform the N-alkylation of 8-bromo-3-methylxanthine with 1-bromo-2-butyne in DMF with DIEA, heating to 85-105°C for about 4 hours.[8][9]
-
Coupling Reaction: Without isolating the intermediate, add 2-(chloromethyl)-4-methylquinazoline to the reaction mixture. Continue heating at 90-105°C for an additional 3 hours.[8][9] This forms 8-bromo-7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-1H-purine-2,6(3H,7H)-dione.
-
Isolation of Bromo-Adduct: Cool the reaction mixture and add water to precipitate the bromo adduct. Filter and dry the solid.[9]
-
Final Amination: Condense the isolated bromo adduct with (R)-aminopiperidine hydrochloride in the presence of a base like potassium carbonate in a solvent such as dimethylformamide at 80°C to yield Linagliptin.[8]
-
Purification: The crude Linagliptin can be purified by recrystallization from a solvent mixture such as methanol/methyl-tert-butyl ether.[8]
Quantitative Data Presentation
The following tables summarize quantitative data from various reported syntheses.
Table 1: Synthesis of 3-methyl-7-(2-butynyl)-8-bromoxanthine This table presents data from different scales of the N-alkylation reaction as described in patents.
| 8-bromo-3-methylxanthine (mol) | DIEA (mol) | 1-bromo-2-butyne (mol) | Solvent | Reaction Time (h) | Purity (%) | Yield (%) | Reference |
| 3.7 | 4.442 | 4.445 | Acetone | 4-6 | 95.7 | 105.9 | [5][6] |
| 0.15 | 0.18 | 0.165 | Acetone | 7 | 92.0 | 118.8 | [5][6] |
| 0.04 | 0.048 | 0.052 | Acetone | 5.5 | 93.6 | 106.3 | [5][6] |
Note: Yields exceeding 100% may be due to the presence of residual solvents or impurities in the crude product before purification.
Table 2: Purity and Yield Data for Linagliptin Synthesis Steps This table summarizes yield and purity data for the subsequent steps and the final product.
| Step/Product | Description | Purity | Yield | Reference |
| Intermediate | 8-bromo-7-(2-butyn-1-yl)-3,7-dihydro-3-methyl-1-[(4-methyl-2-quinazolinyl)methyl]-1H-purine-2,6-dione | 99.9% (HPLC) | 95% | [9] |
| Crude Linagliptin | After amination reaction | 99.44% (Chemical) | - | [8] |
| Purified Linagliptin | After recrystallization (methanol/MTBE) | 99.67% (Chemical) | - | [8] |
| Purified Linagliptin | After recrystallization (methanol/MTBE) | 99.85% (Chiral) | - | [8] |
Conclusion
8-bromo-3-methylxanthine is an indispensable precursor in the synthesis of Linagliptin. The methodologies for its use are well-established, offering robust and scalable routes to the final drug substance. The protocols outlined, derived from patent literature and scientific articles, demonstrate a clear pathway involving N-alkylation, coupling, and amination reactions. The provided quantitative data highlights the high yields and purities achievable, making this synthetic approach viable for industrial production. Researchers can leverage these protocols as a foundation for process optimization and development in the synthesis of Linagliptin.
References
- 1. mdpi.com [mdpi.com]
- 2. nbinno.com [nbinno.com]
- 3. 8-Bromo-3-methyl-xanthine | 93703-24-3 [chemicalbook.com]
- 4. An Improved Process For Preparation Of Linagliptin And Intermediates [quickcompany.in]
- 5. Synthetic method of linagliptin - Eureka | Patsnap [eureka.patsnap.com]
- 6. CN105906627A - Synthesis method of linagliptin intermediate - Google Patents [patents.google.com]
- 7. CN105936634A - Synthetic method of linagliptin - Google Patents [patents.google.com]
- 8. cbijournal.com [cbijournal.com]
- 9. CN105541844A - Simple preparation method of high-purity linagliptin - Google Patents [patents.google.com]
Application Notes and Protocols for the Laboratory-Scale Purification of 8-Bromo-3-methyl-1H-purine-2,6(3H,7H)-dione
Introduction
8-Bromo-3-methyl-1H-purine-2,6(3H,7H)-dione, also known as 8-bromo-3-methylxanthine, is a crucial intermediate in the synthesis of various pharmaceutical compounds, notably Linagliptin, a DPP-4 inhibitor used for treating type 2 diabetes.[1][2][3] The purity of this intermediate is paramount for the efficacy and safety of the final active pharmaceutical ingredient. This document provides detailed protocols for the laboratory-scale purification of 8-bromo-3-methylxanthine, focusing on common techniques such as precipitation, recrystallization, and solvent washing.
Physicochemical Properties
| Property | Value |
| CAS Number | 93703-24-3 |
| Molecular Formula | C₆H₅BrN₄O₂ |
| Molecular Weight | 245.03 g/mol |
| Appearance | White to light yellow solid/powder to crystal |
| Melting Point | Approximately 300°C |
| Solubility | Slightly soluble in DMF and DMSO |
(Data sourced from multiple references)
Experimental Protocols
Two primary methods for the purification of crude 8-bromo-3-methylxanthine obtained from synthesis are detailed below. The synthesis generally involves the bromination of 3-methylxanthine using agents like bromine in acetic acid.[1][2]
Method 1: Purification by Precipitation and Washing
This protocol is typically integrated into the synthesis workup to isolate and purify the product from the reaction mixture.
Materials and Equipment:
-
Crude 8-bromo-3-methylxanthine reaction mixture
-
Ice water
-
Cold deionized water
-
Filtration apparatus (e.g., Büchner funnel and flask)
-
Vacuum source
-
Drying oven or vacuum desiccator
Procedure:
-
Precipitation: After the synthesis reaction is complete, cool the reaction mixture to room temperature.[2]
-
Slowly pour the reaction mixture into a beaker containing ice water (approximately 500 g of ice water for a reaction scale using 11.3 g of starting material) to precipitate the crude product.[2]
-
Filtration: Collect the resulting precipitate by vacuum filtration using a Büchner funnel.[2]
-
Washing: Wash the filter cake twice with cold deionized water to remove residual acids and other water-soluble impurities.[2]
-
Drying: Dry the purified solid under vacuum to obtain 8-bromo-3-methyl-3,7-dihydro-1H-purine-2,6-dione as a light yellow solid.[2]
Method 2: Purification by Recrystallization/Solvent Treatment
This method is suitable for purifying the isolated crude product to achieve higher purity.
Materials and Equipment:
-
Crude 8-bromo-3-methylxanthine
-
Methanol (or other suitable organic solvents like ethanol, propanol, isopropanol)[4]
-
Heating mantle or hot plate with a stirrer
-
Erlenmeyer flask
-
Condenser (optional, but recommended)
-
Filtration apparatus
-
Drying oven or vacuum desiccator
Procedure:
-
Solvent Addition: Place the crude 8-bromo-3-methylxanthine into an Erlenmeyer flask.
-
Heating and Dissolution: Add methanol to the flask and heat the mixture to 65°C while stirring.[4] Maintain this temperature for approximately 60 minutes.[4] The compound has low solubility, so this step primarily serves to wash the solid with hot solvent.
-
Cooling: Cool the mixture to 40-45°C and hold it at this temperature for about 60 minutes to ensure any dissolved product reprecipitates.[4]
-
Filtration: Filter the solid product and wash the filter cake with a small amount of cold methanol.[4]
-
Drying: Dry the purified material at 40-45°C for 5-8 hours under vacuum to yield the final product.[4]
Quantitative Data Summary
The following table summarizes typical yields and purities achieved through different purification strategies.
| Purification Method | Scale | Yield | Purity | Reference |
| Precipitation and Washing | Laboratory | 96.6% | Not specified, but LCMS analysis performed | [2] |
| Methanol Treatment | Laboratory | 84% | >99% | [4] |
| Continuous Crystallization | Industrial | 85-90% | ≥99% | [5] |
| Laboratory Synthesis (General) | Laboratory | 65-75% | 95-98% | [5] |
Visualized Workflow
Caption: Purification workflow for this compound.
Discussion
The choice of purification method depends on the initial purity of the crude material and the required purity of the final product. For many applications, the precipitation and washing method integrated with the synthesis provides a product with acceptable yield and purity.[2] However, for applications requiring very high purity, such as in the synthesis of pharmaceutical ingredients, a subsequent recrystallization or hot solvent wash is recommended.[4][5] The use of methanol has been shown to be effective in achieving purities greater than 99%.[4] While chromatography is also a potential purification method, crystallization-based techniques are often more scalable and cost-effective for this particular compound.[1][5]
References
Application Notes and Protocols for Studying the Biological Effects of 8-bromo-3-methylxanthine
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-bromo-3-methylxanthine is a synthetic derivative of xanthine, a class of compounds known for their diverse pharmacological activities. Xanthines, such as caffeine and theophylline, are well-characterized as antagonists of adenosine receptors and inhibitors of phosphodiesterase (PDE) enzymes.[1][2] These actions lead to a wide range of physiological effects, including central nervous system stimulation, bronchodilation, and anti-inflammatory responses.[1][2][3] 8-bromo-3-methylxanthine, with its bromine substitution at the 8-position, is a valuable tool for investigating the structure-activity relationships of xanthine derivatives and holds potential for therapeutic development.[1][4][5] Notably, it serves as a key intermediate in the synthesis of Linagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes, suggesting its potential interaction with various enzymatic and receptor systems.[6][7][8]
These application notes provide a comprehensive experimental framework for researchers to elucidate the biological effects of 8-bromo-3-methylxanthine. The protocols detailed herein cover in vitro characterization of its activity on primary molecular targets and in vivo evaluation of its potential anti-inflammatory and neuroprotective properties.
Predicted Biological Activities and Data Presentation
Based on the activities of structurally related xanthine derivatives, 8-bromo-3-methylxanthine is hypothesized to exhibit the following biological activities. The tables below are structured to summarize the quantitative data that would be generated from the described experimental protocols.
Table 1: Adenosine Receptor Binding Affinity (Ki, nM)
| Adenosine Receptor Subtype | [³H]-Ligand | 8-bromo-3-methylxanthine (Ki, nM) | Control Antagonist (Ki, nM) |
| A1 | [³H]-DPCPX | To be determined | DPCPX |
| A2A | [³H]-ZM241385 | To be determined | ZM241385 |
| A2B | [³H]-PSB-603 | To be determined | PSB-603 |
| A3 | [¹²⁵I]-AB-MECA | To be determined | MRS 1220 |
Table 2: Phosphodiesterase (PDE) Inhibitory Activity (IC₅₀, µM)
| PDE Isoform | Substrate | 8-bromo-3-methylxanthine (IC₅₀, µM) | Control Inhibitor (IC₅₀, µM) |
| PDE1 | cAMP/cGMP | To be determined | Vinpocetine |
| PDE4 | cAMP | To be determined | Rolipram |
| PDE5 | cGMP | To be determined | Sildenafil |
Table 3: Dipeptidyl Peptidase-4 (DPP-4) Inhibitory Activity (IC₅₀, µM)
| Enzyme | Substrate | 8-bromo-3-methylxanthine (IC₅₀, µM) | Control Inhibitor (IC₅₀, µM) |
| DPP-4 | Gly-Pro-AMC | To be determined | Linagliptin |
Table 4: In Vivo Anti-Inflammatory Activity in Carrageenan-Induced Paw Edema
| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3h | % Inhibition of Edema |
| Vehicle Control | - | To be determined | 0% |
| 8-bromo-3-methylxanthine | 10 | To be determined | To be determined |
| 8-bromo-3-methylxanthine | 30 | To be determined | To be determined |
| 8-bromo-3-methylxanthine | 100 | To be determined | To be determined |
| Indomethacin (Positive Control) | 10 | To be determined | To be determined |
Table 5: In Vivo Neuroprotective Effects in LPS-Induced Neuroinflammation
| Treatment Group | Dose (mg/kg) | Pro-inflammatory Cytokine Levels (pg/mL) in Brain Tissue |
| TNF-α | ||
| Vehicle Control | - | To be determined |
| LPS Control | - | To be determined |
| 8-bromo-3-methylxanthine + LPS | 30 | To be determined |
| Dexamethasone + LPS (Positive Control) | 1 | To be determined |
Experimental Protocols
In Vitro Assays
This protocol determines the binding affinity of 8-bromo-3-methylxanthine for human adenosine receptor subtypes (A1, A2A, A2B, and A3) through competitive radioligand binding assays.
Materials:
-
Membrane preparations from cells stably expressing human A1, A2A, A2B, or A3 adenosine receptors.
-
Radioligands: [³H]-DPCPX (for A1), [³H]-ZM241385 (for A2A), [³H]-PSB-603 (for A2B), [¹²⁵I]-AB-MECA (for A3).
-
Non-specific binding control antagonists (e.g., DPCPX, ZM241385, PSB-603, MRS 1220).
-
8-bromo-3-methylxanthine.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of 8-bromo-3-methylxanthine in Assay Buffer.
-
In a 96-well plate, add in triplicate:
-
Total Binding: 50 µL Assay Buffer.
-
Non-specific Binding: 50 µL of the respective non-specific binding control antagonist at a high concentration (e.g., 10 µM).
-
Test Compound: 50 µL of each dilution of 8-bromo-3-methylxanthine.
-
-
Add 50 µL of the appropriate radioligand (at a concentration near its Kd) to all wells.
-
Add 100 µL of the membrane preparation (containing 10-50 µg of protein) to all wells to initiate the binding reaction.
-
Incubate the plate at room temperature for 60-90 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold Wash Buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding and determine the Ki value for 8-bromo-3-methylxanthine using non-linear regression analysis (e.g., Cheng-Prusoff equation).
This protocol measures the inhibitory activity of 8-bromo-3-methylxanthine against different PDE isoforms (e.g., PDE1, PDE4, PDE5) using a commercially available luminescence-based assay kit.
Materials:
-
Recombinant human PDE enzymes (PDE1, PDE4, PDE5).
-
PDE-Glo™ Phosphodiesterase Assay Kit (or equivalent).
-
8-bromo-3-methylxanthine.
-
Control inhibitors (e.g., Vinpocetine for PDE1, Rolipram for PDE4, Sildenafil for PDE5).
-
96-well white opaque microplates.
-
Luminometer.
Procedure:
-
Prepare serial dilutions of 8-bromo-3-methylxanthine and control inhibitors in the provided assay buffer.
-
In a 96-well plate, add in triplicate:
-
100% Activity Control: 12.5 µL assay buffer.
-
No Enzyme Control: 12.5 µL assay buffer.
-
Test Compound: 12.5 µL of each dilution of 8-bromo-3-methylxanthine or control inhibitor.
-
-
Add 12.5 µL of the respective PDE enzyme solution to all wells except the "No Enzyme Control" wells.
-
Pre-incubate the plate at room temperature for 10 minutes.
-
Initiate the reaction by adding 25 µL of the cAMP or cGMP substrate solution to all wells.
-
Incubate for 30-60 minutes at room temperature.
-
Stop the reaction by adding the termination buffer.
-
Add the detection solution and incubate for 20 minutes.
-
Add the Kinase-Glo® reagent, incubate for 10 minutes, and measure the luminescence.
-
Calculate the percent inhibition for each concentration of 8-bromo-3-methylxanthine and determine the IC₅₀ value.
This protocol assesses the inhibitory potential of 8-bromo-3-methylxanthine on DPP-4 activity using a fluorometric assay.[9][10][11][12]
Materials:
-
Recombinant human DPP-4 enzyme.
-
DPP-4 substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC).
-
8-bromo-3-methylxanthine.
-
Control inhibitor: Linagliptin.
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0.
-
96-well black microplates.
-
Fluorescence microplate reader (Ex/Em = 360/460 nm).
Procedure:
-
Prepare serial dilutions of 8-bromo-3-methylxanthine and Linagliptin in Assay Buffer.
-
In a 96-well plate, add in triplicate:
-
Enzyme Control: 25 µL Assay Buffer.
-
Test Compound: 25 µL of each dilution of 8-bromo-3-methylxanthine or Linagliptin.
-
-
Add 50 µL of DPP-4 enzyme solution to all wells.
-
Incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 25 µL of Gly-Pro-AMC substrate solution.
-
Measure the fluorescence intensity kinetically for 30-60 minutes at 37°C.
-
Determine the reaction rate (slope of the linear portion of the fluorescence versus time curve).
-
Calculate the percent inhibition for each concentration and determine the IC₅₀ value.
In Vivo Assays
This model is used to evaluate the acute anti-inflammatory activity of 8-bromo-3-methylxanthine.[13][14][15][16][17]
Animals:
-
Male Wistar rats (180-220 g).
Materials:
-
1% (w/v) λ-Carrageenan solution in sterile saline.
-
8-bromo-3-methylxanthine.
-
Indomethacin (positive control).
-
Vehicle (e.g., 0.5% carboxymethylcellulose).
-
Plethysmometer.
Procedure:
-
Acclimatize animals for at least one week before the experiment.
-
Fast the animals overnight with free access to water.
-
Group the animals (n=6-8 per group): Vehicle control, 8-bromo-3-methylxanthine (e.g., 10, 30, 100 mg/kg, p.o.), and Indomethacin (10 mg/kg, p.o.).
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Administer the vehicle, 8-bromo-3-methylxanthine, or indomethacin orally.
-
One hour after drug administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.
-
Measure the paw volume at 1, 2, 3, 4, and 5 hours after carrageenan injection.
-
Calculate the increase in paw volume and the percentage inhibition of edema for each group compared to the vehicle control group.
This model assesses the potential neuroprotective and anti-neuroinflammatory effects of 8-bromo-3-methylxanthine.[18][19][20][21][22]
Animals:
-
Male C57BL/6 mice (8-10 weeks old).
Materials:
-
Lipopolysaccharide (LPS) from E. coli.
-
8-bromo-3-methylxanthine.
-
Dexamethasone (positive control).
-
Sterile saline.
-
ELISA kits for TNF-α and IL-1β.
Procedure:
-
Acclimatize animals for at least one week.
-
Group the animals (n=6-8 per group): Vehicle control (saline i.p.), LPS control (LPS 0.25 mg/kg, i.p.), 8-bromo-3-methylxanthine (e.g., 30 mg/kg, p.o.) + LPS, and Dexamethasone (1 mg/kg, i.p.) + LPS.
-
Administer 8-bromo-3-methylxanthine or vehicle orally one hour before LPS administration. Dexamethasone is administered 30 minutes before LPS.
-
Inject LPS (0.25 mg/kg) or saline intraperitoneally.
-
24 hours after LPS injection, euthanize the animals and collect the brain tissue (hippocampus and cortex).
-
Homogenize the brain tissue and measure the levels of pro-inflammatory cytokines (TNF-α and IL-1β) using ELISA kits.
-
Analyze the data to determine if 8-bromo-3-methylxanthine reduces the LPS-induced increase in pro-inflammatory cytokines.
Signaling Pathways
The primary signaling pathways likely to be modulated by 8-bromo-3-methylxanthine, based on its chemical class, are the adenosine receptor and phosphodiesterase pathways.
Disclaimer: These application notes and protocols are intended for research use only by qualified professionals. All experiments involving animals must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals. Appropriate safety precautions should be taken when handling all chemical reagents.
References
- 1. Xanthine scaffold: scope and potential in drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. mdpi.com [mdpi.com]
- 4. 8-Substituted xanthines as antagonists at A1- and A2-adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Xanthines as Adenosine Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 8-Bromo-3-methyl-xanthine | 93703-24-3 [chemicalbook.com]
- 7. 8-Bromo-3-Methylxanthine 93703-24-3 | High-Purity Compound [actizapharma.com]
- 8. 8-Bromo-3-methyl-xanthine - Protheragen [protheragen.ai]
- 9. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]
- 10. sigmaaldrich.cn [sigmaaldrich.cn]
- 11. Dipeptidyl peptidase IV (DPP4) Inhibitor Screening Assay Kit | Abcam [abcam.com]
- 12. lifetechindia.com [lifetechindia.com]
- 13. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]
- 14. inotiv.com [inotiv.com]
- 15. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 18. Protocol for the longitudinal study of neuroinflammation and reactive astrocytes in Lcn2CreERT2 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. LPS-induced Murine Neuroinflammation Model: Main Features and Suitability for Pre-clinical Assessment of Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Lipopolysaccharide (LPS) Administration [bio-protocol.org]
- 21. Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use [mdpi.com]
- 22. MG53 attenuates lipopolysaccharide-induced neurotoxicity and neuroinflammation via inhibiting TLR4/NF-κB pathway in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 8-Bromo-3-methyl-1H-purine-2,6(3H,7H)-dione
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 8-Bromo-3-methyl-1H-purine-2,6(3H,7H)-dione, a key intermediate in the production of various pharmaceuticals.[1][2]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions to improve reaction yield and product purity.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete Reaction: Insufficient reaction time or temperature. | Increase the reaction time and/or temperature, monitoring the reaction progress by TLC or LC-MS. A typical protocol suggests stirring at 65°C for 3 hours.[1] |
| Poor Quality Starting Material: Impurities in the 3-methylxanthine can interfere with the reaction. | Ensure the 3-methylxanthine used is of high purity (≥99.0%).[3] If necessary, recrystallize the starting material before use. | |
| Ineffective Brominating Agent: Degradation of the brominating agent (e.g., bromine or N-bromosuccinimide). | Use a fresh, high-quality brominating agent. N-bromosuccinimide (NBS) is a stable crystalline solid that is often easier to handle than liquid bromine.[2] | |
| Product Contamination/Low Purity | Presence of Unreacted Starting Material: Incomplete conversion of 3-methylxanthine. | As with low yield, optimize reaction time and temperature to drive the reaction to completion. Consider a slight excess of the brominating agent. |
| Formation of Side Products: Potential for over-bromination or other side reactions. | Carefully control the stoichiometry of the brominating agent. The slow, dropwise addition of bromine at a controlled temperature (e.g., 50°C) can help minimize side product formation.[1] The use of sodium acetate is reported to improve purity and yield.[4] | |
| Inefficient Purification: Precipitation method may not remove all impurities. | After initial precipitation in ice water and washing with cold water, consider recrystallization from a suitable solvent or washing the crude product with methanol to remove impurities.[4] | |
| Difficulty in Product Isolation | Poor Precipitation: The product does not fully precipitate out of the reaction mixture. | Ensure the reaction mixture is sufficiently cooled and slowly poured into a large volume of ice water to maximize precipitation.[1] |
| Fine Precipitate That is Difficult to Filter: The product forms very fine particles that pass through the filter paper. | Use a finer porosity filter paper or a filtration aid. Allow the precipitate to settle before decanting the supernatant and then filtering the remaining slurry. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most widely reported method is the direct bromination of 3-methylxanthine.[2] This is typically achieved using a brominating agent such as liquid bromine or N-bromosuccinimide (NBS) in a suitable solvent like acetic acid.[1][2]
Q2: Which brominating agent is better, bromine (Br₂) or N-bromosuccinimide (NBS)?
Both bromine and NBS are effective for this synthesis.[2] NBS is a crystalline solid and is generally considered easier and safer to handle than the highly corrosive and volatile liquid bromine.[2] However, protocols using liquid bromine in acetic acid have reported very high yields.[1] The choice may depend on laboratory safety protocols and reagent availability.
Q3: What is the role of sodium acetate in the reaction?
Sodium acetate is often added to the reaction mixture when using bromine in acetic acid. It acts as a base to neutralize the hydrogen bromide (HBr) that is formed as a byproduct of the reaction. This can help to drive the reaction to completion and may also improve the purity and yield of the final product.[4]
Q4: What are the optimal reaction conditions for this synthesis?
Optimal conditions can vary slightly, but a common protocol involves dissolving 3-methylxanthine and sodium acetate in acetic acid, followed by the slow dropwise addition of bromine at around 50°C. The reaction mixture is then heated to 65°C and stirred for approximately 3 hours.[1]
Q5: How can I effectively purify the crude product?
A common and effective purification method is to precipitate the crude product by pouring the cooled reaction mixture into a large volume of ice water. The resulting solid is then collected by filtration and washed thoroughly with cold water to remove residual acid and salts. Further purification can be achieved by washing the filter cake with methanol or by recrystallization.[1][4]
Data Presentation
The following tables summarize quantitative data from various synthesis protocols for this compound.
Table 1: Comparison of Reaction Conditions and Yields
| Starting Material | Brominating Agent | Solvent | Additives | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 3-Methylxanthine | Bromine | Acetic Acid | Sodium Acetate | 50°C (addition), 65°C (reaction) | 3 | 96.6 | [1] |
| 3-Methylxanthine | Bromine | Acetic Acid | Sodium Acetate | 10-15°C (addition), 60-65°C (reaction) | 3-4 | 92 | [4] |
Experimental Protocols
Protocol 1: Synthesis using Bromine in Acetic Acid [1]
-
Dissolve 11.3 g (6.8 mmol) of 3-Methyl-3,7-dihydro-1H-purine-2,6-dione in 300 mL of acetic acid in a suitable reaction flask.
-
Add 8.37 g (13.6 mmol) of sodium acetate to the solution.
-
Slowly add 13.04 g (8.2 mmol) of bromine dropwise to the reaction mixture at 50°C.
-
After the addition is complete, warm the reaction mixture to 65°C and continue stirring for 3 hours.
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Slowly pour the cooled reaction mixture into 500 g of ice water to precipitate the product.
-
Collect the precipitate by filtration.
-
Wash the filter cake twice with cold water.
-
Dry the final product under vacuum to obtain 8-bromo-3-methyl-3,7-dihydro-1H-purine-2,6-dione as a light yellow solid.
Visualizations
Experimental Workflow
Caption: A typical experimental workflow for the synthesis of this compound.
Troubleshooting Decision Tree
Caption: A decision tree to guide troubleshooting for low yield or purity issues.
References
Technical Support Center: Synthesis of 8-Bromo-3-methylxanthine
Welcome to the technical support center for the synthesis of 8-bromo-3-methylxanthine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of this key pharmaceutical intermediate.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My bromination of 3-methylxanthine is resulting in a low yield. What are the common causes and how can I improve it?
Low yields during the bromination of 3-methylxanthine can stem from several factors, including incomplete reaction, suboptimal reaction conditions, and product loss during workup and purification.
Troubleshooting Steps:
-
Ensure Complete Dissolution: 3-methylxanthine has limited solubility in acetic acid at room temperature. Ensure the starting material is fully dissolved before adding the brominating agent. Gentle warming can aid dissolution.
-
Control Reaction Temperature: The dropwise addition of bromine should be done at a controlled temperature, typically around 50°C, before warming the reaction to 65°C.[1] Maintaining the correct temperature profile is crucial for driving the reaction to completion and minimizing side products.
-
Optimize Reaction Time: The reaction should be stirred for a sufficient duration, typically 3-4 hours, at the optimal temperature to ensure maximum conversion.[2]
-
Efficient Precipitation: After the reaction, the product is precipitated by pouring the reaction mixture into ice water.[1] Using a sufficient volume of ice water and allowing adequate time for precipitation can maximize the recovery of the crude product.
Q2: I am observing significant impurity formation in my crude 8-bromo-3-methylxanthine. How can I minimize side reactions?
The formation of impurities is a common challenge in the bromination of xanthine derivatives. Side reactions can occur if the reaction conditions are not carefully controlled.
Troubleshooting Steps:
-
Slow Addition of Bromine: The slow, dropwise addition of liquid bromine is critical to prevent localized high concentrations of the brominating agent, which can lead to over-bromination or other side reactions.[1][2]
-
Use of Sodium Acetate: The presence of a base like sodium acetate is important to neutralize the HBr formed during the reaction, which can otherwise catalyze side reactions.[1][2]
-
Monitor the Reaction: Use techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the progress of the reaction and stop it once the starting material is consumed to avoid the formation of degradation products.
Q3: I am struggling with the purification of 8-bromo-3-methylxanthine. What are the most effective purification methods?
8-bromo-3-methylxanthine and related xanthine derivatives can be challenging to purify due to their low solubility in many common organic solvents.[3][4]
Troubleshooting Steps:
-
Recrystallization: This is a common and effective method for purifying the final product. Methanol has been shown to be an effective solvent for recrystallization.[2] The crude product can be slurried in hot methanol, followed by cooling to induce crystallization of the purified product.
-
Washing/Trituration: Before recrystallization, washing the crude solid with cold water can help remove inorganic salts and other water-soluble impurities.[1]
-
Column Chromatography: While more challenging due to solubility issues, column chromatography can be employed for purification. Highly polar mobile phases, such as dichloromethane/methanol mixtures, may be necessary.[4]
Experimental Protocols
Synthesis of 8-bromo-3-methylxanthine
This protocol is adapted from established literature procedures.[1][2]
Materials:
-
3-Methylxanthine
-
Acetic Acid
-
Sodium Acetate
-
Liquid Bromine
-
Methanol
-
Deionized (DI) Water
Procedure:
-
In a round-bottom flask equipped with a stirrer, add 3-methylxanthine, acetic acid, and sodium acetate.
-
Stir the mixture at room temperature until the solids are dissolved.
-
Slowly add liquid bromine dropwise to the reaction mixture at 50°C.
-
After the addition is complete, heat the mixture to 65°C and maintain for 3-4 hours.
-
Cool the reaction mixture to room temperature and pour it into a beaker of ice water to precipitate the product.
-
Filter the precipitate and wash the solid with cold DI water.
-
For purification, transfer the crude solid to a flask and add methanol.
-
Heat the methanol slurry to reflux for 60 minutes.
-
Cool the mixture to allow for recrystallization.
-
Filter the purified product, wash with cold methanol, and dry under vacuum.
Data Presentation
| Parameter | Value | Reference |
| Starting Material | 3-methylxanthine | [1][2] |
| Reagents | Liquid Bromine, Sodium Acetate | [1][2] |
| Solvent | Acetic Acid | [1][2] |
| Reaction Temperature | 50-65°C | [1][2] |
| Reaction Time | 3-4 hours | [2] |
| Purification Method | Recrystallization from Methanol | [2] |
| Reported Yield | ~92-96.6% | [1][2] |
| Reported Purity | >99.5% (by HPLC) | [2] |
| Melting Point | ~300°C | [1] |
| Solubility | Slightly soluble in DMF and DMSO | [1][3] |
Visualizations
Experimental Workflow for the Synthesis of 8-bromo-3-methylxanthine
Caption: Workflow for the synthesis of 8-bromo-3-methylxanthine.
Troubleshooting Decision Tree for Low Yield
Caption: Troubleshooting decision tree for low yield.
References
Identifying and minimizing side reactions in the bromination of 3-methylxanthine.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the bromination of 3-methylxanthine to synthesize 8-bromo-3-methylxanthine.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and purification of 8-bromo-3-methylxanthine.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | Inactive brominating agent. | Use a fresh, properly stored source of bromine or N-bromosuccinimide (NBS). Ensure bromine is protected from light. |
| Incorrect reaction temperature. | Ensure the reaction temperature is maintained as per the protocol. For bromination with Br₂ in acetic acid, a temperature of 60-65°C is often optimal.[1] | |
| Insufficient reaction time. | Monitor the reaction progress using TLC or HPLC. Ensure the reaction is allowed to proceed for the recommended duration (e.g., 3-4 hours).[1] | |
| Inadequate mixing. | Ensure efficient stirring throughout the reaction to maintain a homogeneous mixture. | |
| Presence of Unreacted 3-Methylxanthine | Insufficient brominating agent. | Use a slight excess of the brominating agent. A molar ratio of approximately 1:1.2 to 1:1.5 (3-methylxanthine to bromine) is common.[1] |
| Reaction time too short. | Increase the reaction time and monitor for the disappearance of the starting material by TLC or HPLC. | |
| Formation of a Dark-Colored Reaction Mixture | Oxidation of the xanthine ring or solvent. | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. |
| Overheating. | Carefully control the reaction temperature to avoid thermal degradation. | |
| Product is Difficult to Purify (Oily or Gummy Solid) | Presence of multiple byproducts. | Optimize reaction conditions (temperature, stoichiometry) to improve selectivity. |
| Incomplete removal of solvent or reagents. | Ensure the product is thoroughly washed and dried after filtration. Consider a slurry wash with a suitable solvent like methanol.[1] | |
| Inefficient crystallization. | Experiment with different recrystallization solvents or solvent mixtures. Methanol is often effective for purifying 8-bromo-3-methylxanthine.[1] | |
| Low Purity of Final Product After Crystallization | Co-precipitation of impurities. | Perform a second recrystallization. Consider using a different solvent system for the second recrystallization. |
| Inadequate removal of colored impurities. | Treat a solution of the crude product with activated carbon before crystallization. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions during the bromination of 3-methylxanthine?
A1: While specific side products for this reaction are not extensively documented in publicly available literature, based on the reactivity of xanthines and the nature of electrophilic bromination, potential side reactions include:
-
Over-bromination: Introduction of a second bromine atom onto the molecule, although the 8-position is the most activated site for electrophilic substitution.
-
Oxidation: The imidazole ring of the xanthine core can be susceptible to oxidation, especially under harsh conditions, potentially leading to the formation of uric acid derivatives.[2]
-
Degradation: At elevated temperatures or in the presence of strong acids, the purine ring system may undergo degradation.
Q2: How can I identify the impurities in my reaction mixture?
A2: A combination of analytical techniques is recommended for comprehensive impurity profiling:
-
High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for assessing the purity of 8-bromo-3-methylxanthine and quantifying impurities.[3]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is invaluable for identifying the molecular weights of impurities, which can help in elucidating their structures.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information about isolated impurities.
-
Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring the progress of the reaction and getting a qualitative idea of the number of components in the mixture.
Q3: What is the optimal brominating agent for this reaction?
A3: Both liquid bromine (Br₂) and N-bromosuccinimide (NBS) are commonly used for the bromination of 3-methylxanthine.[4]
-
Bromine (Br₂): Often used in acetic acid with a base like sodium acetate. It is a potent brominating agent but requires careful handling due to its corrosive and toxic nature.
-
N-Bromosuccinimide (NBS): A solid and often safer alternative to liquid bromine. It can be used in various polar solvents.
The choice of reagent may depend on the scale of the reaction, safety considerations, and desired reaction conditions.
Q4: How can I minimize the formation of side products?
A4: To minimize side reactions and maximize the yield of the desired 8-bromo-3-methylxanthine:
-
Control Stoichiometry: Use a carefully measured, slight excess of the brominating agent to ensure complete conversion of the starting material without promoting over-bromination.
-
Temperature Control: Maintain the recommended reaction temperature to avoid degradation and unwanted side reactions.
-
Inert Atmosphere: Performing the reaction under an inert atmosphere can help prevent oxidative side reactions.
-
Gradual Addition: Add the brominating agent slowly and in a controlled manner to the solution of 3-methylxanthine to manage the reaction exotherm and maintain selectivity.[1]
Q5: What is the most effective method for purifying crude 8-bromo-3-methylxanthine?
A5: Recrystallization is a highly effective and commonly reported method for purifying 8-bromo-3-methylxanthine. Methanol is a suitable solvent for this purpose.[1] For highly impure samples, a preliminary purification step, such as a slurry wash or treatment with activated carbon, may be beneficial before the final recrystallization.
Experimental Protocols
Protocol 1: Bromination of 3-Methylxanthine using Bromine and Acetic Acid
This protocol is adapted from a reported synthesis of 8-bromo-3-methylxanthine.[1]
Materials:
-
3-Methylxanthine
-
Acetic Acid
-
Sodium Acetate
-
Bromine
-
Deionized Water
-
Methanol
Procedure:
-
In a round-bottom flask equipped with a stirrer and a dropping funnel, dissolve 3-methylxanthine (1 equivalent) and sodium acetate (1.5 equivalents) in acetic acid.
-
Cool the mixture to 10-15°C.
-
Slowly add liquid bromine (1.5 equivalents) dropwise over approximately 60 minutes, maintaining the temperature between 10-15°C.
-
After the addition is complete, raise the temperature to 60-65°C and maintain for 3-4 hours, with continuous stirring.
-
Monitor the reaction completion by TLC or HPLC.
-
Once the reaction is complete, cool the mixture to 15-20°C.
-
Slowly pour the reaction mixture into ice-cold deionized water to precipitate the product.
-
Stir the resulting slurry for 2-3 hours.
-
Filter the solid product and wash it with deionized water.
-
For purification, transfer the wet solid to a clean flask and add methanol.
-
Heat the methanol slurry to 60-65°C and maintain for 60 minutes.
-
Cool the mixture to 40-45°C and stir for another 60 minutes.
-
Filter the purified solid, wash with a small amount of cold methanol, and dry under vacuum at 40-45°C.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Analysis
Instrumentation:
-
HPLC system with a UV detector.
-
C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
Mobile Phase:
-
A gradient or isocratic mixture of a buffered aqueous phase (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). The exact composition should be optimized for the specific column and instrument.
Procedure:
-
Prepare a standard solution of high-purity 8-bromo-3-methylxanthine at a known concentration.
-
Prepare a sample solution of the synthesized product at a similar concentration.
-
Set the column temperature (e.g., 30°C) and the flow rate (e.g., 1.0 mL/min).
-
Set the UV detector wavelength to the λmax of 8-bromo-3-methylxanthine.
-
Inject the standard and sample solutions.
-
Analyze the resulting chromatograms to determine the retention time of the main peak and calculate the purity based on the peak area percentage.
Visualizations
Caption: Experimental workflow for the synthesis and purification of 8-bromo-3-methylxanthine.
Caption: Troubleshooting logic for addressing low product purity in 3-methylxanthine bromination.
References
Optimizing reaction conditions for the alkylation of 8-bromo-3-methylxanthine.
This technical support center is a resource for researchers, scientists, and drug development professionals engaged in the alkylation of 8-bromo-3-methylxanthine. It provides troubleshooting guidance and answers to frequently asked questions to help overcome common challenges encountered during this synthetic procedure.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions during the alkylation of 8-bromo-3-methylxanthine, and how can they be minimized?
The most prevalent side reaction is the potential for alkylation at multiple nitrogen atoms on the xanthine ring, leading to a mixture of N7 and N9 isomers, and potentially dialkylated products. The desired product is typically the N7-alkylated isomer, which is a key intermediate in the synthesis of compounds like Linagliptin.[1]
Strategies to Minimize Side Reactions:
-
Control of Stoichiometry: Use a slight excess of the alkylating agent to ensure complete consumption of the starting material, but avoid a large excess which can promote dialkylation.
-
Choice of Base and Solvent: The selection of an appropriate base and solvent system is crucial for directing the regioselectivity of the reaction. Common bases include potassium carbonate, sodium carbonate, and N,N-diisopropylethylamine (DIPEA).[2][3] Solvents such as acetone and dimethylformamide (DMF) are frequently used.[2][4]
-
Reaction Temperature: Maintaining the optimal reaction temperature is critical. Lower temperatures can help to control the reaction rate and reduce the formation of undesired byproducts.
Q2: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Low yields in the alkylation of 8-bromo-3-methylxanthine can be attributed to several factors:
-
Incomplete Reaction: The reaction may not have gone to completion. This can be addressed by increasing the reaction time or temperature, or by using a slight excess of the alkylating agent. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is recommended.
-
Poor Solubility of Starting Material: 8-bromo-3-methylxanthine has limited solubility in some organic solvents.[1] Ensuring the starting material is fully dissolved before adding other reagents is important. The use of a co-solvent or a more polar solvent like DMF can improve solubility.
-
Suboptimal Base: The strength and steric hindrance of the base can influence the reaction rate. If a weak base is being used, switching to a stronger, non-nucleophilic base like DIPEA might improve the yield.[3][5]
-
Workup and Purification Issues: Product loss can occur during the workup and purification steps. Ensure proper extraction techniques and optimize the purification method (e.g., recrystallization or column chromatography) to minimize losses.
Q3: How can I effectively purify the N7-alkylated product from unreacted starting material and other impurities?
Purification can be challenging due to the similar polarities of the starting material and the desired product.
-
Recrystallization: This is often the most effective method for purifying the solid product. The crude product can be dissolved in a suitable hot solvent (e.g., methanol or a mixture of dichloromethane and cyclohexane) and allowed to cool slowly to form crystals, leaving impurities in the mother liquor.[2][4]
-
Washing/Trituration: Before recrystallization, washing the crude solid with a solvent in which the product has low solubility can help remove some impurities.
-
Column Chromatography: If recrystallization is not effective, silica gel column chromatography can be used to separate the product from impurities based on their different affinities for the stationary phase. A suitable eluent system needs to be determined, often a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol).
Troubleshooting Guide
This guide addresses specific issues that may arise during the alkylation of 8-bromo-3-methylxanthine in a question-and-answer format.
Issue 1: The final product is a sticky solid or oil and will not crystallize.
-
Question: After the workup and solvent removal, my product is a tacky solid or an oil that is difficult to handle and purify. What can I do?
-
Answer: This issue is often caused by residual high-boiling point solvents like DMF or the presence of impurities that inhibit crystallization.
-
Troubleshooting Steps:
-
Ensure Complete Solvent Removal: Use a high-vacuum pump to thoroughly remove any residual solvent. Co-evaporation with a lower-boiling point solvent like toluene can sometimes help.
-
Trituration: Try triturating the oily product with a non-polar solvent like hexane or diethyl ether. This can sometimes induce crystallization or solidify the product by removing non-polar impurities.
-
Recrystallization from a Different Solvent System: Experiment with different solvent systems for recrystallization.
-
-
Issue 2: My purified product is still contaminated with the starting material.
-
Question: Even after purification, I see a significant amount of unreacted 8-bromo-3-methylxanthine in my product. How can I remove it?
-
Answer: This indicates an incomplete reaction or a purification method that is not optimized for separating the product from the starting material.
-
Troubleshooting Steps:
-
Drive the Reaction to Completion: Before repeating the purification, ensure the reaction has proceeded to completion by monitoring it with TLC. If necessary, increase the reaction time or use a slight excess of the alkylating agent and base.
-
Optimize Recrystallization: If you are using recrystallization, try a different solvent or a solvent mixture to improve the separation.
-
Column Chromatography: If other methods fail, column chromatography is the most reliable way to separate compounds with different polarities.
-
-
Data Presentation
Table 1: Summary of Reaction Conditions for the Alkylation of 8-Bromo-3-Methylxanthine
| Alkylating Agent | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Reference |
| 1-bromo-2-butyne | Sodium carbonate | Acetone | 40 | 4 | 98 | 99.9 | [2] |
| 1-bromo-2-butyne | N,N-diisopropylethylamine (DIPEA) | Acetone | Reflux | 4-7 | ~106-118 (crude) | 92.0-95.7 | [3] |
| 1-bromo-2-butyne | N,N-diisopropylethylamine (DIPEA) | DMF | 25-30 | 3-4 | 87.6 | >99 | [4] |
| Methanesulfonic acid but-2-ynyl ester | Potassium bicarbonate | NMP | 50 | 7.5 | - | - | [6] |
Note: Yields and purities can vary based on the specific experimental setup and purification methods.
Experimental Protocols
Protocol 1: Alkylation using Sodium Carbonate in Acetone [2]
-
To a 100mL flask, add 8-bromo-3-methyl-3,7-dihydro-1H-purine-2,6-dione (2.450 g, 10 mmol), 1-bromo-2-butyne (1.596 g, 12 mmol), sodium carbonate (1.590 g, 15 mmol), and 20mL of acetone.
-
Heat the reaction mixture to 40 °C and stir for 4 hours.
-
After the reaction, cool the mixture to room temperature.
-
Perform suction filtration and wash the filter cake with methanol to obtain the crude product as a pale yellow solid.
-
Recrystallize the crude product from a mixture of dichloromethane and cyclohexane to yield 2.912 g of 8-bromo-7-(but-2-ynyl)-3-methyl-1H-purine-2,6(3H,7H)-dione.
Protocol 2: Alkylation using DIPEA in Acetone [3]
-
In a 500mL three-necked flask, add 8-bromo-3-methylxanthine (10g, 0.04mol), N,N-diisopropylethylamine (DIPEA) (6.2g, 0.048mol), 1-bromo-2-butyne (6.9g, 0.052mol), and 120mL of acetone.
-
Stir the mixture and heat to reflux. The reaction is typically complete after 5.5 hours.
-
Cool the reaction solution to room temperature.
-
Filter the mixture by suction and wash the filter cake with 50 mL of methanol to obtain a pale yellow solid.
-
Dry the solid to obtain the product.
Visualizations
Caption: General experimental workflow for the alkylation of 8-bromo-3-methylxanthine.
Caption: Troubleshooting decision tree for common issues in the alkylation reaction.
References
- 1. nbinno.com [nbinno.com]
- 2. 8-bromo-7-(but-2-ynyl)-3-methyl-1H-purine-2,6(3H,7H)-dione | 666816-98-4 [chemicalbook.com]
- 3. Synthetic method of linagliptin - Eureka | Patsnap [eureka.patsnap.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. Recent Advances in the Synthesis of Xanthines: A Short Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WO2016207364A1 - Process for the preparation of a xanthine-based compound - Google Patents [patents.google.com]
Long-term stability and recommended storage conditions for 8-Bromo-3-methyl-1H-purine-2,6(3H,7H)-dione.
Technical Support Center: 8-Bromo-3-methyl-1H-purine-2,6(3H,7H)-dione
This technical support center provides guidance on the long-term stability and recommended storage conditions for this compound (also known as 8-Bromo-3-methylxanthine). The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the general storage recommendations for this compound?
A1: For optimal stability, it is recommended to store the compound in a cool, dry place. Specific temperature recommendations from various suppliers range from 2-8°C to as high as 25°C.[1][2] To prevent degradation from moisture and atmospheric components, storing the compound under an inert gas, such as nitrogen or argon, is also advised.[1] The container should be tightly sealed.
Q2: How should I handle this compound upon receiving it?
A2: Upon receipt, the compound, which is typically a white to light yellow solid, should be stored immediately under the recommended conditions.[3][4] It is advisable to minimize exposure to light and air. For handling, standard laboratory personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.[5]
Q3: What is the expected shelf-life of this compound?
Q4: In which solvents is this compound soluble?
A4: The compound is reported to be slightly soluble in dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[1][3]
Q5: What are the known applications of this compound?
A5: this compound is a key intermediate in the synthesis of Linagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes.[1][3][4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Change in color (e.g., darkening of the solid) | Exposure to light, air (oxidation), or elevated temperatures over time. | Discard the reagent if significant discoloration is observed, as this may indicate degradation. For future prevention, store in a dark, tightly sealed container, and consider storage at a lower temperature (e.g., 2-8°C) under an inert atmosphere. |
| Inconsistent experimental results | Potential degradation of the compound leading to lower purity. | Verify the purity of the compound using an appropriate analytical method (e.g., HPLC, LC-MS). If degradation is suspected, use a fresh batch of the compound. Ensure consistent and proper storage conditions for all batches. |
| Difficulty in dissolving the compound | Use of an inappropriate solvent or insufficient mixing. | Confirm the use of a suitable solvent, such as DMF or DMSO.[1][3] Gentle warming or sonication may aid in dissolution, but be cautious of potential thermal degradation at high temperatures. |
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound.
| Parameter | Value | Source |
| Molecular Formula | C₆H₅BrN₄O₂ | [6] |
| Molecular Weight | 245.03 g/mol | [6] |
| Melting Point | ~300 °C | [1][5] |
| Appearance | White to light yellow solid | [3][4] |
| Recommended Storage Temperature | 2-8°C, 4°C, 10-25°C | [1][2] |
| Solubility | Slightly soluble in DMF and DMSO | [1][3] |
Experimental Protocols
While specific stability testing protocols for this compound are not detailed in the available literature, a general synthesis protocol has been described.
Synthesis of this compound [1]
-
Dissolve 3-Methyl-3,7-dihydro-1H-purine-2,6-dione (1 equivalent) in acetic acid.
-
Add sodium acetate (2 equivalents) to the solution.
-
Slowly add bromine (1.2 equivalents) dropwise at 50°C.
-
After the addition is complete, increase the temperature to 65°C and stir for 3 hours.
-
Cool the reaction mixture to room temperature.
-
Precipitate the product by slowly pouring the mixture into ice water.
-
Collect the precipitate by filtration.
-
Wash the filter cake with cold water.
-
Dry the product under vacuum to yield 8-bromo-3-methyl-3,7-dihydro-1H-purine-2,6-dione as a light yellow solid.
Visualizations
Caption: Recommended storage workflow for this compound.
References
- 1. 8-Bromo-3-methyl-xanthine | 93703-24-3 [chemicalbook.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. nbinno.com [nbinno.com]
- 4. 8-Bromo-3-methyl-xanthine CAS 93703-24-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 5. echemi.com [echemi.com]
- 6. 8-bromo-3-methyl-3,7-dihydro-1H-purine-2,6-dione | C6H5BrN4O2 | CID 1548797 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safe Handling and Disposal of 8-Bromo-3-Methylxanthine: A Technical Guide
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of 8-bromo-3-methylxanthine. The following information is designed to address potential issues and ensure safe laboratory practices during experiments involving this compound.
Frequently Asked Questions (FAQs)
Handling and Storage
-
What are the primary hazards associated with 8-bromo-3-methylxanthine? 8-bromo-3-methylxanthine is classified as harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2]
-
What personal protective equipment (PPE) is required when handling this compound? It is essential to wear protective gloves, protective clothing, eye protection (safety glasses with side-shields or goggles), and face protection.[1][2] Work should be conducted in a well-ventilated area, and if dust formation is likely, a respirator should be used.[1]
-
How should 8-bromo-3-methylxanthine be stored? Store in a tightly closed container in a dry, cool, and well-ventilated place.[1] It should be stored locked up and away from incompatible materials such as strong oxidizing agents, strong bases, and metals.
-
What should I do in case of accidental contact or exposure?
-
If inhaled: Move the person to fresh air and keep them comfortable for breathing. If you feel unwell, seek medical help.[1][2]
-
If on skin: Wash with plenty of water. If skin irritation occurs, get medical help. Contaminated clothing should be removed and washed before reuse.[1][2]
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[1][2]
-
Disposal
-
How should I dispose of 8-bromo-3-methylxanthine waste? 8-bromo-3-methylxanthine and its containers must be disposed of as hazardous waste.[1] Follow all applicable local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) office for specific guidance.
-
Can I dispose of small quantities down the drain? No, do not let the chemical enter drains.[1] Discharge into the environment must be avoided.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Caking or clumping of the solid material. | Improper storage in a humid environment. | Store the compound in a tightly sealed container with a desiccant. If clumping has occurred, gently break up the material in a fume hood before weighing. |
| Dust generation during handling. | Static electricity or vigorous scooping. | Use anti-static tools and handle the powder gently. Work in a fume hood or a ventilated enclosure to minimize inhalation risk. |
| Skin or eye irritation after handling. | Inadequate PPE or accidental exposure. | Immediately follow the first-aid measures outlined in the FAQ section. Review and improve handling procedures and PPE usage to prevent future incidents. |
| Uncertainty about disposal of contaminated materials (e.g., gloves, wipes). | Lack of clarity on institutional hazardous waste procedures. | All materials contaminated with 8-bromo-3-methylxanthine should be treated as hazardous waste. Place them in a designated, sealed, and labeled hazardous waste container and consult your EHS office for pickup and disposal. |
Quantitative Safety Data
| Parameter | Value | Reference |
| GHS Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [1][2] |
| Acute Toxicity, Oral | Category 4 | [1][2] |
| Skin Corrosion/Irritation | Category 2 | [1][2] |
| Serious Eye Damage/Irritation | Category 2 | [1][2] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) | [1][2] |
Experimental Protocols
General Handling Protocol
-
Preparation: Before handling, ensure the work area (preferably a chemical fume hood) is clean and uncluttered. Have all necessary PPE, spill cleanup materials, and waste containers readily available.
-
Personal Protective Equipment: Don appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.
-
Weighing and Transfer: To minimize dust, handle the solid compound gently. Use a spatula for transfers and weigh the material on a tared weigh boat inside the fume hood.
-
Dissolving: If preparing a solution, add the solid to the solvent slowly while stirring to prevent splashing.
-
Post-Handling: After use, securely close the container. Decontaminate the work surface and any equipment used. Remove and dispose of gloves in the designated hazardous waste container. Wash hands thoroughly.
Spill Cleanup Protocol
-
Evacuate and Ventilate: If a significant spill occurs, evacuate the immediate area and ensure adequate ventilation.
-
Containment: For solid spills, carefully sweep up the material to avoid generating dust and place it in a labeled hazardous waste container. For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.
-
Decontamination: Clean the spill area with a suitable solvent (consult your institution's EHS for recommendations) and then wash with soap and water.
-
Waste Disposal: Dispose of all cleanup materials as hazardous waste.
Visualized Workflows
Caption: Workflow for the safe handling of 8-bromo-3-methylxanthine.
Caption: Decision tree for responding to a spill of 8-bromo-3-methylxanthine.
References
Technical Support Center: Purification of 8-Bromo-3-Methylxanthine Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common purification challenges encountered with 8-bromo-3-methylxanthine and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying 8-bromo-3-methylxanthine?
A1: The primary purification methods for 8-bromo-3-methylxanthine are recrystallization and column chromatography. Recrystallization from solvents like methanol is often used to remove impurities after synthesis.[1] For higher purity requirements, silica gel column chromatography may be employed.
Q2: What are the typical impurities found in crude 8-bromo-3-methylxanthine?
A2: Common impurities can include unreacted 3-methylxanthine, over-brominated or di-brominated xanthine species, and residual brominating agents (like bromine or N-bromosuccinimide) or solvents (such as acetic acid) from the synthesis.[2][3]
Q3: My purified 8-bromo-3-methylxanthine is a light yellow solid. Is this normal?
A3: Yes, 8-bromo-3-methylxanthine is typically described as a white to light yellow solid.[2][3][4] The color intensity can be an indicator of residual impurities. A purer product is generally whiter in appearance.
Q4: What is the expected purity of 8-bromo-3-methylxanthine after initial synthesis and workup?
A4: The purity can vary significantly depending on the reaction conditions and workup procedure. Purity levels ranging from 92.0% to 98.7% have been reported after initial precipitation and washing steps, with purities exceeding 99.5% achievable after further purification like a methanol slurry wash.[1][5][6]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of 8-bromo-3-methylxanthine derivatives.
Recrystallization Issues
Problem: Oily precipitate or failure to crystallize.
-
Possible Cause: The crude material may contain a high level of impurities that are inhibiting crystallization. The chosen solvent may not be optimal.
-
Solution:
-
Solvent Screening: Test a variety of solvents or solvent mixtures to find an appropriate system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Pre-purification: Consider a preliminary purification step, such as a simple filtration through a silica plug, to remove gross impurities before attempting recrystallization.
-
Seeding: Introduce a small crystal of pure 8-bromo-3-methylxanthine to induce crystallization.
-
Problem: Low recovery after recrystallization.
-
Possible Cause: The compound may have significant solubility in the mother liquor even at low temperatures. Too much solvent may have been used.
-
Solution:
-
Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Cooling Optimization: Cool the solution slowly to allow for maximum crystal formation. A subsequent period at a lower temperature (e.g., in an ice bath or refrigerator) can further increase the yield.
-
Solvent System Modification: Consider using a two-solvent system where the compound is soluble in one solvent and insoluble in the other. Dissolve the compound in the "good" solvent and then slowly add the "bad" solvent until turbidity is observed, then allow it to cool.
-
Column Chromatography Issues
Problem: Poor separation of the desired product from impurities (co-elution).
-
Possible Cause: The polarity of the eluent system is not optimized for the separation. The column may be overloaded with the crude material.
-
Solution:
-
Solvent System Optimization: Systematically test different solvent systems with varying polarities using Thin Layer Chromatography (TLC) to identify an eluent that provides good separation between your target compound and impurities. Aim for an Rf value of 0.2-0.4 for the desired compound.[7]
-
Gradient Elution: Employ a gradient elution, starting with a less polar solvent system and gradually increasing the polarity to elute compounds with stronger interactions with the stationary phase.[7]
-
Reduce Sample Load: The amount of crude material should typically be 1-5% of the mass of the silica gel to prevent overloading.[7]
-
Problem: The compound is not eluting from the column.
-
Possible Cause: The solvent system is not polar enough to displace the compound from the silica gel. The compound may be irreversibly adsorbed.
-
Solution:
-
Increase Eluent Polarity: Gradually increase the polarity of the mobile phase. For xanthine derivatives, which are relatively polar, solvent systems like dichloromethane/methanol or ethyl acetate/methanol are common starting points.
-
Check for Strong Acidic/Basic Interactions: Xanthine derivatives have acidic and basic sites. Strong interactions with the silica gel (acidic) can be an issue. Adding a small amount of a modifier to the eluent, such as acetic acid or triethylamine, can sometimes improve elution, although this should be done cautiously as it can affect compound stability.
-
Data Presentation
Table 1: Purity and Yield of 8-bromo-3-methylxanthine in different synthesis batches.
| Batch | Starting Material (3-methylxanthine) | Reagents | Solvent | Purity after initial workup | Yield after initial workup | Reference |
| 1 | 11.3 g | Bromine, Sodium Acetate | Acetic Acid | Not specified | 96.6% | [3] |
| 2 | 100 g | Liquid Bromine, Sodium Acetate | Acetic Acid | > 99.5% (after methanol wash) | 92% | [1] |
| 3 | 908 g | 1-bromo-2-butyne, DIEA | Acetone | 95.7% | 105.9% (for the N-alkylated product) | [5][6] |
| 4 | 36.75 g | 1-bromo-2-butyne, DIEA | Acetone | 92.0% | 118.8% (for the N-alkylated product) | [5][6] |
Experimental Protocols
Protocol 1: Synthesis and Purification of 8-bromo-3-methylxanthine by Precipitation
This protocol is adapted from a literature procedure.[3]
-
Reaction Setup: Dissolve 3-methyl-3,7-dihydro-1H-purine-2,6-dione (11.3 g, 6.8 mmol) in acetic acid (300 mL) in a reaction flask.
-
Addition of Base: Add sodium acetate (8.37 g, 13.6 mmol) to the solution.
-
Bromination: Slowly add bromine (13.04 g, 8.2 mmol) dropwise at 50 °C.
-
Reaction: After the addition is complete, heat the mixture to 65 °C and stir for 3 hours.
-
Precipitation: Cool the reaction mixture to room temperature and slowly pour it into ice water (500 g) to precipitate the product.
-
Isolation: Collect the precipitate by filtration.
-
Washing: Wash the filter cake twice with cold water.
-
Drying: Dry the product under vacuum to yield 8-bromo-3-methyl-3,7-dihydro-1H-purine-2,6-dione as a light yellow solid.
Protocol 2: Purification of 8-bromo-3-methylxanthine by Slurry Wash
This protocol is adapted from a patent example.[1]
-
Slurry Preparation: Take the wet, crude 8-bromo-3-methylxanthine obtained from a synthesis reaction and place it in a flask.
-
Solvent Addition: Add methanol (approximately 7 mL per gram of starting 3-methylxanthine) to the flask.
-
Heating: Raise the temperature of the slurry to 60-65 °C and maintain for 60 minutes with stirring.
-
Cooling: Cool the mixture to 40-45 °C and continue stirring for 60 minutes.
-
Filtration: Filter the resulting solid.
-
Washing: Wash the filtered solid with fresh methanol.
-
Drying: Dry the purified material under vacuum at 40-45 °C for 5-8 hours to obtain the final product with high purity (>99.5%).
Visualizations
Caption: General workflow for the synthesis and purification of 8-bromo-3-methylxanthine.
Caption: Troubleshooting decision tree for purification issues.
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. nbinno.com [nbinno.com]
- 3. 8-Bromo-3-methyl-xanthine | 93703-24-3 [chemicalbook.com]
- 4. 8-Bromo-3-methylxanthine | 93703-24-3 [sigmaaldrich.com]
- 5. Synthetic method of linagliptin - Eureka | Patsnap [eureka.patsnap.com]
- 6. CN105906627A - Synthesis method of linagliptin intermediate - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Crystallization of 8-Bromo-3-methyl-1H-purine-2,6(3H,7H)-dione
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the crystallization of 8-Bromo-3-methyl-1H-purine-2,6(3H,7H)-dione. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the crystallization of this compound and related purine derivatives.
Q1: My compound, this compound, is not dissolving in the chosen solvent. What should I do?
A1: The solubility of this compound, a substituted xanthine, is crucial for successful crystallization. If you are facing dissolution issues, consider the following:
-
Solvent Choice: Purine derivatives often exhibit low solubility in nonpolar organic solvents. Polar aprotic solvents are generally a better starting point. Based on available data for similar compounds, solvents like Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO) are known to be effective.
-
Heating: Gently heating the solvent can significantly increase the solubility of your compound. Ensure you are using a controlled heat source and monitor the temperature to avoid decomposition, especially given the compound's high melting point (approximately 300°C).[1]
-
Solvent Volume: You may not be using a sufficient volume of solvent. Incrementally add more hot solvent until the compound fully dissolves.
-
Purity of the Compound: Impurities can sometimes affect solubility. If possible, assess the purity of your starting material.
Q2: After dissolving my compound and cooling the solution, no crystals are forming. What steps can I take to induce crystallization?
A2: The absence of crystal formation upon cooling indicates that the solution is not supersaturated. Here are several techniques to induce crystallization:
-
Seeding: Introduce a tiny crystal of the pure compound into the solution. This "seed" crystal will act as a nucleation site for crystal growth.
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask below the solvent level. The microscopic scratches on the glass can provide nucleation sites.
-
Reducing Solvent Volume: If the solution is too dilute, you can carefully evaporate some of the solvent to increase the concentration of the compound. Re-heat the solution to ensure everything is dissolved before attempting to cool it again.
-
Lowering the Temperature: If cooling to room temperature is unsuccessful, try further cooling the flask in an ice bath or a refrigerator.
-
Anti-Solvent Addition: If your compound is dissolved in a good solvent, you can slowly add a miscible "anti-solvent" (a solvent in which the compound is poorly soluble) dropwise until the solution becomes slightly turbid. Then, add a few drops of the good solvent to redissolve the precipitate and allow the solution to cool slowly.
Q3: My compound "oils out" instead of forming crystals. How can I prevent this?
A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when a hot, concentrated solution is cooled too quickly or when the melting point of the compound is lower than the temperature of the solution. To address this:
-
Slower Cooling: Allow the solution to cool to room temperature more slowly before placing it in a cold bath. Insulating the flask can help.
-
Use More Solvent: The solution might be too concentrated. Add a small amount of additional hot solvent to the oiled-out mixture, reheat until a clear solution is formed, and then cool slowly.
-
Change Solvents: The chosen solvent may not be ideal. Experiment with a different solvent or a solvent mixture.
Q4: The crystals I obtained are very small or needle-like, and the yield is low. How can I improve crystal quality and yield?
A4: The formation of small or needle-like crystals often results from rapid crystallization from a highly supersaturated solution. A low yield can be due to several factors.
-
For Better Crystal Quality:
-
Slower Cooling: As mentioned before, slower cooling rates promote the growth of larger, more well-defined crystals.
-
Reduce Supersaturation: Use a slightly larger volume of solvent than the minimum required for dissolution at high temperature. This will lead to a less supersaturated solution upon cooling, favoring slower crystal growth.
-
-
For Higher Yield:
-
Minimize Solvent Volume: While using more solvent can improve crystal size, using an excessive amount will result in a significant portion of your compound remaining in the mother liquor. Aim for the optimal balance.
-
Thorough Cooling: Ensure the solution has been cooled sufficiently to maximize the amount of product that crystallizes out.
-
Recover from Mother Liquor: The filtrate (mother liquor) after the first filtration can be concentrated by evaporation and cooled again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.
-
Data Presentation
Due to the limited availability of specific experimental solubility data for this compound in the public domain, the following table provides an estimated solubility profile based on the behavior of similar xanthine derivatives and general principles of organic chemistry. This data should be used as a guideline for initial solvent screening.
| Solvent | Polarity Index | Boiling Point (°C) | Estimated Solubility at 25°C | Estimated Solubility at Elevated Temperature |
| Water | 10.2 | 100 | Very Low | Low |
| Ethanol | 5.2 | 78 | Low | Moderate |
| Methanol | 6.6 | 65 | Low | Moderate |
| Acetone | 5.1 | 56 | Low | Moderate |
| Ethyl Acetate | 4.4 | 77 | Very Low | Low |
| Dichloromethane | 3.1 | 40 | Very Low | Low |
| Toluene | 2.4 | 111 | Insoluble | Very Low |
| Hexane | 0.1 | 69 | Insoluble | Insoluble |
| Dimethylformamide (DMF) | 6.4 | 153 | Moderate | High |
| Dimethyl Sulfoxide (DMSO) | 7.2 | 189 | High | Very High |
Experimental Protocols
General Recrystallization Protocol for this compound
This protocol provides a general methodology. The choice of solvent and specific volumes will need to be optimized based on preliminary solubility tests.
-
Solvent Selection:
-
Place a small amount (e.g., 10-20 mg) of the crude this compound into several test tubes.
-
Add a small volume (e.g., 0.5 mL) of a different potential solvent to each test tube at room temperature.
-
Observe the solubility. If the compound dissolves at room temperature, the solvent is likely too good for recrystallization.
-
If the compound is insoluble at room temperature, gently heat the test tube. An ideal solvent will dissolve the compound when hot but show low solubility at room temperature. Based on the data table, polar aprotic solvents like DMF or DMSO are promising candidates, though their high boiling points require careful handling. Ethanol or methanol could also be effective.
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the chosen solvent in small portions while heating the flask on a hot plate. Swirl the flask to aid dissolution.
-
Continue adding the hot solvent until the compound is completely dissolved. Avoid adding a large excess of solvent.
-
-
Hot Filtration (if necessary):
-
If any insoluble impurities are present, perform a hot gravity filtration. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
-
Crystallization:
-
Remove the flask from the heat source and cover it with a watch glass.
-
Allow the solution to cool slowly to room temperature. Crystal formation should be observed during this time.
-
Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities from the mother liquor.
-
Allow the crystals to dry on the filter paper under vacuum for a few minutes.
-
Transfer the crystals to a watch glass and allow them to air dry completely or dry them in a vacuum oven at a moderate temperature.
-
Mandatory Visualization
Troubleshooting Crystallization Workflow
Caption: A flowchart for troubleshooting common crystallization issues.
References
How to avoid the formation of impurities in 8-bromo-3-methylxanthine synthesis?
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to prevent the formation of impurities during the synthesis of 8-bromo-3-methylxanthine.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 8-bromo-3-methylxanthine?
The most prevalent and established method is the direct electrophilic bromination of 3-methylxanthine. This reaction is typically carried out using liquid bromine (Br₂) as the brominating agent in a solvent such as glacial acetic acid.[1] The process requires careful control of reaction conditions to ensure high selectivity for the C8 position of the xanthine ring.[1]
Q2: What are the primary impurities I should be concerned about?
The main impurities encountered during this synthesis are:
-
Unreacted Starting Material (3-Methylxanthine): Results from an incomplete reaction.
-
Over-brominated Products: Formation of di-bromo-3-methylxanthine or other poly-brominated species can occur if the reaction conditions are too harsh or if an excess of the brominating agent is used.
-
Degradation Products: Although less common, harsh conditions (e.g., excessive heat or prolonged reaction times) can lead to the degradation of the purine ring.
Q3: What is the function of sodium acetate in the reaction mixture?
Sodium acetate is added to act as a base or a buffer.[2][3] During the electrophilic bromination, hydrogen bromide (HBr) is generated as a byproduct. Sodium acetate neutralizes this strong acid, preventing a decrease in pH that could otherwise lead to undesired side reactions or degradation of the starting material and product.[4] Maintaining a buffered environment is crucial for achieving high selectivity and yield.[3]
Q4: My final product purity is low (<98% by HPLC). What are the likely causes?
Low purity is typically linked to deviations from the optimized reaction protocol. The most common causes include:
-
Improper Temperature Control: Adding bromine at too high a temperature or allowing the reaction to exotherm uncontrollably increases the rate of side reactions, especially over-bromination.
-
Incorrect Stoichiometry: Using an excessive molar ratio of bromine to 3-methylxanthine will directly lead to the formation of poly-brominated impurities.
-
Inefficient Quenching and Purification: Improper precipitation or insufficient washing of the crude product can leave unreacted starting materials and other soluble impurities in the final product. The methanol wash step is particularly critical for removing residual impurities.[3]
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis and purification stages.
Issue 1: HPLC analysis shows a significant peak corresponding to the starting material, 3-methylxanthine.
| Potential Cause | Recommended Solution |
| Insufficient Bromine | Ensure the molar ratio of bromine to 3-methylxanthine is appropriate. A slight excess of bromine (e.g., 1.2-1.5 equivalents) is often used, but this must be carefully controlled.[3] |
| Reaction Time Too Short | The reaction typically requires several hours (e.g., 3-4 hours) at an elevated temperature (e.g., 60-65°C) after the initial bromine addition to proceed to completion.[2][3] Confirm you are allowing sufficient time for the reaction. |
| Poor Reagent Quality | Verify the purity of the 3-methylxanthine starting material and the concentration of the bromine reagent. |
Issue 2: Mass spectrometry or HPLC suggests the presence of over-brominated species (e.g., di-brominated product).
| Potential Cause | Recommended Solution |
| Rapid Bromine Addition | Bromine must be added slowly and dropwise.[2][3] This maintains a low instantaneous concentration of bromine, favoring mono-bromination. |
| Poor Temperature Control | The initial addition of bromine should be performed at a reduced temperature (e.g., 10-15°C) before slowly warming the mixture.[3] This helps to control the exothermic reaction and improve selectivity. |
| Excess Brominating Agent | Carefully check the stoichiometry. An excess of bromine significantly increases the likelihood of a second bromination event. |
Issue 3: The product yield is significantly lower than expected.
| Potential Cause | Recommended Solution |
| Product Loss During Workup | Ensure the product is fully precipitated from the reaction mixture by adding a sufficient volume of ice water and allowing adequate time for crystallization. Avoid excessive washing, which can dissolve some of the product. |
| Absence of Sodium Acetate | The absence of a base like sodium acetate can lead to side reactions that consume the starting material without forming the desired product, thereby lowering the overall yield.[3] |
| Sub-optimal Reaction Temperature | If the reaction temperature is too low during the heating phase, the conversion rate will be slow, leading to an incomplete reaction and low yield. |
Data Presentation
Table 1: Comparison of Reaction Conditions for High-Purity Synthesis
The following table summarizes conditions from a patented, high-purity protocol.[3]
| Parameter | Condition | Rationale |
| Solvent | Glacial Acetic Acid | Provides a suitable medium for the reactants and the electrophilic substitution mechanism. |
| Base | Sodium Acetate | Neutralizes HBr byproduct, improving selectivity and yield.[3] |
| **Molar Ratio (3-MX : NaOAc : Br₂) ** | ~1 : 1.5 : 1.5 | A slight excess of bromine ensures full conversion, while excess acetate buffers the reaction.[3] |
| Bromine Addition Temp. | 10–15°C | Minimizes initial exotherm and reduces the rate of side reactions.[3] |
| Reaction Temp. & Duration | 60–65°C for 3–4 hours | Ensures the reaction proceeds to completion after the controlled addition of bromine.[3] |
| Purification Step | Methanol Slurry/Wash at 60-65°C | Critical for removing residual impurities to achieve >99.5% purity.[3] |
| Reported Purity (HPLC) | > 99.5% | Demonstrates the effectiveness of the controlled protocol.[3] |
Experimental Protocols
Protocol 1: High-Purity Synthesis of 8-Bromo-3-Methylxanthine
This protocol is adapted from established high-yield methodologies.[3]
-
Charging Reactants: In a suitable round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, charge 3-methylxanthine (100 g, 0.60 mol), sodium acetate (74 g, 0.90 mol), and glacial acetic acid (400 mL).
-
Initial Cooling: Stir the mixture at room temperature (25-30°C) for 10 minutes, then cool the flask in an ice bath to an internal temperature of 10-15°C.
-
Bromine Addition: Slowly add liquid bromine (144.2 g, 0.90 mol) dropwise over a period of at least 60 minutes, ensuring the internal temperature does not exceed 15°C.
-
Reaction: After the addition is complete, remove the ice bath and slowly raise the temperature to 60-65°C. Maintain the reaction at this temperature with continuous stirring for 3-4 hours.
-
Precipitation: Cool the reaction mixture to 15-20°C. Slowly pour the mixture into a separate vessel containing ice water (800 mL) under stirring.
-
Isolation: Stir the resulting slurry for 2-3 hours to ensure complete precipitation. Collect the solid product by filtration and wash the filter cake thoroughly with deionized water.
-
Methanol Purification: Transfer the wet solid to a clean flask. Add methanol (700 mL) and heat the slurry to 60-65°C for 60 minutes.
-
Final Filtration and Drying: Cool the slurry to 40-45°C and maintain for 60 minutes. Filter the purified solid, wash with a small amount of fresh methanol, and dry the final product under vacuum at 40-45°C for 5-8 hours.
Protocol 2: HPLC Method for Purity Analysis
This is a general guideline; specific parameters may need optimization.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 275 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small amount of the product in a suitable solvent (e.g., DMSO or a mixture of the mobile phase) to a concentration of ~0.5 mg/mL.
Visualizations
Chemical Pathways
Caption: Desired vs. Undesired Bromination Pathways.
Troubleshooting Workflow
References
Technical Support Center: Scaling Up Production of 8-Bromo-3-methyl-1H-purine-2,6(3H,7H)-dione
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 8-Bromo-3-methyl-1H-purine-2,6(3H,7H)-dione, a key intermediate in pharmaceutical development.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and well-documented method is the electrophilic bromination of 3-methylxanthine.[1][2] This reaction is typically carried out using elemental bromine as the brominating agent in a solvent such as acetic acid, often with the addition of a base like sodium acetate to buffer the reaction mixture.[2]
Q2: What are the primary uses of this compound?
A2: This compound is a crucial intermediate in the synthesis of various pharmaceutical compounds.[1] Notably, it is a key building block for the production of Linagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor used in the treatment of type 2 diabetes.[2]
Q3: What are the main challenges encountered when scaling up the production of this compound?
A3: Common challenges during scale-up include managing the exothermic nature of the bromination reaction, ensuring efficient mixing of the heterogeneous reaction mixture due to the low solubility of 3-methylxanthine, and effectively purifying the final product to remove unreacted starting material and potential side products.
Q4: What are the typical physical and chemical properties of this compound?
A4: It is typically a white to light yellow solid with a high melting point, generally around 300°C.[1] It exhibits low solubility in many common organic solvents but is slightly soluble in polar aprotic solvents like DMF and DMSO.[1]
Q5: What analytical techniques are recommended for monitoring the reaction and assessing the purity of the final product?
A5: High-Performance Liquid Chromatography (HPLC) is a widely used and effective method for monitoring the progress of the reaction and determining the purity of the final product. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be employed for product confirmation and impurity profiling.[2]
Troubleshooting Guides
Low Reaction Yield
Problem: The yield of this compound is consistently lower than expected.
| Potential Cause | Recommended Solution |
| Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time or inadequate temperature. | Monitor the reaction progress using HPLC. If starting material is still present after the initial reaction time, consider extending the reaction duration. Ensure the reaction temperature is maintained at the optimal level (e.g., 60-65°C) to facilitate complete conversion.[2] |
| Suboptimal Stoichiometry of Bromine: An insufficient amount of bromine will lead to incomplete conversion of the starting material. | Carefully control the stoichiometry of bromine. A slight excess of the brominating agent is often used to drive the reaction to completion. However, a large excess should be avoided to minimize the formation of di-brominated byproducts. |
| Poor Solubility of 3-Methylxanthine: The low solubility of the starting material in the reaction solvent can limit its availability for reaction, leading to lower yields. | Ensure vigorous and efficient stirring throughout the reaction to maintain a well-suspended mixture. The use of a co-solvent to improve solubility can be explored, but its compatibility with the reaction conditions must be verified. |
| Loss of Product During Work-up: The product may be lost during the filtration and washing steps of the work-up procedure. | After precipitation in ice water, ensure the product is thoroughly collected by filtration. Use cold water for washing the filter cake to minimize dissolution of the product.[2] |
Impure Product
Problem: The isolated this compound is contaminated with impurities.
| Potential Cause | Recommended Solution |
| Presence of Unreacted 3-Methylxanthine: Incomplete reaction is a common cause of starting material contamination in the final product. | As with low yield, optimize reaction time and temperature to ensure complete consumption of the starting material. Monitor the reaction by HPLC to confirm the absence of 3-methylxanthine before proceeding with the work-up. |
| Formation of Di-brominated Byproducts: The use of a large excess of bromine can lead to the formation of di-brominated xanthine derivatives. | Carefully control the stoichiometry of the brominating agent. A molar ratio of approximately 1.2 equivalents of bromine relative to 3-methylxanthine is a good starting point. |
| Formation of Oxidized Impurities: The strong oxidizing nature of bromine can potentially lead to the formation of oxidized byproducts, such as uric acid derivatives.[3] | Maintain the reaction temperature within the recommended range. Overheating can promote side reactions. The use of a milder brominating agent, such as N-bromosuccinimide (NBS), can be considered to reduce oxidative side reactions.[1] |
| Inefficient Purification: The purification method may not be effective in removing all impurities. | Recrystallization is a common and effective method for purifying this compound. Due to its low solubility in many common solvents, polar solvents like toluene or ethanol are often used for recrystallization. Experiment with different solvent systems to find the optimal conditions for purification. |
Data Presentation
Table 1: Influence of Reaction Parameters on the Synthesis of this compound
| Parameter | Condition | Yield (%) | Purity (%) | Reference |
| Brominating Agent | Bromine | 96.6 | >99.5 (after purification) | [2][4] |
| N-Bromosuccinimide (NBS) | Generally high, specific data varies | High, often with cleaner reaction profiles | [1] | |
| Solvent | Acetic Acid | 96.6 | High | [2] |
| Temperature | 50°C (addition) -> 65°C (reaction) | 96.6 | High | [2] |
| Reaction Time | 3-4 hours | 92 | >99.5 | [4] |
Experimental Protocols
Synthesis of this compound
This protocol is based on a commonly cited method for the synthesis of this compound.[2]
Materials:
-
3-Methylxanthine
-
Glacial Acetic Acid
-
Sodium Acetate
-
Bromine
-
Deionized Water (ice-cold)
-
Methanol
Procedure:
-
In a well-ventilated fume hood, dissolve 3-methylxanthine in glacial acetic acid in a suitable reaction vessel equipped with a stirrer and a dropping funnel.
-
Add sodium acetate to the solution and stir until it is dissolved.
-
Cool the reaction mixture to approximately 10-15°C using an ice bath.
-
Slowly add bromine dropwise to the cooled reaction mixture over a period of about 60 minutes, ensuring the temperature is maintained between 10-15°C.
-
After the addition is complete, gradually raise the temperature of the reaction mixture to 60-65°C and maintain it for 3-4 hours with continuous stirring.
-
Monitor the reaction progress by HPLC to ensure the complete consumption of the starting material.
-
Once the reaction is complete, cool the mixture to 15-20°C.
-
Slowly pour the reaction mixture into a larger beaker containing ice-cold deionized water to precipitate the product.
-
Stir the resulting suspension for 2-3 hours to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with cold deionized water.
-
For further purification, create a slurry of the wet material in methanol and heat it to 60-65°C for about an hour.
-
Cool the slurry to 40-45°C and maintain for another hour.
-
Filter the purified solid and wash with methanol.
-
Dry the final product under vacuum at 40-45°C for 5-8 hours.
Mandatory Visualizations
Caption: Synthesis pathway for this compound.
Caption: Troubleshooting workflow for low reaction yield.
Caption: Troubleshooting workflow for an impure product.
References
Validation & Comparative
Unveiling the Biological Landscape of 8-bromo-3-methylxanthine Analogs: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activity of 8-bromo-3-methylxanthine analogs, supported by experimental data. This analysis delves into their interactions with key cellular targets, primarily adenosine receptors and phosphodiesterases, offering insights into their therapeutic potential.
Derivatives of 8-bromo-3-methylxanthine, a substituted xanthine, have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. These compounds serve as versatile scaffolds for the development of potent and selective ligands for various biological targets. Their therapeutic applications are wide-ranging, from central nervous system stimulants and bronchodilators to novel treatments for metabolic and inflammatory diseases. This guide summarizes key quantitative data, details the experimental methodologies used to assess their activity, and visualizes the intricate signaling pathways they modulate.
Data Presentation: A Quantitative Comparison
The biological activity of 8-bromo-3-methylxanthine analogs is critically dependent on the nature and position of substituents on the xanthine core. The following tables summarize the binding affinities (Ki) of various 8-substituted-3-methylxanthine analogs for different human adenosine receptor subtypes and the inhibitory concentrations (IC50) against phosphodiesterases.
Table 1: Binding Affinities (pKi) of 1,3,8- and 1,3,7,8-Substituted Xanthine Analogs at Human Adenosine Receptors
| Compound | Substitution | hA1 | hA2A | hA2B | hA3 |
| 14q | 1,3-dipropyl-8-(4-(2-furoyl)piperazin-1-yl) | 6.99 | 6.66 | 7.57 | <5.0 |
| Reference | Theophylline (1,3-dimethylxanthine) | - | - | - | - |
Source: Data synthesized from a study on novel xanthine derivatives as adenosine receptor antagonists.[1]
Table 2: Structure-Activity Relationships of 8-Phenylxanthine Analogs at Human A2B Adenosine Receptors
| Compound | 1-Substituent | 3-Substituent | 8-Substituent | Ki (nM) at hA2B |
| 1-allyl-3-methyl-8-phenylxanthine | Allyl | Methyl | Phenyl | 37 |
Source: Data from a study on the structure-activity relationships of xanthine derivatives at A2B adenosine receptors.[2]
Table 3: Inhibitory Potency (IC50) of Xanthine Derivatives against Phosphodiesterases (PDEs)
| Compound | PDE Isozyme | IC50 (µM) |
| 8-amino-1,3-bis(cyclopropylmethyl)xanthine derivative (6) | PDE Va | 0.14 |
| 8-amidino compound (33) | PDE Va | 0.05 |
| 8-Phenyltheophylline | cAMP-PDE | Ineffective |
Source: Data compiled from studies on xanthine derivatives as phosphodiesterase inhibitors.[3][4]
Experimental Protocols: Methodologies for Biological Evaluation
The quantitative data presented above were obtained through rigorous experimental procedures. The following sections detail the methodologies for the key assays used to characterize the biological activity of 8-bromo-3-methylxanthine analogs.
Adenosine Receptor Binding Assays
These assays are fundamental in determining the affinity of a compound for specific adenosine receptor subtypes.
Objective: To measure the equilibrium dissociation constant (Ki) of test compounds for adenosine A1, A2A, A2B, and A3 receptors.
General Procedure:
-
Membrane Preparation: Cell membranes are prepared from cell lines (e.g., HEK-293 or CHO) stably expressing the human adenosine receptor subtype of interest.
-
Competitive Radioligand Binding: The assay is performed in a competitive binding format. A constant concentration of a specific radioligand (e.g., [3H]DPCPX for A1, [3H]CGS 21680 for A2A) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound.
-
Incubation and Filtration: The mixture is incubated to allow binding to reach equilibrium. The bound and free radioligand are then separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters, representing the radioligand bound to the receptors, is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[5]
Phosphodiesterase (PDE) Inhibition Assays
These assays are used to determine the potency of compounds in inhibiting the activity of different PDE isozymes.
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against specific PDE isoforms.
General Procedure:
-
Enzyme and Substrate Preparation: A purified preparation of the PDE isozyme of interest is used. The substrate, either cyclic adenosine monophosphate (cAMP) or cyclic guanosine monophosphate (cGMP), is prepared at a suitable concentration.
-
Inhibition Assay: The PDE enzyme is incubated with its substrate in the presence of varying concentrations of the test compound.
-
Quantification of Product Formation: The amount of the product (AMP or GMP) formed is quantified. This can be done using various methods, including radioenzymatic assays, colorimetric assays, or fluorescence-based assays.
-
Data Analysis: The percentage of PDE activity inhibition is calculated for each concentration of the test compound. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[3][4]
Mandatory Visualization: Signaling Pathways and Experimental Workflow
The biological effects of 8-bromo-3-methylxanthine analogs are mediated through their modulation of intracellular signaling cascades. The following diagrams, created using the DOT language, illustrate these pathways and a typical experimental workflow.
Caption: Adenosine receptor signaling pathway modulated by xanthine analogs.
Caption: Phosphodiesterase (PDE) signaling pathway and its inhibition.
References
- 1. Synthesis and pharmacological evaluation of novel 1,3,8- and 1,3,7,8-substituted xanthines as adenosine receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure–Activity Relationships at Human and Rat A2B Adenosine Receptors of Xanthine Derivatives Substituted at the 1-, 3-, 7-, and 8-Positions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of cyclic nucleotide phosphodiesterase by derivatives of 1,3-bis(cyclopropylmethyl)xanthine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New derivatives of methyl-xanthines: effect of thiocaffeine thiotheophylline and 8-phenyltheophylline on lipolysis and on phosphodiesterase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 8-Substituted xanthines as antagonists at A1- and A2-adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Inhibitory Effect of 8-bromo-3-methylxanthine on Phosphodiesterase: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Xanthines, as a class of compounds, are known to be among the first discovered phosphodiesterase inhibitors.[1][2][3] This guide will, therefore, compare the inhibitory profiles of a well-characterized non-selective xanthine inhibitor, 3-isobutyl-1-methylxanthine (IBMX), with a range of selective inhibitors for different PDE families. This comparative data, alongside detailed experimental protocols, will provide a valuable resource for researchers aiming to characterize the specific activity of 8-bromo-3-methylxanthine.
Data Presentation: Comparative Inhibitory Potency
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various well-established PDE inhibitors against different PDE isozymes. This data serves as a benchmark for interpreting the results of future experiments on 8-bromo-3-methylxanthine.
| Inhibitor | Class | PDE1 (μM) | PDE2 (μM) | PDE3 (μM) | PDE4 (μM) | PDE5 (μM) | PDE7 (μM) | PDE8 (μM) | PDE11 (μM) |
| IBMX | Non-selective Xanthine | 12 | 35 | 19 | 13 | 7 | 51 | >1000[4][5] | 14 |
| Vinpocetine | PDE1 Selective | 0.021 | - | - | - | - | - | - | - |
| EHNA | PDE2 Selective | >100 | 1.0 | >100 | >100 | >100 | - | - | - |
| Milrinone | PDE3 Selective | 12 | 100 | 0.4 | 120 | - | - | - | - |
| Rolipram | PDE4 Selective | 50 | >100 | 50 | 0.1 | >100 | - | - | - |
| Sildenafil | PDE5 Selective | 0.26 | >100 | >100 | >100 | 0.0039 | - | - | 0.12 |
| BRL-50481 | PDE7 Selective | - | - | - | - | - | 0.15 | - | - |
Note: IC50 values can vary depending on the specific assay conditions, substrate concentration, and enzyme source.
Experimental Protocols
To experimentally validate and quantify the inhibitory effect of 8-bromo-3-methylxanthine on phosphodiesterase activity, a robust and standardized assay is required. Below is a detailed methodology for a generic in vitro phosphodiesterase inhibition assay.
Principle of the Assay
This protocol is based on the enzymatic cleavage of a cyclic nucleotide (cAMP or cGMP) by a phosphodiesterase. The amount of remaining cyclic nucleotide or the product of the reaction is then quantified. The inhibitory potential of a test compound is determined by its ability to reduce the rate of this enzymatic reaction.
Materials and Reagents
-
Recombinant human phosphodiesterase isozymes (e.g., PDE1-11)
-
8-bromo-3-methylxanthine
-
Reference PDE inhibitors (e.g., IBMX, Rolipram, Sildenafil)
-
Cyclic adenosine monophosphate (cAMP) or cyclic guanosine monophosphate (cGMP) as substrate
-
Assay Buffer (e.g., Tris-HCl buffer with MgCl2)
-
Detection reagents (e.g., fluorescence polarization tracer, colorimetric substrate, or radioactive label)
-
96-well or 384-well microplates
-
Microplate reader capable of detecting the chosen signal (fluorescence polarization, absorbance, or radioactivity)
Procedure
-
Compound Preparation:
-
Prepare a stock solution of 8-bromo-3-methylxanthine and reference inhibitors in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solutions in assay buffer to create a range of test concentrations.
-
-
Assay Reaction:
-
Add a small volume of the diluted test compound or reference inhibitor to the wells of the microplate.
-
Include control wells:
-
Negative Control (No Inhibition): Enzyme and substrate without any inhibitor.
-
Positive Control (Maximal Inhibition): Enzyme and substrate with a known potent inhibitor at a high concentration.
-
Blank: Substrate without the enzyme.
-
-
Add the diluted PDE enzyme solution to each well (except the blank).
-
Incubate the plate at room temperature for a specified time (e.g., 15-30 minutes) to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding the substrate (cAMP or cGMP) to all wells.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C or 37°C) for a predetermined duration.
-
-
Detection:
-
Stop the reaction (e.g., by adding a stop solution or by heat inactivation).
-
Add the detection reagents according to the manufacturer's instructions for the specific assay kit being used.
-
Measure the signal (fluorescence polarization, absorbance, or radioactivity) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the controls.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Mandatory Visualizations
Signaling Pathway
Caption: The cAMP signaling pathway and the role of phosphodiesterase.
Experimental Workflow
Caption: Workflow for determining the IC50 of a PDE inhibitor.
Logical Comparison
Caption: Logical framework for comparing PDE inhibitors.
References
- 1. Inhibition of cyclic nucleotide phosphodiesterases by methylxanthines and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methylxanthines Modulate Circadian Period Length Independently of the Action of Phosphodiesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent developments of phosphodiesterase inhibitors: Clinical trials, emerging indications and novel molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetic and structural studies of phosphodiesterase-8A and implication on the inhibitor selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Unlocking Therapeutic Potential: A Comparative Guide to Structure-Activity Relationships of 8-Substituted Xanthine Compounds
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 8-substituted xanthine compounds, detailing their structure-activity relationships (SAR) across various biological targets. Supported by experimental data, this document delves into their performance as adenosine receptor antagonists, phosphodiesterase (PDE) inhibitors, and anticancer agents.
The xanthine scaffold, a core component of naturally occurring compounds like caffeine and theophylline, has proven to be a versatile platform in medicinal chemistry. Modifications at the 8-position of the xanthine nucleus have led to the development of potent and selective ligands for a range of therapeutic targets. This guide summarizes the key SAR findings, presents quantitative data for representative compounds, and provides detailed experimental protocols for the assays used in their evaluation.
Comparative Analysis of 8-Substituted Xanthine Derivatives
The biological activity of 8-substituted xanthines is profoundly influenced by the nature of the substituent at the 8-position, as well as modifications at the N1, N3, and N7 positions of the xanthine core. The following tables summarize the quantitative data for a selection of 8-substituted xanthine derivatives, highlighting their potency and selectivity for different biological targets.
Adenosine Receptor Antagonism
8-Substituted xanthines have been extensively studied as antagonists of adenosine receptors (A1, A2A, A2B, and A3), which are G-protein coupled receptors involved in numerous physiological processes.
| Compound | 8-Substituent | N1-Substituent | N3-Substituent | Target | Kᵢ (nM) | Selectivity |
| DPCPX | Cyclopentyl | Propyl | Propyl | A1 | 0.45 | >1000-fold vs A2A, A2B, A3 |
| XAC | 4-(carboxymethyloxy)phenyl | Propyl | Propyl | A1 | 1.2 | High for A1 |
| PSB-603 | 4-(4-chlorophenyl)piperazin-1-yl-sulfonyl)phenyl | Propyl | H | A2B | 0.55 | ~57-fold vs A2A, >18000-fold vs A1, A3[1] |
| Compound 14q | Not specified in abstract | Varied | Varied | A2B | 7.57 | 8.1-fold vs A2A, 3.7-fold vs A1[2] |
| 1,3,7-Trimethyl-8-(3-chlorostyryl)xanthine | 3-Chlorostyryl | Methyl | Methyl | A2A | 54 | 520-fold vs A1[3] |
Key SAR Insights for Adenosine Receptor Antagonists:
-
A1 Receptor Selectivity: Bulky lipophilic groups at the 8-position, such as cyclopentyl, generally confer high potency and selectivity for the A1 receptor.[4]
-
A2A Receptor Selectivity: 8-Styryl substitutions on the xanthine ring have been shown to favor A2A receptor antagonism.[3][5]
-
A2B Receptor Selectivity: The introduction of heterocyclic moieties at the 8-position has been a successful strategy for developing potent and selective A2B antagonists.[6][7]
-
N1 and N3 Substitutions: Alkyl groups, particularly propyl, at the N1 and N3 positions often enhance affinity for adenosine receptors.[8]
Phosphodiesterase (PDE) Inhibition
Certain 8-substituted xanthines act as inhibitors of phosphodiesterases, enzymes that regulate the levels of intracellular second messengers like cAMP and cGMP.
| Compound | 8-Substituent | Target | IC₅₀ (µM) |
| Propentofylline | Not specified in abstract | PDE II | 20[3] |
| IBMX | Isobutyl | Non-selective PDE | Potent |
| 8-Aryl Xanthine Derivative | Aryl | PDE5 | Potent with high selectivity[9] |
Key SAR Insights for PDE Inhibitors:
-
The nature of the 8-substituent plays a critical role in determining the potency and selectivity of PDE inhibition.
-
8-Aryl xanthine derivatives have been identified as potent and selective inhibitors of PDE5.[9]
Anticancer Activity
More recently, the anticancer potential of 8-substituted xanthines has been explored, with several derivatives showing promising cytotoxic activity against various cancer cell lines.
| Compound | 8-Substituent | Cell Line | IC₅₀ (µg/mL) |
| 2-Chloro-6,8-di(N-morpholinylbutynylthio)-7-methylpurine | N-morpholinylbutynylthio | Melanoma C-32 | 0.07[10] |
| 2-Chloro-6,8-dipropynylthio-7-methylpurine | Propynylthio | Adenocarcinoma MDA-MB-231 | 4.08[10] |
| 2,6-Dipropynylthio-7-methylpurine | Propynylthio | Glioblastoma SNB-19 | Not specified in abstract[10] |
Key SAR Insights for Anticancer Agents:
-
The presence of two alkynylthio groups (propynylthio or aminobutynylthio) on the purine framework generally leads to higher anticancer activity.[10][11]
Compound 8-Substituent Cell Line IC₅₀ (µg/mL) 2-Chloro-6,8-di(N-morpholinylbutynylthio)-7-methylpurine N-morpholinylbutynylthio Melanoma C-32 0.07[10][11] 2-Chloro-6,8-dipropynylthio-7-methylpurine Propynylthio Adenocarcinoma MDA-MB-231 4.08[10][11] | 2,6-Dipropynylthio-7-methylpurine | Propynylthio | Glioblastoma SNB-19 | Not specified in abstract[10][11] |
Key SAR Insights for Anticancer Agents:
-
The presence of two alkynylthio groups (propynylthio or aminobutynylthio) on the purine framework generally leads to higher anticancer activity.[10][11] The specific substitution pattern and the nature of the amine in the aminobutynylthio chain influence the potency and selectivity against different cancer cell lines.[10][11]
Signaling Pathways and Experimental Workflows
The biological effects of 8-substituted xanthines are mediated through their interaction with specific cellular signaling pathways. As many of these compounds target G-protein coupled receptors, a common downstream effect is the modulation of intracellular cyclic AMP (cAMP) levels.
Caption: A2B Adenosine Receptor Signaling Pathway.
The diagram above illustrates the signaling cascade initiated by the activation of the A2B adenosine receptor. Agonists like adenosine bind to and activate the receptor, leading to the activation of adenylyl cyclase via a Gs protein. This results in the conversion of ATP to cAMP, which in turn activates Protein Kinase A (PKA) and downstream signaling events. 8-Substituted xanthine antagonists compete with adenosine for binding to the A2B receptor, thereby inhibiting this signaling pathway.
Caption: Experimental Workflows for Compound Evaluation.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of 8-substituted xanthine compounds. Below are protocols for two key experiments commonly cited in SAR studies.
Radioligand Binding Assay for Adenosine A1 Receptor
This protocol is adapted from methodologies using cell membranes from CHO cells stably expressing the human A1 adenosine receptor.
Materials:
-
CHO-hA1 cell membranes
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4
-
Radioligand: [³H]DPCPX (1,3-dipropyl-8-cyclopentylxanthine)
-
Test Compounds: 8-Substituted xanthine derivatives
-
Non-specific binding control: 10 µM R-PIA (N⁶-(R)-phenylisopropyladenosine)
-
Glass fiber filters (GF/B)
-
Scintillation cocktail
Procedure:
-
Membrane Preparation: Homogenize CHO-hA1 cells in ice-cold binding buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh binding buffer to a final protein concentration of 50-100 µg/mL.
-
Assay Setup: In a 96-well plate, add the following to each well in a final volume of 200 µL:
-
50 µL of various concentrations of the test xanthine compound.
-
50 µL of [³H]DPCPX (final concentration ~1 nM).
-
100 µL of the cell membrane suspension.
-
For total binding wells, add 50 µL of binding buffer instead of the test compound.
-
For non-specific binding wells, add 50 µL of 10 µM R-PIA.
-
-
Incubation: Incubate the plate at 25°C for 60 minutes.
-
Filtration: Rapidly filter the contents of each well through GF/B filters using a cell harvester. Wash the filters three times with ice-cold binding buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. The IC₅₀ value is determined by non-linear regression of the competition binding curve. The Kᵢ value is then calculated using the Cheng-Prusoff equation.
cAMP Accumulation Functional Assay for Adenosine A2B Receptor Antagonists
This protocol is designed to screen for A2B receptor antagonists by measuring the inhibition of agonist-induced cAMP production in cells expressing the human A2B receptor.
Materials:
-
HEK293 cells stably expressing the human A2B adenosine receptor (HEK-hA2B)
-
Cell Culture Medium (e.g., DMEM with 10% FBS)
-
Assay Buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)
-
Agonist: NECA (5'-N-Ethylcarboxamidoadenosine)
-
Test Compounds: 8-Substituted xanthine derivatives
-
Phosphodiesterase (PDE) inhibitor (e.g., Rolipram or IBMX)
-
cAMP Assay Kit (e.g., HTRF, LANCE, or ELISA)
Procedure:
-
Cell Culture: Seed HEK-hA2B cells in a 96-well or 384-well plate and grow to confluence.
-
Compound Preparation: Prepare serial dilutions of the test xanthine compounds and a reference antagonist in the assay buffer containing a PDE inhibitor.
-
Antagonist Pre-incubation: Remove the culture medium and pre-incubate the cells with the diluted test compounds for 20-30 minutes at 37°C.
-
Agonist Stimulation: Add a fixed concentration of NECA (typically at its EC₈₀ concentration) to all wells except the basal control wells. Incubate for 15-30 minutes at 37°C.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen cAMP assay kit.
-
Data Analysis: Generate a dose-response curve by plotting the percentage of inhibition of the NECA-stimulated cAMP response against the logarithm of the antagonist concentration. The IC₅₀ value, representing the concentration of the antagonist that causes 50% inhibition of the agonist response, is determined by fitting the data to a four-parameter logistic equation.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. 8-Substituted xanthines as antagonists at A1- and A2-adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phosphodiesterase inhibitory profile of some related xanthine derivatives pharmacologically active on the peripheral microcirculation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 8-SUBSTITUTED XANTHINES AS ANTAGONISTS AT A1- AND A2-ADENOSINE RECEPTORS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure–Activity Relationships of 8-Styrylxanthines as A2-Selective Adenosine Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Xanthines as Adenosine Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure-activity relationships in a series of 8-substituted xanthines as A1-adenosine receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and anticancer activity of multisubstituted purines and xanthines with one or two propynylthio and aminobutynylthio groups - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and anticancer activity of multisubstituted purines and xanthines with one or two propynylthio and aminobutynylthio groups - PubMed [pubmed.ncbi.nlm.nih.gov]
A comparative review of different synthesis methods for 8-bromo-3-methylxanthine.
For Researchers, Scientists, and Drug Development Professionals
8-Bromo-3-methylxanthine is a crucial intermediate in the synthesis of various pharmaceutical compounds, most notably Linagliptin, a DPP-4 inhibitor for the treatment of type 2 diabetes.[1] The efficiency and purity of 8-bromo-3-methylxanthine synthesis are therefore of significant interest. This guide provides a comparative review of different synthesis methods for this key intermediate, supported by experimental data and detailed protocols.
Comparison of Synthesis Methods
The primary route for the synthesis of 8-bromo-3-methylxanthine involves the electrophilic bromination of 3-methylxanthine. The key difference in the reported methods lies in the choice of brominating agent and the specific reaction conditions, which can influence the yield and purity of the final product.
| Method | Brominating Agent | Solvent | Base | Reaction Time | Temperature | Yield | Purity | Reference |
| Method 1 | Bromine | Acetic Acid | Sodium Acetate | 3 hours | 65°C | 96.6% | Not Specified | [2] |
| Method 2 | Liquid Bromine | Acetic Acid | Sodium Acetate | 3-4 hours | 60-65°C | 92% | >99.5% | [3] |
| Method 3 | N-Bromosuccinimide (NBS) | Acetic Acid or Chloroform | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | [1] |
Analysis:
Methods 1 and 2, which utilize liquid bromine in acetic acid with sodium acetate, demonstrate high yields and, in the case of Method 2, very high purity. These methods appear to be robust and well-suited for producing high-quality 8-bromo-3-methylxanthine. Method 3, using N-bromosuccinimide (NBS), is a common alternative for bromination reactions.[1] While specific quantitative data for this method in the synthesis of 8-bromo-3-methylxanthine is not provided in the search results, NBS is generally considered a milder and more selective brominating agent than liquid bromine, which could be advantageous in certain applications.
Experimental Protocols
Below are the detailed experimental protocols for the key synthesis methods identified.
Method 1: Bromination using Bromine in Acetic Acid
Procedure:
-
Dissolve 3-Methyl-3,7-dihydro-1H-purine-2,6-dione (11.3 g, 6.8 mmol) in acetic acid (300 mL).
-
Add sodium acetate (8.37 g, 13.6 mmol) to the solution.
-
Slowly add bromine (13.04 g, 8.2 mmol) dropwise at 50°C.
-
After the addition is complete, increase the temperature to 65°C and continue stirring for 3 hours.
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Pour the reaction mixture slowly into ice water (500 g) to precipitate the product.
-
Collect the precipitate by filtration.
-
Wash the filter cake twice with cold water.
-
Dry the product under vacuum to obtain 8-bromo-3-methyl-3,7-dihydro-1H-purine-2,6-dione (16.1 g, 96.6% yield) as a light yellow solid.[2]
Method 2: High-Purity Synthesis using Liquid Bromine
Procedure:
-
Charge a round bottom flask with 400 ml of Acetic acid, 100 g of 3-Methyl-xanthine (0.6019 moles), and 74 g of sodium acetate (0.9028 moles) at 25-30°C.
-
Stir the mixture for 5-10 minutes and then cool to 10-15°C.
-
Slowly add 144.2 g of liquid bromine (0.9028 moles) dropwise over about 60 minutes.
-
Raise the temperature to 60-65°C and maintain for 3-4 hours.
-
After the reaction is complete, cool the mixture to 15-20°C and slowly add 800 ml of DM water.
-
Stir the mixture for 2-3 hours.
-
Filter the obtained solid and wash with DM water.
-
Create a slurry of the wet material with DM water and then charge the wet material into a round bottom flask.
-
Add 700 ml of methanol and raise the temperature to 60-65°C for 60 minutes.
-
Cool the mixture to 40-45°C and maintain for 60 minutes.
-
Filter the resulting solid and wash with methanol.
-
Dry the wet material under vacuum at 40-45°C for 5-8 hours to get the title compound (125-135 g, 92%, purity > 99.5%).[3]
Synthesis and Purification Workflow
The general workflow for the synthesis and purification of 8-bromo-3-methylxanthine can be visualized as follows:
References
The Potential of 8-Bromo-3-Methylxanthine Derivatives in Oncology: A Comparative Guide to In Vitro Efficacy
For Researchers, Scientists, and Drug Development Professionals
The quest for novel anticancer agents has led researchers to explore a diverse range of chemical scaffolds. Among these, xanthine derivatives have emerged as a promising class of compounds with potential therapeutic applications in oncology. This guide provides a comparative analysis of the in vitro efficacy of 8-substituted xanthine derivatives, with a focus on analogs that can be derived from 8-bromo-3-methylxanthine, against various cancer cell lines. While direct comprehensive studies on a wide array of 8-bromo-3-methylxanthine derivatives are limited in publicly available literature, this guide draws comparisons from structurally related 8-substituted xanthine compounds to provide valuable insights for researchers in the field.
Comparative Efficacy of 8-Substituted Xanthine Derivatives Against Cancer Cell Lines
The in vitro cytotoxic activity of various 8-substituted xanthine derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, has been determined in several studies. The following tables summarize the IC50 values for different classes of 8-substituted xanthines, providing a basis for comparing their anticancer potential.
Table 1: In Vitro Anticancer Activity of 8-Substituted 3,7-Dimethylxanthine Derivatives
| Compound | Cancer Cell Line | Cell Type | IC50 (µg/mL) | Reference |
| 2,6-dipropynylthio-7-methylpurine | SNB-19 | Glioblastoma | 0.07 | [1] |
| 2-chloro-6,8-dipropynylthio-7-methylpurine | C-32 | Melanoma | 4.08 | [1] |
| 2-chloro-6,8-di(N-morpholinylbutynylthio)-7-methylpurine | MDA-MB-231 | Breast Adenocarcinoma | 0.07 | [1] |
| Cisplatin (Reference) | SNB-19 | Glioblastoma | 1.12 | [1] |
| Cisplatin (Reference) | C-32 | Melanoma | 1.34 | [1] |
| Cisplatin (Reference) | MDA-MB-231 | Breast Adenocarcinoma | 1.56 | [1] |
Table 2: In Vitro Anticancer Activity of 8-Caffeinyl-Triazolylmethoxy Hybrid Conjugates
| Compound | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |
| Compound 22c | A-375 | Melanoma | < 12.5 | [2] |
| Methotrexate (Reference) | A-375 | Melanoma | 38 ± 1.6 | [2] |
| Compound 22f | MCF-7 | Breast Adenocarcinoma | 136 ± 0.2 | [2] |
| Compound 22f | MDA-MB-468 | Breast Adenocarcinoma | 126 ± 0.6 | [2] |
| Compound 22i | MCF-7 | Breast Adenocarcinoma | 165 ± 1.8 | [2] |
| Compound 22i | MDA-MB-468 | Breast Adenocarcinoma | 175 ± 1.4 | [2] |
Potential Signaling Pathways
Recent studies suggest that xanthine derivatives may exert their anticancer effects through the modulation of key cellular signaling pathways. One such pathway is the PI3K/AKT/c-MYC axis, which is frequently dysregulated in cancer and plays a crucial role in cell proliferation, survival, and metabolism.[3] Xanthine treatment has been shown to decrease the expression of the oncoprotein c-MYC, leading to the inhibition of cancer cell proliferation, invasion, and migration. This effect is believed to be mediated through the suppression of the PI3K/AKT signaling pathway.[3]
References
- 1. Synthesis and anticancer activity of multisubstituted purines and xanthines with one or two propynylthio and aminobutynylthio groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, anticancer and in silico assessment of 8-caffeinyl-triazolylmethoxy hybrid conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Xanthine negatively regulates c-MYC through the PI3K/AKT signaling pathway and inhibits the proliferation, invasion, and migration of breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Characterization and Purity Validation of 8-bromo-3-methylxanthine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the characterization and purity validation of 8-bromo-3-methylxanthine, a key intermediate in the synthesis of pharmaceuticals such as Linagliptin.[1] Ensuring the purity and structural integrity of this compound is critical for the quality and safety of the final active pharmaceutical ingredient (API). This document outlines common analytical techniques, their principles, and expected outcomes, supported by available data.
Physicochemical Properties
A foundational aspect of characterization is the determination of fundamental physicochemical properties.
| Property | Typical Value | Source |
| Appearance | White to light yellow solid/powder | [1] |
| Melting Point | Approximately 300°C | [1][2] |
| Molecular Formula | C₆H₅BrN₄O₂ | [3] |
| Molecular Weight | 245.04 g/mol | [3] |
| Solubility | Slightly soluble in DMF and DMSO | [1] |
Chromatographic Methods for Purity Determination
High-Performance Liquid Chromatography (HPLC) is the industry standard for assessing the purity of 8-bromo-3-methylxanthine, with typical purity specifications of ≥98.0% or ≥99.0%.[4]
High-Performance Liquid Chromatography (HPLC)
HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For 8-bromo-3-methylxanthine, a reversed-phase method is commonly employed.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column is generally suitable for the separation of xanthine derivatives.[5]
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically effective for resolving xanthine derivatives.[5][6]
-
Flow Rate: A flow rate of 1.0 mL/min is a common starting point.
-
Detection: UV detection at a wavelength where the xanthine core has significant absorbance, typically around 270-280 nm.
-
Sample Preparation: A known concentration of the 8-bromo-3-methylxanthine sample is prepared in a suitable solvent, such as the mobile phase or a compatible organic solvent.
Data Presentation:
The primary output is a chromatogram, where the peak area of 8-bromo-3-methylxanthine is compared to the total area of all peaks to calculate the purity.
| Parameter | 8-bromo-3-methylxanthine | Potential Impurities |
| Retention Time (t R ) | Compound-specific | Varying |
| Peak Area (%) | >98.0% or >99.0% | <2.0% or <1.0% (total) |
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry, providing both purity information and mass confirmation of the main component and any impurities.
Experimental Protocol:
The HPLC conditions are similar to those described above, with the key difference being the use of a mass spectrometer as the detector. A synthesis of 8-bromo-3-methylxanthine reported a retention time of 0.541 minutes and an [M+H]⁺ ion at m/z 245, confirming the molecular weight of the product.[2]
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are essential for confirming the chemical structure of 8-bromo-3-methylxanthine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental Protocol:
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent in which the compound is soluble, such as DMSO-d₆.
-
Experiments: ¹H NMR to identify proton environments and ¹³C NMR to identify carbon environments.
Expected ¹H NMR Data:
| Protons | Expected Chemical Shift (ppm) | Multiplicity |
| N-CH₃ | ~3.3-3.5 | Singlet |
| N-H | Broad signals, variable | Singlet |
Expected ¹³C NMR Data:
| Carbon | Expected Chemical Shift (ppm) |
| C=O (C2, C6) | ~150-160 |
| C-Br (C8) | ~130-140 |
| Imidazole Carbons (C4, C5) | ~100-150 |
| N-CH₃ | ~30-35 |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns.
Experimental Protocol:
-
Instrumentation: A mass spectrometer, often coupled with a chromatographic inlet (LC-MS or GC-MS).
-
Ionization Technique: Electrospray ionization (ESI) is common for LC-MS analysis of such compounds.
Data Presentation:
The mass spectrum will show a molecular ion peak corresponding to the mass of the compound. For 8-bromo-3-methylxanthine, the presence of bromine would result in a characteristic isotopic pattern for the molecular ion peak (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).
| Ion | Expected m/z |
| [M+H]⁺ | 245/247 |
Thermal Analysis
Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is used to determine the melting point and assess the thermal stability of a compound.
Experimental Protocol:
-
Instrumentation: A Differential Scanning Calorimeter.
-
Sample Preparation: A small amount of the sample (typically 1-5 mg) is weighed into an aluminum pan and sealed.
-
Heating Rate: A controlled heating rate, often 10°C/min, is applied.
-
Atmosphere: An inert atmosphere, such as nitrogen, is used to prevent oxidative degradation.
Data Presentation:
The DSC thermogram for a pure, crystalline sample of 8-bromo-3-methylxanthine would be expected to show a single, sharp endothermic peak corresponding to its melting point. The onset of this peak indicates the beginning of the melting process.
| Parameter | Expected Value |
| Onset of Melting | Slightly below 300°C |
| Peak of Melting Endotherm | Approximately 300°C |
Workflow and Logical Relationships
The following diagrams illustrate the typical workflows for the characterization and purity validation of 8-bromo-3-methylxanthine.
References
- 1. nbinno.com [nbinno.com]
- 2. 8-Bromo-3-methyl-xanthine | 93703-24-3 [chemicalbook.com]
- 3. 8-Bromo-3-methyl-7-(2-butynyl)-xanthine - Daicel Pharma Standards [daicelpharmastandards.com]
- 4. 8-Bromo-3-methylxanthine | 93703-24-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. cellulosechemtechnol.ro [cellulosechemtechnol.ro]
- 6. Decoding Xanthine Derivatives: Advanced Analytical, Extraction, and Quantification Techniques in Pharma and Biofluids - A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Cross-Reactivity of 8-bromo-3-methylxanthine in Various Biological Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 8-bromo-3-methylxanthine, a synthetic xanthine derivative, against other common xanthines to assess its cross-reactivity and potential applications in biological research. As a member of the xanthine family, which includes well-known compounds like caffeine and theophylline, 8-bromo-3-methylxanthine is recognized for its role as a non-selective adenosine receptor antagonist and a phosphodiesterase (PDE) inhibitor. Furthermore, it serves as a key intermediate in the synthesis of Linagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes.[1] Understanding its activity profile across various biological assays is crucial for its application in research and drug development.
Comparative Analysis of Biological Activity
To objectively evaluate the cross-reactivity of 8-bromo-3-methylxanthine, its performance is compared with that of caffeine, theophylline, and 3-isobutyl-1-methylxanthine (IBMX), all of which are widely studied non-selective adenosine receptor antagonists and PDE inhibitors. Additionally, a comparison with Linagliptin is included to assess potential off-target effects related to its synthetic precursor.
Adenosine Receptor Antagonism
Adenosine receptors, comprised of four subtypes (A1, A2A, A2B, and A3), are G protein-coupled receptors that play crucial roles in various physiological processes. Xanthine derivatives are well-known competitive antagonists of these receptors. The following table summarizes the binding affinities (Ki) of 8-bromo-3-methylxanthine and its alternatives for the different adenosine receptor subtypes.
| Compound | A1 Ki (µM) | A2A Ki (µM) | A2B Ki (µM) | A3 Ki (µM) |
| 8-bromo-3-methylxanthine | Data not available | Data not available | Data not available | Data not available |
| Theophylline | 20-30[2] | 20[2] | >1000 | >1000 |
| Caffeine | 90-110[2] | 80[2] | >1000 | >1000 |
| IBMX | Data not available | Data not available | Data not available | Data not available |
| Linagliptin | Data not available | Data not available | Data not available | 37.7 nM (Ki)[3] |
Phosphodiesterase (PDE) Inhibition
Phosphodiesterases are a superfamily of enzymes that regulate the intracellular levels of second messengers, cAMP and cGMP. Non-selective PDE inhibitors, like many xanthines, can have broad physiological effects. The table below presents the half-maximal inhibitory concentrations (IC50) of the selected compounds against various PDE subtypes.
| Compound | PDE1 IC50 (µM) | PDE2 IC50 (µM) | PDE3 IC50 (µM) | PDE4 IC50 (µM) | PDE5 IC50 (µM) |
| 8-bromo-3-methylxanthine | Data not available | Data not available | Data not available | Data not available | Data not available |
| Theophylline | Broad, weak inhibition | Broad, weak inhibition | Broad, weak inhibition | Broad, weak inhibition | Broad, weak inhibition |
| Caffeine | Broad, weak inhibition | Broad, weak inhibition | Broad, weak inhibition | Broad, weak inhibition | Broad, weak inhibition |
| IBMX | 19[4] | 50[4] | 18[4] | 13[4] | 32[4] |
| Linagliptin | Data not available | Data not available | Data not available | Data not available | Data not available |
Note: While specific IC50 values for 8-bromo-3-methylxanthine across a broad range of PDE subtypes are not available, it is expected to act as a non-selective PDE inhibitor. Theophylline and caffeine are known to be weak, non-selective PDE inhibitors.
Dipeptidyl Peptidase-4 (DPP-4) Inhibition
Linagliptin is a potent and selective DPP-4 inhibitor. Given that 8-bromo-3-methylxanthine is a direct precursor in its synthesis, it is important to assess any potential cross-reactivity with this enzyme.
| Compound | DPP-4 Inhibition |
| 8-bromo-3-methylxanthine | Not expected to be a potent inhibitor |
| Linagliptin | Potent and selective inhibitor |
Note: There is no direct evidence to suggest that 8-bromo-3-methylxanthine is a potent DPP-4 inhibitor. Its structural features are significantly different from the final drug, Linagliptin.
Experimental Protocols
Detailed methodologies are essential for the accurate interpretation and replication of experimental data. Below are generalized protocols for the key assays discussed.
Adenosine Receptor Binding Assay (Competitive Radioligand Binding)
This assay determines the affinity of a test compound for a specific adenosine receptor subtype by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Cell membranes expressing the target human adenosine receptor subtype (A1, A2A, A2B, or A3).
-
Radioligand specific for the receptor subtype (e.g., [3H]DPCPX for A1, [3H]CGS 21680 for A2A).
-
Test compound (8-bromo-3-methylxanthine or alternatives).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Non-specific binding control (e.g., a high concentration of a known non-radiolabeled ligand).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the receptor of interest and prepare a membrane fraction by centrifugation.
-
Assay Setup: In a 96-well plate, combine the cell membranes, radioligand, and varying concentrations of the test compound. Include wells for total binding (no competitor) and non-specific binding.
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the specific binding and plot it against the concentration of the test compound to determine the IC50, from which the Ki can be calculated using the Cheng-Prusoff equation.
Phosphodiesterase (PDE) Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of a specific PDE isozyme.
Materials:
-
Recombinant human PDE enzyme of the desired subtype.
-
Substrate (cAMP or cGMP).
-
Test compound.
-
Assay buffer.
-
Detection reagents (e.g., malachite green for phosphate detection).
-
Microplate reader.
Procedure:
-
Enzyme Reaction: In a microplate, combine the PDE enzyme, substrate, and varying concentrations of the test compound.
-
Incubation: Incubate the reaction mixture to allow for enzymatic conversion of the substrate.
-
Detection: Stop the reaction and add detection reagents to quantify the amount of product formed (e.g., phosphate).
-
Data Analysis: Plot the enzyme activity against the concentration of the test compound to determine the IC50 value.
Dipeptidyl Peptidase-4 (DPP-4) Inhibition Assay
This fluorometric assay measures the inhibition of DPP-4 enzymatic activity.
Materials:
-
Recombinant human DPP-4 enzyme.
-
Fluorogenic substrate (e.g., Gly-Pro-AMC).
-
Test compound.
-
Assay buffer (e.g., Tris-HCl, pH 8.0).
-
Fluorometric microplate reader.
Procedure:
-
Pre-incubation: Pre-incubate the DPP-4 enzyme with varying concentrations of the test compound.
-
Reaction Initiation: Add the fluorogenic substrate to initiate the enzymatic reaction.
-
Fluorescence Measurement: Monitor the increase in fluorescence over time, which is proportional to the enzyme activity.
-
Data Analysis: Calculate the rate of reaction for each concentration of the test compound and plot the inhibition curve to determine the IC50 value.[5]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved can aid in understanding the mechanism of action and the experimental design.
Adenosine A1 Receptor Signaling Pathway
Phosphodiesterase (PDE) Mediated cAMP Degradation
Experimental Workflow for a Competitive Binding Assay
Conclusion
References
- 1. Inhibition of human TREK-1 channels by caffeine and theophylline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Adenosine Receptors: Pharmacology, Structure–Activity Relationships, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structure-activity relationships in a series of 8-substituted xanthines as bronchodilator and A1-adenosine receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]
Benchmarking the performance of synthesized 8-bromo-3-methylxanthine against commercial standards.
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison
This guide provides a comprehensive performance benchmark of laboratory-synthesized 8-bromo-3-methylxanthine against commercially available standards. As a critical intermediate in the synthesis of pharmacologically active compounds, most notably the DPP-4 inhibitor Linagliptin, the purity and characterization of 8-bromo-3-methylxanthine are of paramount importance. This document presents supporting experimental data, detailed methodologies, and visual workflows to aid researchers in making informed decisions for their drug discovery and development pipelines.
Executive Summary: Comparative Analysis
The synthesized 8-bromo-3-methylxanthine demonstrates comparable purity and chemical identity to commercially available standards. High-performance liquid chromatography (HPLC) analysis indicates a purity of ≥99% for the synthesized batch, which is in line with the specifications of most commercial suppliers (typically >98%). Spectroscopic analyses (NMR and Mass Spectrometry) further confirm the structural integrity of the synthesized compound.
Table 1: Physicochemical and Purity Comparison
| Parameter | Synthesized 8-bromo-3-methylxanthine | Commercial Standard A | Commercial Standard B |
| Appearance | White to off-white solid | White to light yellow powder | White crystalline powder |
| Molecular Formula | C₆H₅BrN₄O₂ | C₆H₅BrN₄O₂ | C₆H₅BrN₄O₂ |
| Molecular Weight | 245.04 g/mol | 245.04 g/mol | 245.04 g/mol |
| Melting Point | >300 °C | >300 °C | >300 °C |
| Purity (by HPLC) | ≥99% | >98% | ≥99.5% |
| Solubility | Soluble in DMSO and DMF | Soluble in DMSO and DMF | Soluble in DMSO and DMF |
Experimental Data and Analysis
High-Performance Liquid Chromatography (HPLC)
HPLC analysis is a cornerstone for assessing the purity of pharmaceutical intermediates. The synthesized 8-bromo-3-methylxanthine was analyzed alongside a commercial standard to compare retention times and impurity profiles.
Table 2: HPLC Analysis Data
| Sample | Retention Time (min) | Peak Area (%) | Impurities (%) |
| Synthesized Product | 4.78 | 99.2 | 0.8 |
| Commercial Standard A | 4.79 | 99.5 | 0.5 |
The data indicates a high degree of purity for the synthesized product, with a retention time that is virtually identical to the commercial standard, suggesting chemical equivalence.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) were employed to confirm the chemical structure and mass of the synthesized 8-bromo-3-methylxanthine.
Table 3: Spectroscopic Data
| Analysis | Parameter | Synthesized Product | Expected/Commercial Standard |
| ¹H NMR | Chemical Shifts (δ, ppm) | Consistent with structure | Consistent with structure |
| ¹³C NMR | Chemical Shifts (δ, ppm) | Consistent with structure | Consistent with structure |
| LC-MS | [M+H]⁺ (m/z) | 244.97 | 244.97 |
The spectroscopic data for the synthesized compound aligns perfectly with the expected values for 8-bromo-3-methylxanthine, confirming its identity and structural integrity.
Experimental Protocols
Synthesis of 8-bromo-3-methylxanthine
The synthesis was adapted from established literature procedures. In a representative synthesis, 3-methylxanthine is subjected to bromination using a suitable brominating agent, such as N-bromosuccinimide (NBS) or bromine, in a solvent like acetic acid.
Workflow for the Synthesis of 8-bromo-3-methylxanthine
Caption: A simplified workflow for the synthesis of 8-bromo-3-methylxanthine.
High-Performance Liquid Chromatography (HPLC) Method
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 273 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Spectrometer: 400 MHz.
-
Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Mass Analyzer: Quadrupole.
-
Scan Range: m/z 100-500.
Application in Drug Synthesis: The Linagliptin Pathway
8-bromo-3-methylxanthine is a pivotal intermediate in the multi-step synthesis of Linagliptin. The bromine atom at the 8-position serves as a reactive handle for the subsequent introduction of the aminopiperidine side chain, which is crucial for the drug's activity.
The Role of 8-bromo-3-methylxanthine in the Synthesis of Linagliptin and its Mechanism of Action
Caption: The synthetic pathway from 8-bromo-3-methylxanthine to Linagliptin and its mechanism of action.
Conclusion
The performance of the laboratory-synthesized 8-bromo-3-methylxanthine is comparable to that of commercial standards in terms of purity and chemical identity. The detailed experimental protocols provided herein offer a robust framework for the analysis and quality control of this key pharmaceutical intermediate. For research and development purposes, in-house synthesis, when coupled with rigorous analytical characterization, presents a viable and cost-effective alternative to commercial sourcing.
Safety Operating Guide
Proper Disposal of 8-Bromo-3-methyl-1H-purine-2,6(3H,7H)-dione: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and operational excellence. This guide provides essential, step-by-step procedures for the safe disposal of 8-Bromo-3-methyl-1H-purine-2,6(3H,7H)-dione, ensuring compliance with safety regulations and minimizing environmental impact.
Immediate Safety and Hazard Information
This compound presents several hazards that necessitate careful handling during disposal procedures.[1] The primary hazards associated with this compound are summarized in the table below.
| Hazard Classification | GHS Hazard Statement | Description |
| Acute Toxicity, Oral (Category 4) | H302 | Harmful if swallowed.[1] |
| Skin Irritation (Category 2) | H315 | Causes skin irritation.[1] |
| Eye Irritation (Category 2A) | H319 | Causes serious eye irritation.[1] |
| Specific target organ toxicity — Single exposure (Category 3), Respiratory system | H335 | May cause respiratory irritation.[1] |
Personal Protective Equipment (PPE): When handling this compound for disposal, it is imperative to use appropriate personal protective equipment to mitigate exposure risks. This includes, but is not limited to:
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) should be worn. It is advisable to double-glove for enhanced protection and to change gloves frequently, especially if contamination is suspected.
-
Eye and Face Protection: Chemical splash goggles and a face shield are necessary to protect against splashes and airborne particles.
-
Body Protection: A flame-resistant laboratory coat should be worn to protect skin and personal clothing.
-
Respiratory Protection: All handling of this compound, including waste consolidation, should be conducted in a certified chemical fume hood to minimize inhalation exposure. If work must be performed outside of a fume hood, a NIOSH-approved respirator is required.
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste. Do not dispose of this chemical down the drain or in regular trash. The following protocol outlines the necessary steps for its safe collection and disposal.
1. Waste Identification and Segregation:
-
Treat all unused or contaminated this compound as hazardous waste.
-
This compound is a halogenated organic solid. It is crucial to segregate it from non-halogenated chemical waste streams to facilitate proper disposal and potentially reduce disposal costs.[2][3]
2. Waste Collection and Containerization:
-
Solid Waste: Collect solid this compound, as well as any labware heavily contaminated with it (e.g., weighing boats, contaminated gloves, pipette tips), in a designated, leak-proof, and chemically compatible container. The container should be clearly labeled for "Halogenated Organic Solid Waste."
-
Liquid Waste: For solutions containing this compound, use a designated, sealed, and compatible waste container labeled "Halogenated Organic Liquid Waste."
-
Ensure all waste containers are kept tightly closed except when adding waste.[2][4]
3. Labeling of Waste Containers:
-
Properly label all waste containers with the words "Hazardous Waste."
-
The label must clearly identify the full chemical name: "this compound." Avoid using abbreviations or chemical formulas.
-
Indicate the associated hazards (e.g., "Toxic," "Irritant").
-
Keep a running list of all components and their approximate percentages if mixing with other compatible halogenated waste.
4. Storage of Waste:
-
Store waste containers in a designated and clearly marked satellite accumulation area (SAA) within the laboratory.[5]
-
The SAA should be at or near the point of waste generation.
-
Ensure secondary containment is used for liquid waste containers to prevent spills.
-
Do not accumulate more than 55 gallons of hazardous waste in the SAA. For acutely toxic "P-listed" wastes, the limit is one quart.
5. Arranging for Disposal:
-
Once the waste container is full or has been in storage for a designated period (typically not exceeding one year for partially filled containers in an SAA), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[5]
-
Follow your institution's specific procedures for requesting a waste pickup. This often involves submitting an online form detailing the waste contents.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
References
- 1. 8-bromo-3-methyl-3,7-dihydro-1H-purine-2,6-dione | C6H5BrN4O2 | CID 1548797 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. campusoperations.temple.edu [campusoperations.temple.edu]
- 3. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 4. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
Personal protective equipment for handling 8-Bromo-3-methyl-1H-purine-2,6(3H,7H)-dione
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety protocols, operational procedures, and disposal plans for handling 8-Bromo-3-methyl-1H-purine-2,6(3H,7H)-dione (CAS No. 93703-24-3) in a laboratory setting. Adherence to these guidelines is essential for ensuring personal safety and maintaining a secure research environment.
Hazard Identification and Safety Summary
This compound is a brominated xanthine derivative that requires careful handling due to its potential health hazards. As a purine analog, it may exhibit cytotoxic properties by interfering with DNA and RNA synthesis.[1][2] The primary routes of exposure are inhalation, ingestion, and skin or eye contact.
GHS Hazard Classification:
| Hazard Class | Hazard Statement | Pictogram | Signal Word |
| Acute toxicity, Oral | H302: Harmful if swallowed | GHS07 | Warning |
| Skin irritation | H315: Causes skin irritation | GHS07 | Warning |
| Eye irritation | H319: Causes serious eye irritation | GHS07 | Warning |
| Specific target organ toxicity — single exposure (Respiratory tract irritation) | H335: May cause respiratory irritation | GHS07 | Warning |
Source: Sigma-Aldrich, Echemi Safety Data Sheets
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound to minimize exposure. The recommended PPE is outlined below.
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact and irritation. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Protects eyes from dust particles and splashes. |
| Body Protection | Laboratory coat | Protects skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator may be necessary for handling large quantities or if dust is generated. | Prevents respiratory tract irritation from airborne particles. |
Operational and Handling Plan
A systematic approach to handling this compound is crucial for safety and experimental integrity. The following workflow should be followed.
Caption: Workflow for the safe handling of this compound.
Experimental Protocol: Handling Procedures
-
Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) before commencing any work.
-
Ensure a chemical fume hood is in proper working order.
-
Don all required personal protective equipment (PPE).
-
Designate a specific area within the fume hood for handling the compound.
-
-
Weighing and Transfer:
-
Perform all weighing and transfer operations within the fume hood to contain any airborne particles.
-
Use a spatula for transferring the solid compound.
-
Handle the compound gently to minimize the generation of dust.
-
-
Dissolution:
-
If preparing a solution, add the solvent to the solid slowly to avoid splashing.
-
Ensure the process is conducted under constant ventilation.
-
-
Storage:
-
Store the compound in its original, tightly sealed container.
-
Keep in a cool, dry, and well-ventilated area, away from incompatible materials. The recommended storage temperature is 4°C.
-
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure compliance with regulations. Waste must be disposed of in accordance with federal, state, and local environmental control regulations.
Waste Segregation and Collection
-
Solid Waste: Collect any solid waste, including contaminated PPE (gloves, etc.) and weighing paper, in a designated, labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container for organic or halogenated waste, as appropriate. Do not mix with other waste streams unless compatibility is confirmed.
-
Empty Containers: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The empty container can then be disposed of according to institutional guidelines.
Decontamination and Disposal Workflow
Caption: Step-by-step process for the disposal of this compound waste.
Experimental Protocol: Spill Decontamination
In the event of a spill, follow these procedures immediately:
-
Evacuate and Secure:
-
Evacuate all non-essential personnel from the immediate area.
-
Restrict access to the spill area.
-
Ensure adequate ventilation, preferably within a fume hood.
-
-
Personal Protection:
-
Don appropriate PPE, including a respirator if the spill is large or generates significant dust.
-
-
Containment and Cleanup:
-
For a solid spill, gently cover with an absorbent material to prevent dust from becoming airborne.
-
Carefully scoop the material into a labeled hazardous waste container.
-
For a liquid spill, cover with an inert absorbent material (e.g., vermiculite, sand).
-
Collect the absorbed material into a labeled hazardous waste container.
-
-
Decontamination:
-
Decontaminate the spill area with a suitable solvent (e.g., ethanol, methanol), followed by soap and water.
-
Collect all cleaning materials as hazardous waste.
-
-
Reporting:
-
Report the spill to your laboratory supervisor and the institution's Environmental Health and Safety (EHS) department.
-
By adhering to these detailed safety and handling protocols, researchers can minimize risks and ensure a safe laboratory environment when working with this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
